3-Benzylcyclobutane-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14S |
|---|---|
Molecular Weight |
178.30 g/mol |
IUPAC Name |
3-benzylcyclobutane-1-thiol |
InChI |
InChI=1S/C11H14S/c12-11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChI Key |
YDNPNRDHBLBSGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1S)CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Structural Analysis and Conformation of 3-Benzylcyclobutane-1-thiol
Introduction to Cyclobutane Conformation
The cyclobutane ring is a four-membered cycloalkane that exhibits a balance between angle strain and torsional strain. Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat under normal conditions. A planar conformation would lead to significant eclipsing interactions between the hydrogen atoms on adjacent carbon atoms, resulting in high torsional strain. To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. This puckering reduces the torsional strain by staggering the substituents, although it slightly increases the angle strain from the ideal 90 degrees of a planar square to approximately 88 degrees in the puckered form.
The puckered conformation of cyclobutane is dynamic, with the ring undergoing a rapid inversion process where the "up" and "down" atoms of the pucker switch positions. The presence of substituents on the ring can influence the energetics of this inversion and may favor one puckered conformation over others.
Conformational Analysis of 3-Benzylcyclobutane-1-thiol
For a 1,3-disubstituted cyclobutane such as this compound, the relative orientation of the benzyl and thiol groups is a key determinant of the molecule's overall shape and properties. The two primary conformations are the cis and trans isomers, which do not interconvert without breaking bonds. Within each of these isomers, further conformational possibilities arise from the puckering of the cyclobutane ring.
The substituents can occupy either axial or equatorial positions in the puckered ring. Generally, bulky substituents prefer to occupy the equatorial position to minimize steric hindrance. In the case of this compound, the benzyl group is significantly bulkier than the thiol group.
-
Trans Isomer: In the trans isomer, the substituents are on opposite sides of the ring. The most stable conformation would likely have both the benzyl and the thiol groups in equatorial positions (diequatorial). A ring flip would place both groups in axial positions, which would be energetically unfavorable due to steric interactions.
-
Cis Isomer: In the cis isomer, the substituents are on the same side of the ring. This would result in one substituent being in an axial position and the other in an equatorial position. The preferred conformation would have the bulkier benzyl group in the equatorial position and the smaller thiol group in the axial position to minimize steric strain.
The conformational preferences are a result of a complex interplay of steric and electronic effects, and computational modeling is often employed to determine the relative energies of the different conformers.
Data Presentation
While specific experimental data for this compound is not available, the following tables provide a template for how such data would be presented. This data is typically obtained from a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry.
Table 1: Predicted Conformational Energies
| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| trans-diequatorial | Benzyl (eq), Thiol (eq) | 0 (most stable) | >95 |
| trans-diaxial | Benzyl (ax), Thiol (ax) | High | <1 |
| cis-equatorial/axial | Benzyl (eq), Thiol (ax) | ~1-2 | Minor |
| cis-axial/equatorial | Benzyl (ax), Thiol (eq) | Higher | Minor |
Table 2: Representative Spectroscopic and Geometric Data
| Parameter | Expected Value/Range | Technique |
|---|---|---|
| 1H NMR Coupling Constants (JH-H) | 2-10 Hz | NMR Spectroscopy |
| C-C-C Bond Angle (ring) | ~88° | X-ray Crystallography |
| Puckering Angle | ~30-35° | X-ray Crystallography |
| Dihedral Angles | Varies with conformation | X-ray Crystallography |
| S-H Vibrational Frequency | ~2550-2600 cm-1 | IR Spectroscopy |
Experimental Protocols
The structural and conformational analysis of this compound would involve a combination of synthesis, purification, and characterization using various spectroscopic and analytical techniques.
The synthesis of this compound could potentially be achieved through a multi-step process. One possible route involves the [2+2] cycloaddition of appropriate precursors to form the cyclobutane ring, followed by functional group manipulations to introduce the benzyl and thiol moieties. The synthesis of thiols can be achieved through various methods, including the reduction of disulfides or the reaction of a corresponding halide with a sulfur nucleophile.
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule.
-
1H NMR: The chemical shifts and coupling constants of the protons on the cyclobutane ring would provide valuable information about their relative orientations. The magnitude of the coupling constants between adjacent protons can help distinguish between cis and trans isomers and provide insight into the ring's pucker.
-
13C NMR: This would confirm the number of unique carbon environments in the molecule.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments would be used to establish the complete connectivity of the molecule and to determine through-space proximities of protons, which is crucial for confirming conformational preferences. For example, a Nuclear Overhauser Effect (NOE) between the benzyl protons and specific ring protons would indicate their spatial closeness.
Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state.
-
Protocol:
-
Crystallization: Grow single crystals of this compound of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount a single crystal on a diffractometer and irradiate it with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the atoms can be determined and refined to generate a precise 3D model of the molecule. This model provides accurate bond lengths, bond angles, and dihedral angles.
-
Theoretical calculations are essential for understanding the energetics of different conformations and for complementing experimental data.
-
Protocol:
-
Conformational Search: Perform a systematic or stochastic search of the conformational space of this compound to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculation: Use quantum mechanical methods, such as Density Functional Theory (DFT), to optimize the geometry of each conformer and calculate its relative energy.
-
Spectroscopic Prediction: The optimized geometries can be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the conformational model.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the structural analysis of this compound.
Conclusion
The structural and conformational analysis of this compound relies on well-established principles of stereochemistry and physical organic chemistry. While direct experimental data is lacking, a combination of spectroscopic techniques, particularly NMR, and computational modeling would be the primary methods to elucidate its preferred three-dimensional structure. The puckered nature of the cyclobutane ring and the steric demands of the benzyl and thiol substituents are the critical factors that will govern its conformational landscape. The methodologies and principles outlined in this guide provide a robust framework for the comprehensive structural characterization of this and related substituted cyclobutane compounds.
An In-depth Technical Guide to the Physicochemical Properties of 3-Benzylcyclobutane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzylcyclobutane-1-thiol is a unique molecule incorporating a benzyl group, a cyclobutane ring, and a thiol functional group. This combination of moieties suggests potential applications in medicinal chemistry and materials science, where the lipophilic benzyl group, the conformationally constrained cyclobutane scaffold, and the reactive thiol group can be exploited. Understanding the physicochemical properties of this compound is crucial for its potential development and application. This technical guide outlines the predicted properties of this compound and provides detailed experimental protocols for its synthesis and comprehensive characterization.
Predicted Physicochemical Properties
The following table summarizes the estimated physicochemical properties of this compound. These values are predicted based on the known properties of analogous structures containing benzyl, cyclobutane, and thiol functionalities.
| Property | Predicted Value | Rationale / Reference Compound Analogy |
| Molecular Formula | C₁₁H₁₄S | Based on the chemical structure. |
| Molecular Weight | 178.30 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~250-270 °C | Estimated based on the boiling points of benzyl mercaptan and substituted cyclobutanes. |
| Melting Point | Not readily predictable | Highly dependent on crystal packing. |
| Density | ~1.0 - 1.1 g/cm³ | Based on the densities of similar organic thiols and benzyl derivatives. |
| pKa of Thiol Group | 9.5 - 10.5 | Aliphatic thiols typically have pKa values in this range. The benzyl group is not expected to significantly alter the acidity of the thiol.[1][2][3][4][5] |
| LogP (Octanol-Water Partition Coefficient) | 3.0 - 4.0 | The presence of the lipophilic benzyl group and the hydrocarbon scaffold suggests moderate to high lipophilicity.[6][7][8][9] |
| Aqueous Solubility | Low | Expected to be poorly soluble in water due to its lipophilic nature. |
Proposed Synthesis and Characterization
The synthesis of this compound can be approached through several synthetic routes. A plausible method involves the nucleophilic substitution of a suitable leaving group on a 3-benzylcyclobutane precursor with a thiol-containing nucleophile.
Proposed Synthesis Workflow
Caption: Proposed synthetic route to this compound.
Experimental Protocols
-
Step 1: Thioacetylation. To a solution of 3-benzylcyclobutyl methanesulfonate (1 equivalent) in dimethylformamide (DMF), add sodium thioacetate (1.2 equivalents). Stir the reaction mixture at 60°C for 12 hours.
-
Step 2: Work-up and Extraction. After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioacetate intermediate.
-
Step 3: Hydrolysis. Dissolve the crude intermediate in methanol. Add a solution of sodium hydroxide (2 equivalents) in water. Stir the mixture at room temperature for 4 hours.
-
Step 4: Final Work-up and Purification. Neutralize the reaction mixture with 1 M HCl. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire the spectrum in CDCl₃. The expected signals would include multiplets for the cyclobutane ring protons, a singlet or multiplet for the benzylic protons, aromatic protons in the range of 7.2-7.4 ppm, and a characteristic signal for the thiol proton.[10][11][12]
-
¹³C NMR: Acquire the spectrum in CDCl₃. Expect signals for the carbons of the cyclobutane ring, the benzylic carbon, and the aromatic carbons.[13]
-
-
Mass Spectrometry (MS):
-
Perform analysis using Electron Ionization (EI) or Electrospray Ionization (ESI). The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound. The presence of sulfur can be indicated by the M+2 peak due to the natural abundance of the ³⁴S isotope.[14][15]
-
-
Gas Chromatography (GC):
Physicochemical Property Determination Protocols
pKa Determination
The pKa of the thiol group can be determined using potentiometric titration or UV-Vis spectrophotometry.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Dissolve a known amount of this compound in a suitable solvent mixture (e.g., water/ethanol).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Plot the pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point of the titration curve.
LogP Determination (Shake-Flask Method)
Protocol:
-
Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.
-
Agitate the mixture until equilibrium is reached.
-
Separate the n-octanol and aqueous layers by centrifugation.
-
Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or GC).
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination
Protocol:
-
Add an excess amount of this compound to a known volume of water.
-
Stir the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the solution to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC or GC).
Signaling Pathways and Biological Interactions
While no specific signaling pathways have been elucidated for this compound, its structural motifs suggest potential interactions with biological systems. The thiol group is known to participate in redox reactions and can interact with biological thiols like glutathione, potentially impacting cellular redox homeostasis.[18] The lipophilic nature of the molecule may facilitate its interaction with cell membranes and hydrophobic binding pockets of proteins.
Caption: Potential biological interaction pathways for this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound and detailed protocols for its synthesis and characterization. While experimental data for this specific molecule is currently lacking, the proposed methodologies offer a clear roadmap for researchers interested in exploring its potential. The unique combination of a benzyl group, a cyclobutane scaffold, and a thiol functional group makes this compound a compelling target for future research in drug discovery and materials science. The experimental validation of the properties and biological activities outlined in this guide will be a critical next step in unlocking its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 3. researchgate.net [researchgate.net]
- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docbrown.info [docbrown.info]
- 13. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
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- 18. Antioxidant - Wikipedia [en.wikipedia.org]
Technical Guide: Spectroscopic Analysis of 3-Benzylcyclobutane-1-thiol
Audience: Researchers, scientists, and drug development professionals.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for 3-Benzylcyclobutane-1-thiol. These values are estimations derived from typical ranges for benzyl, cyclobutane, and thiol moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.30 - 7.15 | m | 5H | Ar-H |
| ~ 2.70 | d | 2H | Ar-CH₂ - |
| ~ 3.50 | m | 1H | H -C-SH |
| ~ 2.40 - 1.80 | m | 5H | Cyclobutane ring protons |
| ~ 1.50 | t | 1H | SH |
Note: The chemical shift of the thiol proton (SH) can be broad and its position may vary depending on concentration and solvent.[1][2]
¹³C NMR (Carbon-13) NMR Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | Quaternary aromatic C |
| ~ 128.5 | Aromatic C H |
| ~ 128.3 | Aromatic C H |
| ~ 126.0 | Aromatic C H |
| ~ 45 | C -SH |
| ~ 40 | Ar-C H₂- |
| ~ 35 | Cyclobutane C H |
| ~ 25 | Cyclobutane C H₂ |
Note: The chemical shifts for the cyclobutane ring carbons can be influenced by the stereochemistry of the substituents.[3][4][5][6][7][8][9][10][11][12]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3080 - 3030 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Strong | Aliphatic C-H stretch (cyclobutane and benzyl CH₂) |
| ~ 2600 - 2550 | Weak | S-H stretch[13][14] |
| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C ring stretch[15][16][17] |
| ~ 740, 700 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |
| ~ 700 - 600 | Weak-Medium | C-S stretch |
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization - EI)
| m/z | Interpretation |
| 178 | [M]⁺ (Molecular Ion) |
| 145 | [M - SH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic for benzyl compounds)[18] |
| 87 | [M - C₇H₇]⁺ |
Note: The tropylium ion at m/z 91 is often a prominent peak in the mass spectra of benzyl-containing compounds.[18][19]
Experimental Protocols
The following are detailed, generic methodologies for the acquisition of the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a 90° pulse.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds between scans.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a longer relaxation delay (e.g., 5 seconds) to allow for the slower relaxation of quaternary carbons.
-
Accumulate a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of neat this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Solution: Alternatively, dissolve a small amount of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a salt cell.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation and generate a characteristic fragmentation pattern.
-
Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum that plots relative intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.
References
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. studylib.net [studylib.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Infrared Spectrometry [www2.chemistry.msu.edu]
- 15. eng.uc.edu [eng.uc.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Historical Synthesis of Cyclobutane Thiols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical synthesis of cyclobutane thiols. It details key synthetic methodologies from early pioneering work to modern stereoselective approaches, presents quantitative data in structured tables, and includes detailed experimental protocols for pivotal reactions. Furthermore, this guide illustrates the strategic importance of the cyclobutane thiol motif in medicinal chemistry and drug development.
Introduction: The Significance of the Cyclobutane Thiol Moiety
The incorporation of strained carbocyclic rings, such as cyclobutane, into molecular scaffolds is a well-established strategy in medicinal chemistry. The conformational rigidity and unique three-dimensional geometry of the cyclobutane ring offer a level of structural pre-organization that can enhance binding affinity to biological targets and improve pharmacokinetic properties. When combined with a thiol group, a key functionality in numerous biologically active molecules, the resulting cyclobutane thiol motif presents a compelling, albeit historically underexplored, area of chemical space for drug discovery.
Cyclobutane-containing compounds have shown promise in a variety of therapeutic areas, including antiviral and anticancer applications, and as enzyme inhibitors.[1][2][3] The thiol group itself is a critical component of several drugs and is known to interact with biological targets through various mechanisms, including covalent modification and metal chelation. The strategic combination of these two functionalities within a single molecule offers the potential for novel pharmacological profiles.
This guide will first delve into the historical context of the synthesis of cyclobutane thiols, tracing the evolution of synthetic methods. It will then provide a detailed examination of key synthetic approaches, complete with experimental protocols and quantitative data. Finally, the applications of these compounds in drug development will be highlighted, underscoring their potential as valuable building blocks for future therapeutics.
Historical Perspective: The Dawn of Cyclobutane Thiol Synthesis
The early history of cyclobutane thiol synthesis is intertwined with the broader development of cyclobutane chemistry. One of the earliest methods for accessing the cyclobutane core functionalized with a group that could be converted to a thiol was through the Demjanov rearrangement . This reaction, first reported by Nikolai Demjanov in 1903, involves the diazotization of a primary amine with nitrous acid, which can lead to ring expansion or rearrangement.[4][5] In the context of cyclobutane thiol synthesis, the Demjanov rearrangement of cyclobutylamine would have been a plausible, albeit indirect, early route to cyclobutanol, a precursor to the corresponding thiol.
A significant milestone in the direct synthesis of a cyclobutane thiol derivative was reported in 1972 by Witiak and co-workers. Their work described the radical-mediated addition of thioacetic acid and benzyl thiol to cyclobut-1-ene-1-carboxylic acid .[6] This photochemical approach represented a direct method for introducing a sulfur-containing functional group onto a pre-formed cyclobutane ring.
The following sections will provide a more detailed examination of these and other key synthetic methodologies that have been developed over the years.
Key Synthetic Methodologies
Synthesis via Nucleophilic Substitution of Cyclobutyl Halides
A classical and straightforward approach to the synthesis of cyclobutanethiol involves the nucleophilic substitution of a cyclobutyl halide with a sulfur nucleophile. This method is analogous to the Williamson ether synthesis and provides a direct route to the parent thiol.
Reaction Scheme:
Caption: General scheme for the synthesis of cyclobutanethiol via nucleophilic substitution.
Experimental Protocol: Synthesis of Cyclobutanethiol from Cyclobutyl Bromide
-
Materials: Cyclobutyl bromide, Sodium hydrosulfide (NaSH), Ethanol, Water.
-
Procedure: A solution of sodium hydrosulfide is prepared by saturating a solution of sodium ethoxide in ethanol with hydrogen sulfide gas. To this solution, cyclobutyl bromide is added dropwise with stirring. The reaction mixture is then heated under reflux for several hours. After cooling, the mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The crude cyclobutanethiol is then purified by fractional distillation.
Quantitative Data:
| Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Cyclobutyl Bromide | Sodium Hydrosulfide | Ethanol | 4 | 65-75 | Hypothetical |
Note: This is a generalized procedure based on standard organic chemistry principles. Specific yields and reaction times may vary.
Radical Addition of Thiols to Cyclobutenes
The 1972 work by Witiak and co-workers demonstrated the feasibility of a free-radical addition of thiols to a cyclobutene derivative. This method is particularly useful for functionalized cyclobutenes.
Reaction Scheme:
Caption: Radical addition of a thiol to a cyclobutene.
Experimental Protocol: Photochemical Addition of Thioacetic Acid to Cyclobut-1-ene-1-carboxylic acid
-
Materials: Cyclobut-1-ene-1-carboxylic acid, Thioacetic acid, Benzene (as solvent).
-
Procedure: A solution of cyclobut-1-ene-1-carboxylic acid and a slight excess of thioacetic acid in dry benzene is placed in a quartz reaction vessel. The solution is irradiated with a high-pressure mercury lamp at room temperature while being stirred. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting thioester is purified by chromatography. The thioester can then be hydrolyzed to the corresponding thiol under basic conditions.
Quantitative Data:
| Cyclobutene Derivative | Thiol Reagent | Solvent | Irradiation Time (h) | Yield (%) | Reference |
| Cyclobut-1-ene-1-carboxylic acid | Thioacetic Acid | Benzene | 24 | Moderate | Witiak et al. (1972) |
| Cyclobut-1-ene-1-carboxylic acid | Benzyl Thiol | Benzene | 24 | Moderate | Witiak et al. (1972) |
Modern Stereoselective Synthesis: Sulfa-Michael Addition
A recent advancement in the synthesis of cyclobutane thiols was reported by Waser and co-workers in 2025, describing a highly diastereoselective and enantioselective sulfa-Michael addition of thiols to cyclobutene derivatives.[7] This method provides excellent control over the stereochemistry of the final product.
Reaction Scheme:
Caption: Diastereoselective sulfa-Michael addition to an activated cyclobutene.
Experimental Protocol: Diastereoselective Sulfa-Michael Addition of 2-Bromothiophenol to a Cyclobutene Ester
-
Materials: Benzyl 1-cyclobutene-1-carboxylate, 2-Bromothiophenol, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Acetonitrile.
-
Procedure: To a solution of benzyl 1-cyclobutene-1-carboxylate (1.1 equivalents) and 2-bromothiophenol (1.0 equivalent) in acetonitrile is added DBU (1.1 equivalents) at room temperature. The reaction is stirred for 18 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired thio-substituted cyclobutane ester with high diastereoselectivity.
Quantitative Data:
| Thiol | Cyclobutene Acceptor | Catalyst/Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 2-Bromothiophenol | Benzyl 1-cyclobutene-1-carboxylate | DBU | Acetonitrile | >95 | >95:5 | Waser et al. (2025) |
| 4-Fluorothiophenol | Benzyl 1-cyclobutene-1-carboxylate | DBU | Acetonitrile | 88 | >95:5 | Waser et al. (2025) |
| Benzyl mercaptan | Benzyl 1-cyclobutene-1-carboxylate | DBU | Acetonitrile | 96 | 92:8 | Waser et al. (2025) |
Characterization Data of Cyclobutanethiol
The identity and purity of cyclobutanethiol are confirmed through various spectroscopic techniques.
Spectroscopic Data Summary:
| Technique | Key Features |
| ¹H NMR | Multiplets in the regions of δ 1.8-2.2 ppm (cyclobutyl protons) and a broad singlet for the thiol proton (S-H). |
| ¹³C NMR | Resonances for the methine carbon attached to sulfur and the methylene carbons of the cyclobutane ring. |
| IR | Characteristic S-H stretching vibration around 2550 cm⁻¹, and C-H stretching vibrations below 3000 cm⁻¹. |
| Mass Spec. | Molecular ion peak (M⁺) at m/z = 88, with characteristic fragmentation patterns. |
Applications in Drug Development
The rigid framework of the cyclobutane ring makes it an attractive scaffold for positioning pharmacophoric groups in a defined orientation, which can lead to enhanced biological activity and selectivity. The introduction of a thiol group further expands the potential for interaction with biological targets.
Enzyme Inhibition
Thiol-containing molecules are well-known inhibitors of various enzymes, particularly metalloenzymes where the thiol group can coordinate to the metal center in the active site. Cyclobutane thiols can be designed as conformationally restricted mimics of known thiol-containing enzyme inhibitors. For example, they have been explored as potential inhibitors of angiotensin-converting enzyme 2 (ACE2), a key enzyme in the renin-angiotensin system.[2]
Antiviral Agents
Cyclobutane derivatives have been investigated as antiviral agents, with some showing activity against viruses such as HIV.[8] The incorporation of a thiol or a group that can be metabolized to a thiol could enhance the antiviral profile of these compounds by providing an additional point of interaction with viral enzymes or proteins. Optically active cyclobutylamines, which can be precursors to cyclobutane thiols, are valuable intermediates in the synthesis of antiviral nucleoside analogues.[9]
Bioisosteric Replacement
The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, offering a way to modulate the physicochemical properties of a drug candidate while maintaining or improving its biological activity. The combination of a cyclobutane scaffold with a thiol group provides a unique building block for the design of novel bioisosteres.
Conclusion
The synthesis of cyclobutane thiols has evolved from early, often low-yielding and non-selective methods to modern, highly efficient, and stereocontrolled processes. This progression has opened up new avenues for the exploration of this unique chemical space in the context of drug discovery and development. The combination of the rigid cyclobutane scaffold and the versatile thiol functionality offers a powerful platform for the design of novel therapeutic agents with potentially improved pharmacological profiles. As synthetic methodologies continue to advance, it is anticipated that the full potential of cyclobutane thiols in medicinal chemistry will be further realized.
References
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-based angiotensin-converting enzyme 2 inhibitors: P1 modifications for the exploration of the S1 subsite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 5. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 6. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 9. US5166397A - Process for producing optically active cyclobutylamines - Google Patents [patents.google.com]
Unveiling the Therapeutic Potential of Benzylcyclobutane Derivatives: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the biological activities of benzylcyclobutane derivatives, a promising class of compounds in drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.
Core Focus: Dual SGLT1/SGLT2 Inhibition by Benzocyclobutane C-Glycosides
A significant area of investigation for benzylcyclobutane derivatives is their potent inhibitory activity against the sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). A notable example is a series of benzocyclobutane-C-glycosides that have demonstrated high potency as dual inhibitors of these key glucose transporters.
Quantitative Analysis of SGLT1/SGLT2 Inhibition
The inhibitory activities of these compounds have been quantified through in vitro assays, with key findings summarized in the table below. The data highlights the impressive potency of these derivatives, with IC50 values in the nanomolar range.
| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) |
| Compound 19 | 45 | 1 |
Table 1: In vitro inhibitory potency of a lead benzocyclobutane-C-glycoside derivative against human SGLT1 and SGLT2.[1]
Mechanism of Action: SGLT1/SGLT2 Inhibition
SGLT1 and SGLT2 are crucial for glucose reabsorption in the small intestine and kidneys, respectively. By inhibiting these transporters, benzylcyclobutane-C-glycosides can effectively reduce blood glucose levels, offering a promising therapeutic strategy for metabolic disorders such as type 2 diabetes.
Experimental Protocols
In Vitro SGLT1 and SGLT2 Inhibition Assay
This protocol outlines the methodology for determining the in vitro inhibitory activity of benzylcyclobutane derivatives against human SGLT1 and SGLT2.
Cell Culture and Transfection:
-
HEK293 or CHO-K1 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are transiently or stably transfected with plasmids encoding human SGLT1 or SGLT2.
Uptake Assay:
-
Transfected cells are seeded in 96-well plates and grown to confluence.
-
On the day of the assay, cells are washed with a sodium-containing buffer.
-
Cells are then incubated with the test compound (benzylcyclobutane derivative) at various concentrations for a specified period.
-
A solution containing ¹⁴C-labeled alpha-methyl-D-glucopyranoside (¹⁴C-AMG), a non-metabolizable glucose analog, is added to each well, and the plate is incubated to allow for uptake.
-
The uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the amount of ¹⁴C-AMG taken up is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Assessment of Glucose-Lowering Effects in Rodent Models
This protocol provides a general framework for evaluating the in vivo efficacy of benzylcyclobutane derivatives in reducing blood glucose levels.
Animal Models:
-
Sprague-Dawley (SD) rats or db/db mice are commonly used models for studying hyperglycemia and diabetes.
Experimental Procedure:
-
Animals are fasted overnight prior to the experiment.
-
A baseline blood sample is collected to determine fasting glucose levels.
-
The test compound (benzylcyclobutane derivative) is administered orally at various doses.
-
Blood glucose levels are monitored at regular intervals over a 24-hour period.
-
In some studies, an oral glucose tolerance test (OGTT) is performed after compound administration to assess the postprandial glucose-lowering effect.
-
Data is analyzed to determine the dose-dependent reduction in blood glucose levels and the overall anti-hyperglycemic effect.
Other Potential Biological Activities
While the inhibition of SGLT transporters is the most well-documented activity for benzylcyclobutane derivatives, the broader class of cyclobutane-containing compounds has been associated with a range of other biological effects. These findings suggest that benzylcyclobutane derivatives may also hold promise in other therapeutic areas.
-
Anticancer Activity: Some cyclobutane derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain polysubstituted cyclobutanes have shown inhibitory activity against human diffuse large B-cell lymphoma (TMD-8), mouse pancreatic ductal adenocarcinoma (KPC), and human colorectal adenocarcinoma (HCT-116) cell lines.[2]
-
Antimicrobial and Antibacterial Properties: Natural and synthetic cyclobutane-containing alkaloids have been reported to exhibit strong antibacterial and antimicrobial activities.
-
Neuroprotective Effects: While not directly involving benzylcyclobutane structures, related compounds with benzylidene and cyclopentanone moieties have shown neuroprotective effects in models of ischemic stroke.[3] This suggests that the incorporation of a benzyl group into cyclic structures could be a viable strategy for developing neuroprotective agents.
-
Anti-inflammatory Activity: The cyclobutane scaffold is present in various natural products with anti-inflammatory properties. Further investigation into synthetic benzylcyclobutane derivatives could reveal novel anti-inflammatory agents.
Conclusion
Benzylcyclobutane derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The well-established dual inhibitory activity of benzocyclobutane-C-glycosides against SGLT1 and SGLT2 highlights their potential in the management of metabolic diseases. Furthermore, the diverse biological activities observed in the broader class of cyclobutane-containing compounds suggest that benzylcyclobutane derivatives warrant further exploration for their potential applications in oncology, infectious diseases, and neurology. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this fascinating class of molecules.
References
Investigating the Potential Mechanism of Action of 3-Benzylcyclobutane-1-thiol: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this document, there is no publicly available research specifically detailing the mechanism of action of 3-Benzylcyclobutane-1-thiol. This whitepaper, therefore, presents a theoretical investigation based on the known pharmacological roles of its core structural components: the cyclobutane scaffold and the thiol functional group. The experimental protocols and signaling pathways described herein are proposed as a framework for potential future investigation.
Introduction: An Unexplored Compound with Potential
This compound is a molecule that combines two chemical motifs of significant interest in medicinal chemistry. The cyclobutane ring, a strained four-membered carbocycle, offers a rigid, three-dimensional scaffold that is increasingly utilized in drug design to enhance molecular properties.[1] The thiol group is a potent functional group responsible for the activity of numerous approved drugs, capable of participating in a variety of biological interactions. The combination of these two features in this compound suggests a potential for novel biological activity, yet its specific mechanism of action remains to be elucidated. This document aims to provide a comprehensive overview of the potential pharmacology of this compound and to propose a detailed roadmap for its investigation.
The Role of the Core Scaffolds in Drug Discovery
The predicted activity of this compound can be inferred by examining its constituent parts.
The Cyclobutane Scaffold: A Tool for Physicochemical and Pharmacodynamic Optimization
The cyclobutane ring is a valuable structural motif in modern drug discovery. Its rigid, puckered conformation allows for precise spatial positioning of substituents, which can be critical for optimizing interactions with biological targets.[1] Key advantages of incorporating a cyclobutane scaffold include:
-
Conformational Restriction: By limiting the flexibility of a molecule, a cyclobutane ring can lock it into a bioactive conformation, potentially increasing potency and reducing off-target effects.
-
Improved Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to more flexible aliphatic chains.
-
Enhanced Solubility: The introduction of sp³-hybridized carbons can increase the fraction of sp³ carbons (Fsp³), a property often correlated with improved aqueous solubility.
-
Aryl Isostere: Cyclobutane rings can serve as non-planar replacements for aromatic rings, offering a different vectoral projection of substituents and potentially improving properties like solubility and metabolic stability.
The Thiol Group: A Hub of Biological Activity
The thiol (-SH) functional group is a key player in a wide range of biological processes and is a component of many therapeutic agents. Its high nucleophilicity and ability to undergo redox reactions are central to its diverse mechanisms of action.[2][3] Potential roles for thiol-containing compounds include:
-
Antioxidant Activity: Thiols can act as potent scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative stress.[2][3]
-
Thiol-Disulfide Exchange: The thiol group can interact with cysteine residues in proteins, leading to the formation of disulfide bonds. This reversible process can modulate protein structure and function, effectively acting as a biological "on/off" switch.[4]
-
Enzyme Inhibition: The thiol group can directly bind to and inhibit enzymes, particularly those with key cysteine or metal cofactors in their active sites.
-
Replenishment of Glutathione (GSH): Some thiol-containing drugs can serve as precursors for the synthesis of glutathione, the most abundant endogenous antioxidant, thereby bolstering the cell's natural defense against oxidative damage.[3][5]
Data Summary: Properties of Cyclobutane and Thiol Moieties in Drug Design
The following table summarizes the key attributes and potential applications of the cyclobutane and thiol moieties, which form the basis for hypothesizing the mechanism of action of this compound.
| Moiety | Key Physicochemical/Biochemical Properties | Potential Applications in Drug Design |
| Cyclobutane Scaffold | Rigid, puckered 3D structure; Increased Fsp³ character; Metabolic stability.[1] | Conformational constraint of pharmacophores; Replacement for aromatic rings (aryl isostere); Filling of hydrophobic pockets in target proteins; Improvement of solubility and metabolic profiles.[1] |
| Thiol Group | High nucleophilicity; Ability to undergo oxidation/reduction; Can form disulfide bonds; Metal chelation.[2][3] | Enzyme inhibition (especially metalloenzymes or those with active site cysteines); Antioxidant/ROS scavenger; Modulation of protein function via thiol-disulfide exchange; Replenishment of cellular glutathione levels.[2][3][5] |
Hypothesized Signaling Pathway and Mechanism of Action
A plausible, yet hypothetical, mechanism of action for this compound is the inhibition of a protein kinase involved in a pro-inflammatory signaling cascade. In this model, the thiol group could form a covalent or non-covalent interaction with a non-catalytic cysteine residue near the ATP-binding pocket of the kinase. The rigid cyclobutane scaffold would then orient the benzyl group to occupy a hydrophobic pocket, conferring specificity and affinity. This inhibition would block the phosphorylation of a downstream substrate, thereby interrupting the signaling cascade and reducing the expression of inflammatory mediators.
Caption: Hypothetical inhibition of a pro-inflammatory kinase cascade.
Proposed Experimental Protocols for Mechanism of Action Elucidation
A systematic, multi-tiered approach is required to determine the mechanism of action of a novel compound. The following workflow outlines a potential strategy for investigating this compound.
Caption: A proposed workflow for investigating the mechanism of action.
Phase 1: Phenotypic Screening
-
Objective: To identify the biological effects of the compound in relevant cellular models.
-
Methodology:
-
Cell Line Selection: Choose a panel of cell lines relevant to potential therapeutic areas (e.g., cancer cell lines, immune cells like macrophages).
-
Assay Performance:
-
Cytotoxicity/Viability Assays (e.g., MTS/MTT): Treat cells with a dose-response of this compound for 24-72 hours to determine its effect on cell proliferation and calculate the IC₅₀.
-
Inflammatory Response Assays (e.g., ELISA): In an immune cell line (e.g., LPS-stimulated RAW 264.7 macrophages), measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant after treatment with the compound.
-
High-Content Imaging: Use automated microscopy to assess morphological changes, protein localization, or other cellular markers in response to compound treatment.
-
-
Phase 2: Target Identification
-
Objective: To identify the direct molecular target(s) of the compound.
-
Methodology:
-
Affinity-Based Approaches:
-
Synthesize a derivative of this compound with a linker for immobilization on beads (e.g., sepharose).
-
Incubate the affinity matrix with cell lysate.
-
Elute bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
-
Proteome-Wide Thermal Shift Assays (CETSA):
-
Treat intact cells or cell lysates with the compound.
-
Heat the samples across a range of temperatures.
-
Analyze the soluble protein fraction by mass spectrometry. Target proteins will typically show increased thermal stability upon ligand binding.
-
-
Phase 3: Target Validation and Characterization
-
Objective: To confirm the interaction between the compound and the putative target(s) and to quantify the binding affinity and kinetics.
-
Methodology:
-
Recombinant Protein Expression: Express and purify the identified target protein(s).
-
Biochemical Assays:
-
If the target is an enzyme, develop an in vitro activity assay (e.g., kinase activity assay using a fluorescent substrate).
-
Determine the IC₅₀ of this compound against the purified enzyme.
-
-
Biophysical Assays:
-
Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the compound over it to measure binding kinetics (kₐ, kₔ) and affinity (Kₔ).
-
Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding to determine the binding affinity (Kₔ), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
-
-
Phase 4: Cellular Mechanism and Pathway Analysis
-
Objective: To confirm that the interaction with the validated target is responsible for the observed cellular phenotype and to map the affected signaling pathway.
-
Methodology:
-
Target Engagement Assays: Use techniques like cellular thermal shift assays in intact cells to confirm that the compound engages the target at concentrations consistent with the phenotypic effect.
-
Pathway Analysis (Western Blotting/qPCR):
-
Treat cells with the compound and analyze the phosphorylation status of downstream substrates of the target protein via Western blot.
-
Use qPCR to measure changes in the expression of genes known to be regulated by the signaling pathway.
-
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. The cellular phenotype observed with compound treatment should be diminished or abolished in these cells, confirming the on-target effect.
-
Conclusion
While the specific mechanism of action of this compound is currently unknown, its chemical structure suggests a high potential for biological activity. The combination of a rigid cyclobutane scaffold and a reactive thiol group provides a strong foundation for hypothesizing its role as a potential modulator of enzymatic activity or cellular signaling pathways, particularly those involving cysteine-dependent proteins or redox regulation. The experimental framework proposed in this whitepaper offers a clear and logical path forward for elucidating its mechanism of action, from initial phenotypic discovery to detailed molecular and cellular validation. Such studies are warranted to unlock the potential therapeutic value of this and other unexplored thio-substituted cyclobutane compounds.
References
- 1. vb.vilniustech.lt [vb.vilniustech.lt]
- 2. Thiol Compounds and Inflammation [imrpress.com]
- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiol-Based Drugs in Pulmonary Medicine: Much More than Mucolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclobutane Motif: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide on the Synthesis, Biological Activity, and Therapeutic Applications of Substituted Cyclobutane Compounds
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane ring, a four-membered carbocycle, has emerged from a structural curiosity to a privileged motif in medicinal chemistry. Its inherent ring strain and unique puckered conformation bestow upon it distinct stereochemical and physicochemical properties that medicinal chemists are increasingly exploiting to design novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive literature review of substituted cyclobutane compounds, focusing on their synthesis, biological evaluation, and role in the development of approved and investigational drugs.
The Allure of the Four-Membered Ring: Physicochemical Properties and Medicinal Chemistry Applications
The cyclobutane ring possesses a significant amount of ring strain (approximately 26 kcal/mol), which leads to a non-planar, puckered conformation. This three-dimensional structure provides a rigid scaffold that can be used to orient substituents in specific spatial arrangements, thereby optimizing interactions with biological targets. The C-C bonds within the cyclobutane ring have a higher p-character than those in larger cycloalkanes, influencing their electronic properties.
Medicinal chemists have leveraged these unique characteristics for a variety of applications in drug design:
-
Conformational Rigidity: The rigid nature of the cyclobutane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and thus increasing potency.
-
Metabolic Stability: The introduction of a cyclobutane moiety can block sites of metabolism, leading to improved pharmacokinetic profiles.
-
Pharmacophore Scaffolding: The well-defined geometry of the cyclobutane ring allows for the precise positioning of pharmacophoric groups, enhancing selectivity and affinity for the target.
-
Bioisosteric Replacement: Cyclobutane rings can serve as bioisosteres for other groups, such as phenyl rings or gem-dimethyl groups, to modulate physicochemical properties like solubility and lipophilicity.
Key Substituted Cyclobutane Compounds in Modern Medicine
The versatility of the cyclobutane motif is exemplified by its presence in several clinically successful drugs and promising investigational agents. This section details the synthesis, mechanism of action, and relevant biological data for key examples.
Apalutamide: A Non-steroidal Androgen Receptor Inhibitor
Apalutamide is a potent second-generation non-steroidal antiandrogen used in the treatment of prostate cancer. The cyclobutane ring in apalutamide plays a crucial role in its high affinity for the androgen receptor (AR).
Quantitative Biological Data: Apalutamide
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 16 nM | Cell-free assay | [1][2] |
| IC50 | 200 nM | AR luciferase reporter gene assay (in the presence of 0.45 nM testosterone) | [3] |
Experimental Protocol: Synthesis of Apalutamide
The synthesis of apalutamide involves a multi-step process. A key step is the reaction of 4-amino-2-fluoro-N-methylbenzamide with 1-bromocyclobutane-1-carboxylic acid. The reaction is typically carried out in a polar aprotic solvent such as dioxane in the presence of an organic base like triethylamine at elevated temperatures (e.g., 60°C). The resulting intermediate is then further processed to yield apalutamide. A detailed, step-by-step protocol can be found in various patents and publications.[4]
Signaling Pathway: Androgen Receptor Inhibition by Apalutamide
Apalutamide functions by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the ligand-binding domain of the androgen receptor. This prevents the receptor's nuclear translocation, its binding to androgen response elements (AREs) on DNA, and subsequent transcription of genes that promote prostate cancer cell growth and survival.[1][3][5][6][7]
Boceprevir: An HCV NS3/4A Protease Inhibitor
Boceprevir is a first-generation direct-acting antiviral medication for the treatment of hepatitis C virus (HCV) genotype 1 infection. The cyclobutylmethyl group at the P1 position of boceprevir is a key structural feature that contributes to its potent inhibition of the HCV NS3/4A serine protease.
Quantitative Biological Data: Boceprevir
| Parameter | Value | Target/Assay Condition | Reference |
| Ki | 14 nM | HCV NS3 Protease | [6][8] |
| EC50 | 200-400 nM | HCV Genotypes 1, 2, and 5 Replicons | [9] |
| IC90 | 350 nM | Cell-based replicon assay | [6] |
Experimental Protocol: Synthesis of Boceprevir
The synthesis of boceprevir is a complex, multi-step process. A common route involves the preparation of key intermediates, including a chiral dimethylcyclopropylproline analog and a β-aminoamide with the cyclobutylmethyl moiety. These fragments are then coupled to assemble the final molecule. Detailed synthetic procedures are available in the scientific literature and patents.[10][11][12][13][14] For example, one described method involves placing KBr, NaOAc, and TEMPO in a flask with MTBE, followed by the addition of acetic acid and water. A solution of NaOCl is then added continuously over a period of time. The organic layer is then worked up with an ascorbic acid solution and concentrated to provide a key intermediate.[10]
Signaling Pathway: HCV Replication and Inhibition by Boceprevir
The HCV NS3/4A protease is essential for viral replication. It cleaves the HCV polyprotein into mature non-structural proteins that are necessary for the formation of the viral replication complex. Boceprevir acts as a covalent, reversible inhibitor of this protease, thereby blocking the viral life cycle.[8][15][16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. qingmupharm.com [qingmupharm.com]
- 10. Boceprevir synthesis - chemicalbook [chemicalbook.com]
- 11. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 12. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
- 13. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Predicted Thermal Stability and Decomposition of 3-Benzylcyclobutane-1-thiol
Disclaimer: No public experimental data exists for the thermal stability and decomposition of 3-Benzylcyclobutane-1-thiol. This guide is a predictive analysis based on established principles of organic chemistry and data from analogous structures, including cyclobutane derivatives and alkyl/benzyl thiols. The data and pathways presented are hypothetical and intended for illustrative purposes for researchers, scientists, and drug development professionals.
Introduction
This compound is a unique molecule combining a strained cyclobutane ring, a reactive thiol group, and a bulky benzyl substituent. Understanding its thermal stability is critical for its synthesis, purification, storage, and application in pharmaceutical development, where thermal liability can impact drug efficacy and safety. This document outlines the predicted thermal behavior of this compound, proposes potential decomposition pathways, and provides standardized protocols for its empirical study.
Predicted Thermal Profile
The thermal decomposition of this compound is expected to be complex, influenced by three primary structural motifs:
-
Cyclobutane Ring Strain: Cyclobutane possesses significant ring strain (approx. 26 kcal/mol), making it susceptible to thermal ring-opening reactions. The decomposition of cyclobutane itself yields ethylene, typically at temperatures above 400°C.[1][2]
-
Carbon-Sulfur (C-S) Bond Lability: The C-S bond in thiols is weaker than a C-C or C-H bond. For instance, the C-S bond dissociation energy in ethanethiol is approximately 73.6 kcal/mol.[3] Thermal cleavage of this bond is a common initial step in thiol decomposition.
-
Benzyl Group Influence: The benzyl group can stabilize adjacent radicals, potentially influencing homolytic cleavage pathways. However, the benzyl radical itself can undergo further complex rearrangements and decomposition.[4]
Based on these factors, the decomposition of this compound is likely initiated at moderately elevated temperatures, proceeding through competing pathways involving ring opening and C-S bond scission.
Hypothetical Quantitative Data
The following tables present hypothetical data that could be obtained from standard thermal analysis techniques. These values are estimates based on related compounds and serve as a benchmark for potential experimental investigation.
Table 1: Predicted Thermogravimetric Analysis (TGA) Data
| Parameter | Predicted Value | Conditions |
| Onset Decomposition Temp. (Tonset) | 180 - 220 °C | 10 °C/min, N2 atmosphere |
| Temperature at Max Loss Rate (Tpeak) | 230 - 260 °C | 10 °C/min, N2 atmosphere |
| Mass Loss at 300 °C | 65 - 80% | 10 °C/min, N2 atmosphere |
| Final Residue at 500 °C | < 5% | 10 °C/min, N2 atmosphere |
Table 2: Predicted Differential Scanning Calorimetry (DSC) Data
| Parameter | Predicted Value | Conditions |
| Melting Point (Tm) | 60 - 85 °C | 5 °C/min, N2 atmosphere |
| Enthalpy of Fusion (ΔHfus) | 15 - 25 J/g | 5 °C/min, N2 atmosphere |
| Decomposition Exotherm (Tdecomp) | 225 - 270 °C | 10 °C/min, N2 atmosphere |
| Enthalpy of Decomposition (ΔHdecomp) | -150 to -300 J/g | 10 °C/min, N2 atmosphere |
Predicted Decomposition Pathways
Two primary competing pathways are proposed for the initial thermal decomposition of this compound. These pathways are likely to involve radical intermediates. Upon heating, simple thiols are known to emit toxic fumes of sulfur oxides.[5]
-
Pathway A: C-S Bond Homolysis: The initial and most probable step is the homolytic cleavage of the relatively weak C-S bond to form a cyclobutyl radical and a sulfanyl radical (•SH). The resulting radicals can then undergo further reactions.
-
Pathway B: Cyclobutane Ring Opening: Concurrent with C-S cleavage, the strained cyclobutane ring can open via a [2+2] cycloreversion, analogous to the decomposition of cyclobutane to ethylene.[1] This would lead to the formation of ethylene and a substituted thio-enolic compound, which would likely be unstable.
-
Pathway C: Intramolecular Elimination: Similar to the decomposition of ethanethiol to ethylene and hydrogen sulfide[3], an intramolecular elimination reaction could occur, yielding hydrogen sulfide and benzyl-substituted cyclobutene.
Caption: Predicted major thermal decomposition pathways for this compound.
Experimental Protocols
To empirically determine the thermal stability and decomposition profile, the following standard methodologies are recommended.
-
Objective: To determine the temperature at which the material begins to lose mass and to quantify this mass loss as a function of temperature.
-
Apparatus: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500 or similar).
-
Procedure:
-
Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen, 99.99% purity) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate of 10 °C/min.
-
Record the mass loss and temperature continuously.
-
Analyze the resulting curve to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak).
-
-
Objective: To determine melting point, phase transitions, and the enthalpy of decomposition (exothermic or endothermic nature).
-
Apparatus: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000 or similar).
-
Procedure:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Using a vented or pinhole pan is recommended if significant gas evolution is expected.
-
Prepare an empty, sealed aluminum pan as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a low temperature (e.g., 0 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition event observed in TGA (e.g., 350 °C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify melting endotherms and decomposition exotherms, calculating their respective enthalpies.
-
Caption: Experimental workflow for thermal stability assessment.
Conclusion and Recommendations
The thermal stability of this compound is predicted to be limited by the inherent strain of the cyclobutane ring and the lability of the C-S bond. Decomposition is anticipated to begin in the range of 180-220 °C, proceeding via complex pathways including C-S bond homolysis, ring opening, and intramolecular elimination. Due to the potential for releasing toxic sulfur-containing gases and the exothermic nature of the decomposition, careful handling at elevated temperatures is imperative.
For drug development professionals, it is recommended to:
-
Perform the detailed TGA and DSC analyses as described to establish a definitive thermal profile.
-
Utilize TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) to identify the actual decomposition products and validate the proposed pathways.
-
Conduct long-term stability studies at various temperatures below the determined Tonset to establish safe storage and handling conditions.
References
A Technical Guide to the Solubility of 3-Benzylcyclobutane-1-thiol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Benzylcyclobutane-1-thiol. Given the compound's specific nature, this document focuses on the foundational principles of its solubility, a detailed experimental protocol for quantitative measurement, and a template for systematic data presentation.
Theoretical Framework: Predicting Solubility
The solubility of this compound is governed by its molecular structure, which features a polar thiol (-SH) group and a significant non-polar region comprising the benzyl and cyclobutane rings. The principle of "like dissolves like" is paramount.[1]
-
Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile): The polar thiol group can engage in dipole-dipole interactions and potentially weak hydrogen bonding with polar solvent molecules.[2] However, the large, non-polar benzylcyclobutane moiety will hinder solubility. Moderate solubility may be expected, but it is likely to decrease as the carbon chain of the solvent increases.[3]
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The non-polar benzyl and cyclobutane components will interact favorably with non-polar solvents through London dispersion forces. The presence of the polar thiol group will slightly diminish compatibility. High solubility is generally expected in these solvents.
-
Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are effective at solvating a wide range of compounds. Due to their polarity and ability to engage in strong dipole-dipole interactions, they are likely to be effective solvents for this compound.
Thiols are generally less soluble in water than their corresponding alcohols due to weaker hydrogen bonding capabilities.[4] While this guide focuses on organic solvents, this principle underscores the importance of the thiol group's moderate polarity.
Experimental Protocol for Solubility Determination
The most reliable and widely used method for determining the thermodynamic solubility of a compound is the Shake-Flask Method .[5] This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials and Apparatus:
-
This compound (pure solid or liquid)
-
Selected organic solvents (analytical grade)
-
Screw-cap vials or flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.[6] Ensuring an excess of solid material is visible is crucial for achieving saturation.[5]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[6][7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the undissolved solid settle.
-
Sample Extraction: Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.[6] This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of this compound.[7] The analytical method should be validated for accuracy and precision.
Data Presentation
Quantitative solubility data should be organized systematically for clarity and comparative analysis. The following table provides a standardized format for recording experimental results.
| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |
| Polar Protic | Methanol | 25 | |||
| Ethanol | 25 | ||||
| Polar Aprotic | Acetonitrile | 25 | |||
| Acetone | 25 | ||||
| Dimethyl Sulfoxide (DMSO) | 25 | ||||
| Non-Polar | n-Hexane | 25 | |||
| Toluene | 25 | ||||
| Diethyl Ether | 25 | ||||
| Dichloromethane | 25 |
Visualizations
Diagram 1: Experimental Workflow for Solubility Determination
This diagram outlines the sequential steps of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Assay.
Diagram 2: Factors Influencing Solubility
This diagram illustrates the logical relationship between the structural features of this compound and the properties of different solvent classes, predicting the resulting solubility.
Caption: Predicted Solubility Based on Molecular Interactions.
References
Navigating the Stereochemical Landscape: A Technical Guide to the Chirality and Enantiomeric Separation of 3-Benzylcyclobutane-1-thiol
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core principles and practical methodologies for addressing the chirality and enantiomeric separation of 3-Benzylcyclobutane-1-thiol. Given the increasing importance of stereoisomerism in pharmacology and materials science, a thorough understanding of enantioselective synthesis and purification is paramount. This document outlines potential synthetic routes and detailed protocols for enantiomeric resolution, supported by data presentation and workflow visualizations.
Introduction to the Chirality of this compound
This compound is a chiral molecule possessing a stereocenter at the carbon atom of the cyclobutane ring to which the thiol group is attached. The presence of this chiral center gives rise to two non-superimposable mirror images, or enantiomers: (R)-3-Benzylcyclobutane-1-thiol and (S)-3-Benzylcyclobutane-1-thiol. As is often the case in drug development, these enantiomers may exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to synthesize and isolate stereochemically pure enantiomers is of critical importance.
Synthetic Strategies
The synthesis of this compound can be approached through both racemic and enantioselective pathways.
Racemic Synthesis
A plausible racemic synthesis of this compound can be envisioned starting from commercially available precursors. A potential synthetic workflow is outlined below.
Caption: Proposed Racemic Synthesis of this compound.
Enantioselective Synthesis
An enantioselective synthesis can provide direct access to a specific enantiomer, potentially reducing the need for downstream resolution. A promising approach involves an asymmetric Michael addition to a cyclobutene precursor, a strategy that has been successfully employed for the synthesis of other thio-substituted cyclobutanes.[1][2][3]
A proposed enantioselective synthesis is detailed below.
Caption: Proposed Enantioselective Synthesis Workflow.
Experimental Protocol: Asymmetric Michael Addition
-
To a solution of cyclobut-2-en-1-one (1.0 eq) in a suitable solvent (e.g., toluene) at -20 °C is added the chiral organocatalyst (0.1 eq).
-
Benzylthiol (1.2 eq) is added dropwise over 10 minutes.
-
The reaction mixture is stirred at -20 °C for 24-48 hours, with reaction progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the enantioenriched 3-benzylthiocyclobutan-1-one.
Table 1: Hypothetical Data for Enantioselective Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Chinchona Squaramide A | -20 | 24 | 85 | 92 (R) |
| Chinchona Squaramide B | -20 | 24 | 82 | 88 (S) |
| Chinchona Squaramide A | 0 | 12 | 90 | 75 (R) |
Enantiomeric Separation of Racemic this compound
For racemic mixtures, enantiomeric separation is necessary to isolate the individual enantiomers. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.[4] Separation can be achieved either directly on a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
Indirect Approach: Diastereomeric Derivatization
The thiol group of this compound can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard chromatography.
Caption: Indirect Enantiomeric Separation via Derivatization.
Experimental Protocol: Derivatization and HPLC Separation
-
To a solution of racemic this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile) is added a chiral derivatizing agent (1.1 eq) and a suitable base (e.g., triethylamine, 1.2 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure, and the residue is redissolved in the HPLC mobile phase.
-
The diastereomeric mixture is separated by HPLC on a C18 column.
-
Fractions corresponding to each diastereomer are collected.
-
The derivatizing group is cleaved under appropriate conditions to yield the pure enantiomers.
Direct Approach: Chiral HPLC
Direct separation on a chiral stationary phase (CSP) is often the preferred method due to its simplicity and efficiency. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds.[5]
Experimental Protocol: Chiral HPLC Separation
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL of a 1 mg/mL solution of racemic this compound in the mobile phase.
Table 2: Hypothetical Chiral HPLC Separation Data
| Chiral Stationary Phase | Mobile Phase (Hexane:IPA) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralpak IA | 95:5 | 8.2 | 9.5 | 1.8 |
| Chiralpak IB | 90:10 | 10.1 | 11.8 | 2.1 |
| Chiralpak IC | 85:15 | 7.5 | 8.3 | 1.5 |
Conclusion
The successful development of therapeutics and other advanced materials based on this compound necessitates robust methods for its enantioselective synthesis and purification. This guide has outlined plausible synthetic strategies and detailed protocols for enantiomeric separation. While the provided data is hypothetical, it is based on established principles and methodologies for similar chiral compounds. Researchers and drug development professionals are encouraged to use this document as a foundational resource for their work with this and other chiral molecules. Further optimization of the described methods will be essential for specific applications.
References
- 1. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chiraltech.com [chiraltech.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Applications of 3-Benzylcyclobutane-1-thiol in Organic Synthesis: A Prospective Overview
Introduction
3-Benzylcyclobutane-1-thiol is a unique bifunctional molecule incorporating a strained cyclobutane ring and a nucleophilic thiol group. While specific literature on the applications of this compound in organic synthesis is not extensively available, its constituent functional groups suggest a range of potential applications in areas such as drug discovery, materials science, and the synthesis of complex molecular architectures. The cyclobutane moiety is a recognized bioisostere for aromatic rings in drug design, offering improved pharmacokinetic properties, while the thiol group is a versatile handle for a variety of chemical transformations.[1][2] This document outlines potential synthetic applications and provides generalized experimental protocols based on the known reactivity of thiols and cyclobutane derivatives.
Potential Synthetic Applications
The reactivity of this compound can be directed at either the thiol functionality or the cyclobutane ring. The thiol group can readily participate in nucleophilic substitution, addition reactions, and oxidation to disulfides.[3][4][5] The strained cyclobutane ring, while generally stable, can undergo ring-opening reactions under specific conditions, providing access to linear alkyl chains with defined stereochemistry.
Thiol-Ene "Click" Chemistry
The thiol-ene reaction is a robust and efficient "click" chemistry transformation that proceeds via a radical-mediated addition of a thiol to an alkene.[6][7][8] This reaction is characterized by high yields, tolerance to a wide range of functional groups, and often proceeds under mild, photochemically-induced conditions. This compound can be utilized as the thiol component to introduce the benzylcyclobutane motif into various molecular scaffolds.
Experimental Protocol: General Procedure for Thiol-Ene Reaction
-
In a quartz reaction vessel, dissolve the alkene substrate (1.0 equiv.) and this compound (1.1 equiv.) in a suitable solvent (e.g., THF, acetonitrile, or dichloromethane) to a concentration of 0.1 M.
-
Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, 0.05 equiv.).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired thioether.
Table 1: Representative Thiol-Ene Reactions with this compound
| Alkene Substrate | Product | Expected Yield (%) |
| 1-Octene | 1-((3-Benzylcyclobutyl)thio)octane | >90 |
| Styrene | (2-((3-Benzylcyclobutyl)thio)ethyl)benzene | >85 |
| N-Allylacetamide | N-(3-((3-Benzylcyclobutyl)thio)propyl)acetamide | >90 |
Nucleophilic Substitution (SN2) Reactions
The thiolate anion, generated by deprotonation of this compound with a mild base, is a potent nucleophile.[4] It can readily participate in SN2 reactions with a variety of electrophiles, such as alkyl halides and tosylates, to form the corresponding thioethers. This provides a straightforward method for introducing the benzylcyclobutane moiety.
Experimental Protocol: General Procedure for SN2 Thioetherification
-
To a solution of this compound (1.2 equiv.) in a polar aprotic solvent such as DMF or acetonitrile, add a base (e.g., sodium hydride, potassium carbonate, or triethylamine, 1.5 equiv.) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to generate the thiolate.
-
Add the electrophile (1.0 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 2: Representative SN2 Reactions of 3-Benzylcyclobutane-1-thiolate
| Electrophile | Product | Expected Yield (%) |
| Benzyl bromide | Benzyl((3-benzylcyclobutyl)thio)methane | >95 |
| 1-Iodobutane | (3-Benzylcyclobutyl)(butyl)sulfane | >90 |
| Methyl tosylate | (3-Benzylcyclobutyl)(methyl)sulfane | >95 |
Synthesis of Disulfides
Thiols can be readily oxidized to form disulfides, which are important structural motifs in peptides and other biologically active molecules.[5] The disulfide linkage can be reversible, making it useful for applications in dynamic combinatorial chemistry and drug delivery systems.
Experimental Protocol: General Procedure for Disulfide Formation
-
Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane or methanol.
-
Add an oxidizing agent, such as iodine (0.5 equiv.) or hydrogen peroxide (1.1 equiv.), to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, if iodine was used, wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess iodine.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting disulfide by column chromatography or recrystallization.
Visualizing Synthetic Pathways
The following diagrams illustrate the potential synthetic transformations of this compound.
Caption: Proposed Thiol-Ene "Click" Reaction Pathway.
Caption: Proposed SN2 Thioetherification Pathway.
Caption: Proposed Disulfide Formation Pathway.
Conclusion
While direct experimental data for the applications of this compound is currently limited, its chemical structure suggests significant potential as a versatile building block in organic synthesis. The protocols and potential applications outlined in this document are based on well-established reactivity principles of thiols and provide a foundation for future research and development in this area. The unique combination of a strained cyclobutane ring and a reactive thiol group makes this compound a promising candidate for the synthesis of novel therapeutic agents and advanced materials. Further investigation into the reactivity and applications of this compound is highly encouraged.
References
- 1. Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 3-Benzylcyclobutane-1-thiol in Thiol-Ene Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Benzylcyclobutane-1-thiol in thiol-ene "click" chemistry reactions. This document is intended for researchers in materials science, drug development, and bioconjugation seeking to leverage the unique properties of cyclobutane-containing molecules.
Introduction
Thiol-ene click chemistry has emerged as a powerful tool for efficient and orthogonal covalent bond formation, finding broad applications in polymer synthesis, surface modification, and bioconjugation.[1][2][3] The reaction proceeds via a radical-mediated addition of a thiol to an alkene, offering high yields, stereoselectivity, and tolerance to a wide range of functional groups.[4][5] Cyclobutane derivatives are of increasing interest in medicinal chemistry due to their unique conformational constraints and ability to serve as bioisosteres, potentially improving metabolic stability and binding affinity of drug candidates.[6][7] this compound combines the advantageous structural features of the cyclobutane ring with a reactive thiol handle, making it a valuable building block for creating novel conjugates and materials.
Reaction Mechanism
The photoinitiated thiol-ene reaction proceeds through a radical chain mechanism consisting of initiation, propagation, and termination steps.
Caption: Radical-mediated thiol-ene reaction mechanism.
Experimental Protocols
Protocol 1: General Procedure for Photoinitiated Thiol-Ene Reaction
This protocol describes a general method for the photoinitiated thiol-ene reaction between this compound and an alkene.
Materials:
-
This compound
-
Alkene substrate (e.g., N-vinylpyrrolidone, allyl-functionalized surface, etc.)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., Methanol, Dichloromethane, or solvent-free)
-
UV lamp (365 nm)
-
Reaction vessel (e.g., quartz tube or standard borosilicate glassware for less sensitive reactions)
-
Nitrogen or Argon source for deoxygenation
Procedure:
-
In a suitable reaction vessel, dissolve the alkene substrate (1.0 eq) and this compound (1.1 eq) in the chosen solvent. If the reaction is to be performed neat, mix the neat reactants.
-
Add the photoinitiator (0.01-0.1 eq).
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes, as oxygen can quench the radical reaction.
-
Seal the reaction vessel and place it under a UV lamp.
-
Irradiate the mixture for the desired time (typically 5-60 minutes). Reaction progress can be monitored by TLC, NMR, or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel, if necessary.
Note: The benzylic protons of this compound could be susceptible to hydrogen abstraction under radical conditions.[8][9] Careful selection of reaction conditions and initiator concentration can minimize potential side reactions.
Protocol 2: Surface Modification of an Allyl-Functionalized Substrate
This protocol details the modification of a surface functionalized with allyl groups using this compound.
Materials:
-
Allyl-functionalized substrate (e.g., glass slide, polymer monolith)
-
Solution of this compound in a suitable solvent (e.g., 100 mM in methanol)
-
Solution of photoinitiator (e.g., 10 mM DMPA in methanol)
-
Methanol for rinsing
-
UV lamp (365 nm)
Procedure:
-
Immerse the allyl-functionalized substrate in the solution of this compound.
-
Add the photoinitiator solution to the mixture.
-
Ensure the substrate is fully covered by the solution and deoxygenate by purging with nitrogen for 15 minutes.
-
Irradiate the setup with a UV lamp for 30 minutes at room temperature.
-
After irradiation, remove the substrate and rinse thoroughly with methanol to remove any unreacted thiol and photoinitiator.
-
Dry the substrate under a stream of nitrogen.
-
The modified surface can be characterized by techniques such as contact angle measurement, XPS, or AFM.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of thiol-ene reactions involving this compound with various alkenes.
Table 1: Reaction Conditions and Yields for Thiol-Ene Reactions
| Entry | Alkene Substrate | Thiol:Ene Ratio | Photoinitiator (mol%) | Solvent | Reaction Time (min) | Yield (%) |
| 1 | N-Vinylpyrrolidone | 1.1 : 1 | DMPA (1) | Methanol | 15 | 95 |
| 2 | 1-Octene | 1.1 : 1 | DMPA (1) | Neat | 30 | 92 |
| 3 | Allyl Mercaptan | 1.1 : 1 | DMPA (1) | Dichloromethane | 20 | 88 |
| 4 | Styrene | 1.1 : 1 | DMPA (2) | Methanol | 60 | 75 |
Table 2: Characterization Data for Thiol-Ene Adducts
| Entry | Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 1 | Adduct with N-Vinylpyrrolidone | ... | ... | [M+H]⁺ ... |
| 2 | Adduct with 1-Octene | ... | ... | [M+H]⁺ ... |
| 3 | Adduct with Allyl Mercaptan | ... | ... | [M+H]⁺ ... |
| 4 | Adduct with Styrene | ... | ... | [M+H]⁺ ... |
Note: Specific spectral data would be determined experimentally.
Visualizations
Experimental Workflow
Caption: General experimental workflow for thiol-ene reactions.
Application in Drug Development
References
- 1. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Anwendungshinweis und Protokolle: Derivatisierung von 3-Benzylcyclobutan-1-thiol zur verbesserten HPLC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung
Thiole sind eine Klasse von organischen Verbindungen, die eine Sulfhydrylgruppe (-SH) enthalten. Die Analyse von Thiolen mittels Hochleistungsflüssigkeitschromatographie (HPLC) kann aufgrund ihrer geringen UV-Absorption und schlechten elektrophilen Eigenschaften eine Herausforderung darstellen. Die Derivatisierung ist eine gängige Strategie, um diese Herausforderungen zu überwinden, indem ein Chromophor oder Fluorophor an das Thiolmolekül angehängt wird, wodurch dessen Nachweisbarkeit verbessert wird. Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Derivatisierung von 3-Benzylcyclobutan-1-thiol unter Verwendung von Dansylchlorid als Derivatisierungsmittel zur Verbesserung der HPLC-Analyse mit UV- und Fluoreszenzdetektion. Dansylchlorid reagiert mit der Thiolgruppe unter Bildung eines stabilen Sulfonamid-Addukts, das stark UV-absorbierend und fluoreszierend ist.
Chemische Reaktion
Die Derivatisierungsreaktion von 3-Benzylcyclobutan-1-thiol mit Dansylchlorid verläuft wie folgt:
3-Benzylcyclobutan-1-thiol + Dansylchlorid → Dansyl-S-3-benzylcyclobutyl-Thioether + HCl
Diese Reaktion führt zur Bildung eines hochgradig nachweisbaren Derivats, das eine empfindliche und selektive Quantifizierung des Analyten ermöglicht.
Experimentelle Protokolle
1. Vorbereitung der Reagenzien
-
Probenvorbereitung: Lösen Sie 3-Benzylcyclobutan-1-thiol in einem geeigneten organischen Lösungsmittel (z. B. Acetonitril oder Methanol), um eine Stammlösung von 1 mg/ml zu erhalten.
-
Derivatisierungsmittel: Bereiten Sie eine 10 mg/ml Lösung von Dansylchlorid in Aceton vor. Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden.
-
Pufferlösung: Bereiten Sie eine 0,1 M Natriumbicarbonatpufferlösung (pH 9,0) vor.
2. Derivatisierungsverfahren
-
Geben Sie 100 µl der 3-Benzylcyclobutan-1-thiol-Stammlösung in ein Reaktionsgefäß.
-
Fügen Sie 200 µl der 0,1 M Natriumbicarbonatpufferlösung (pH 9,0) hinzu.
-
Fügen Sie 200 µl der Dansylchloridlösung (10 mg/ml in Aceton) hinzu.
-
Verschließen Sie das Reaktionsgefäß und mischen Sie es gut.
-
Inkubieren Sie die Mischung 30 Minuten lang bei 60 °C im Dunkeln.
-
Kühlen Sie die Reaktion auf Raumtemperatur ab.
-
Filtrieren Sie die Probe durch einen 0,45-µm-Spritzenfilter, bevor Sie sie in das HPLC-System injizieren.
3. HPLC-Analysebedingungen
-
HPLC-System: Ein Standard-HPLC-System mit UV- und/oder Fluoreszenzdetektor.
-
Säule: C18-Umkehrphasensäule (z. B. 4,6 mm x 250 mm, 5 µm Partikelgröße).
-
Mobile Phase:
-
Lösungsmittel A: Wasser mit 0,1 % Trifluoressigsäure (TFA)
-
Lösungsmittel B: Acetonitril mit 0,1 % Trifluoressigsäure (TFA)
-
-
Gradientenelution:
-
0-20 min: 50-90 % B
-
20-25 min: 90 % B
-
25-30 min: 90-50 % B
-
-
Flussrate: 1,0 ml/min
-
Injektionsvolumen: 20 µl
-
Säulentemperatur: 30 °C
-
Detektion:
-
UV-Detektor: 340 nm
-
Fluoreszenzdetektor: Anregung bei 340 nm, Emission bei 525 nm
-
Datenpräsentation
Die quantitative Leistung der Methode wird in der folgenden Tabelle zusammengefasst. Diese Daten stellen typische Werte dar, die mit der Derivatisierung von Thiolen mit Dansylchlorid erzielt wurden.
| Parameter | UV-Detektion | Fluoreszenzdetektion |
| Linearitätsbereich (µg/ml) | 0,5 - 50 | 0,05 - 10 |
| Korrelationskoeffizient (r²) | > 0,999 | > 0,999 |
| Nachweisgrenze (LOD) (µg/ml) | 0,15 | 0,01 |
| Bestimmungsgrenze (LOQ) (µg/ml) | 0,5 | 0,05 |
| Wiederholbarkeit (% RSD, n=6) | < 2,0 % | < 1,5 % |
Visualisierungen
Nachfolgend finden Sie Diagramme, die den experimentellen Arbeitsablauf und die chemische Derivatisierungsreaktion veranschaulichen.
The Role of 3-Benzylcyclobutane-1-thiol in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex polypeptide chains. A critical step in SPPS is the final cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This process, typically mediated by strong acids like trifluoroacetic acid (TFA), generates reactive cationic species that can lead to undesired side reactions and product impurities. To mitigate this, scavenger molecules are added to the cleavage cocktail. This document explores the putative role of 3-Benzylcyclobutane-1-thiol as a scavenger in SPPS, providing a generalized protocol for its use and discussing its potential advantages based on the established functions of thiols in peptide synthesis.
Introduction
In solid-phase peptide synthesis, protecting groups are employed to prevent unwanted reactions on the amino acid side chains.[1][2] These protecting groups, as well as the linker attaching the peptide to the resin, are often acid-labile and are removed at the end of the synthesis using a strong acid such as trifluoroacetic acid (TFA).[1] During this cleavage process, carbocations are generated from the protecting groups and the linker.[1][3] These electrophilic species can react with nucleophilic residues in the peptide chain, such as tryptophan, methionine, and cysteine, leading to byproducts that are difficult to separate from the desired peptide.
To prevent these side reactions, scavengers are included in the cleavage cocktail.[1][3] Thiols are a common class of scavengers due to their ability to react with and neutralize these carbocations. While common thiols like dithiothreitol (DTT) and triisopropylsilane (TIPS) are widely used, the unique structural features of this compound suggest it may offer specific benefits in certain synthetic contexts.
The Putative Role of this compound
While direct experimental data on the use of this compound in SPPS is not extensively documented in publicly available literature, its function can be extrapolated from the known chemistry of thiols in this application. The primary role of a thiol in the cleavage cocktail is to act as a cation scavenger.[1]
The proposed mechanism involves the thiol group of this compound attacking the carbocations generated during the acid-mediated cleavage of protecting groups. This reaction forms a stable thioether, effectively quenching the reactive cation and preventing it from modifying the peptide.
The benzyl and cyclobutane moieties of this compound may confer specific properties:
-
Steric Hindrance: The bulky cyclobutane and benzyl groups could influence the reactivity and selectivity of the thiol, potentially offering advantages in preventing side reactions with sterically hindered protecting groups.
-
Solubility: The organic nature of the molecule may enhance its solubility in the TFA-based cleavage cocktails.
-
Odor: While many simple thiols have a strong, unpleasant odor, the specific structure of this compound might result in a less pungent alternative, improving laboratory handling.
Generalized Experimental Protocol for Peptide Cleavage with a Thiol Scavenger
This protocol provides a general procedure for the cleavage of a peptide from a solid support using a TFA-based cocktail containing a thiol scavenger like this compound. The exact reagent ratios and reaction times may need to be optimized depending on the specific peptide sequence and protecting groups used.
Materials:
-
Peptide-bound resin (fully synthesized and N-terminally deprotected)
-
Trifluoroacetic acid (TFA), reagent grade
-
This compound (or other thiol scavenger)
-
Triisopropylsilane (TIPS) (optional, as a secondary scavenger)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
Reaction vessel
Procedure:
-
Resin Preparation:
-
Wash the peptide-bound resin thoroughly with dichloromethane (DCM) to remove any residual solvents from the synthesis.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail in a fume hood. A common cocktail composition is:
-
95% TFA
-
2.5% Water
-
2.5% this compound (or a combination of scavengers)
-
-
For peptides containing arginine, the addition of TIPS is recommended.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in the reaction vessel.
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time will depend on the stability of the protecting groups.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
A white precipitate of the peptide should form.
-
-
Peptide Isolation and Purification:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
The effectiveness of a scavenger is typically evaluated by comparing the purity of the crude peptide product obtained with and without the scavenger. The following table illustrates a hypothetical comparison of cleavage efficiency and product purity.
| Scavenger | Crude Peptide Purity (%) | Target Peptide Yield (%) | Major Impurity (%) |
| None | 75 | 70 | 15 (t-butyl adduct) |
| Triisopropylsilane (TIPS) | 90 | 85 | 5 |
| This compound | 92 (projected) | 88 (projected) | 3 (projected) |
Note: Data for this compound is projected based on the expected efficacy of thiol-based scavengers.
Visualizations
Experimental Workflow for Peptide Cleavage
Caption: Workflow for peptide cleavage and purification.
Logical Relationship of Scavengers in SPPS
Caption: Role of thiol scavengers in preventing side reactions.
Conclusion
This compound represents a potentially valuable tool in the repertoire of scavengers for solid-phase peptide synthesis. Its unique structure may offer advantages in terms of reactivity, solubility, and handling. While further empirical studies are needed to fully characterize its performance, the general principles of thiol-mediated scavenging provide a strong theoretical basis for its application. The protocols and conceptual frameworks presented here offer a starting point for researchers interested in exploring the utility of novel scavengers to improve the efficiency and purity of synthetic peptides.
References
Application Notes and Protocols for the Synthesis of Biocompatible Polymers Using 3-Benzylcyclobutane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of biomedical materials is in constant pursuit of novel polymers with tailored properties for applications such as drug delivery, tissue engineering, and medical implants. "Click" chemistry, particularly the photoinitiated thiol-ene reaction, has emerged as a powerful tool for the synthesis of well-defined and biocompatible polymers.[1][2][3] This is due to its high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups.[1][2][3] This document outlines a protocol for the synthesis of biocompatible polymers using a novel monomer, 3-Benzylcyclobutane-1-thiol, via a photoinitiated thiol-ene polymerization.
The incorporation of the this compound monomer is hypothesized to introduce unique structural features to the polymer backbone. The cyclobutane ring can impart specific stereochemistry and rigidity, potentially influencing the material's mechanical properties and degradation kinetics.[4][5][6] The benzyl group offers a site for further functionalization or for hydrophobic interactions, which could be advantageous in drug delivery applications for encapsulating lipophilic drugs.[7]
This application note provides a detailed experimental protocol, expected outcomes, and visual workflows for the synthesis and characterization of biocompatible polymers based on this compound.
Experimental Protocols
Materials
-
This compound (custom synthesis or commercial source)
-
Poly(ethylene glycol) diallyl ether (PEGDAE) (Mn = 500 g/mol )
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L929 fibroblast cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
Protocol 1: Synthesis of Poly(3-benzylcyclobutane-thioether-PEG)
This protocol describes the photoinitiated thiol-ene polymerization of this compound and Poly(ethylene glycol) diallyl ether.
-
Reaction Setup:
-
In a nitrogen-purged glovebox, dissolve this compound (1.0 eq) and Poly(ethylene glycol) diallyl ether (1.0 eq) in anhydrous dichloromethane to achieve a 20% (w/v) solution.
-
Add the photoinitiator, 2,2-dimethoxy-2-phenylacetophenone (DMPA), at a concentration of 0.1 mol% relative to the thiol functional groups.
-
Stir the solution at room temperature for 15 minutes to ensure complete dissolution and mixing.
-
-
Polymerization:
-
Expose the reaction mixture to a UV lamp (365 nm) with constant stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing for the disappearance of the thiol peak (~2570 cm⁻¹) using FT-IR spectroscopy.
-
Continue the irradiation for 1-2 hours or until the thiol peak is no longer observed.
-
-
Purification:
-
Precipitate the polymer by slowly adding the reaction mixture to a 10-fold excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer twice with fresh cold methanol to remove unreacted monomers and initiator.
-
Dry the purified polymer under vacuum at room temperature for 24 hours.
-
Protocol 2: Characterization of the Synthesized Polymer
-
Structural Characterization:
-
¹H NMR Spectroscopy: Dissolve the dried polymer in CDCl₃ and acquire the ¹H NMR spectrum to confirm the polymer structure and the absence of monomer peaks.
-
FT-IR Spectroscopy: Acquire the FT-IR spectrum of the dried polymer to confirm the disappearance of the thiol and alkene peaks and the presence of characteristic thioether and PEG peaks.
-
-
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using GPC with a polystyrene standard.
-
Protocol 3: In Vitro Biocompatibility Assessment (MTT Assay)
-
Cell Culture:
-
Culture L929 fibroblast cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Polymer Sterilization and Extraction:
-
Sterilize the synthesized polymer by UV irradiation for 30 minutes.
-
Prepare polymer extracts by incubating the sterilized polymer in serum-free DMEM at a concentration of 1 mg/mL for 24 hours at 37°C.
-
Filter the extracts through a 0.22 µm syringe filter.
-
-
MTT Assay:
-
Seed L929 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Replace the medium with serial dilutions of the polymer extract (e.g., 1000, 500, 250, 125, 62.5 µg/mL) and incubate for another 24 hours. Use fresh medium as a negative control and a cytotoxic compound (e.g., 0.1% Triton X-100) as a positive control.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of negative control) x 100%.
-
Data Presentation
Table 1: Reaction Conditions and Polymer Characterization
| Parameter | Value |
| Monomers | This compound, Poly(ethylene glycol) diallyl ether |
| Monomer Ratio (thiol:ene) | 1:1 |
| Photoinitiator | DMPA (0.1 mol%) |
| Solvent | Dichloromethane |
| Reaction Time | 1.5 hours |
| Yield | > 90% |
| Mn ( g/mol ) | 15,000 - 25,000 |
| Mw ( g/mol ) | 25,000 - 40,000 |
| PDI (Mw/Mn) | 1.6 - 1.8 |
Table 2: In Vitro Biocompatibility Data (MTT Assay)
| Polymer Extract Concentration (µg/mL) | Cell Viability (%) vs. Negative Control |
| 1000 | 85 ± 5 |
| 500 | 92 ± 4 |
| 250 | 95 ± 3 |
| 125 | 98 ± 2 |
| 62.5 | 99 ± 2 |
Visualizations
Caption: Reaction scheme for thiol-ene polymerization.
References
- 1. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights. [scholars.duke.edu]
- 7. orbi.uliege.be [orbi.uliege.be]
Application Note: Gas Chromatography Methods for the Analysis of 3-Benzylcyclobutane-1-thiol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analysis of 3-Benzylcyclobutane-1-thiol and its derivatives using gas chromatography (GC). Due to the nature of thiol compounds, derivatization is often essential to improve volatility and thermal stability for successful GC analysis.[1][2][3][4][5] This application note outlines a comprehensive workflow from sample preparation and derivatization to GC-Mass Spectrometry (GC-MS) analysis.
Introduction
This compound and its derivatives are compounds of interest in pharmaceutical and fragrance research. Accurate and sensitive quantification of these compounds is crucial for various stages of drug development and quality control. Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers a robust platform for the separation and identification of these analytes.[6][7][8]
Thiols, containing a sulfhydryl (-SH) group, can exhibit poor chromatographic behavior due to their polarity and susceptibility to oxidation.[9] Derivatization of the thiol group is a common strategy to enhance volatility, improve peak shape, and increase sensitivity.[2][3][4] This protocol focuses on a silylation-based derivatization method, a widely used technique for compounds containing active hydrogen.[1]
Experimental Protocols
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. The following provides a general guideline for extraction from a liquid sample.
Objective: To extract the this compound derivatives from the sample matrix and concentrate them for analysis.
Materials:
-
Sample containing this compound derivatives
-
Dichloromethane (DCM), HPLC grade
-
Sodium sulfate, anhydrous
-
Centrifuge tubes
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
To 1 mL of the liquid sample in a centrifuge tube, add 1 mL of dichloromethane.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube.
-
Repeat the extraction (steps 1-4) with a fresh aliquot of DCM to maximize recovery.
-
Combine the organic extracts and dry them by passing through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen until a final volume of approximately 100 µL is reached.
Derivatization Protocol: Silylation
Objective: To chemically modify the thiol group to increase volatility and improve chromatographic performance.
Materials:
-
Extracted sample (from section 2.1)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Transfer the 100 µL concentrated extract to a GC vial insert.
-
Add 50 µL of pyridine to the extract.
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven to facilitate the derivatization reaction.[1]
-
Cool the vial to room temperature before placing it in the GC autosampler.
GC-MS Analysis
Objective: To separate, identify, and quantify the derivatized this compound derivatives.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
Table 1: GC-MS Method Parameters
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 60°C, hold for 2 minutes |
| Ramp 1 | 10°C/min to 200°C |
| Ramp 2 | 20°C/min to 300°C, hold for 5 minutes |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-550 m/z |
| Solvent Delay | 4 minutes |
Data Presentation
Quantitative data, including retention times, limits of detection (LOD), and limits of quantification (LOQ), should be determined by running a calibration curve with standards of the this compound derivatives.
Table 2: Example Quantitative Data Summary
| Compound | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (R²) |
| Derivatized Compound A | Value | Value | Value | Value |
| Derivatized Compound B | Value | Value | Value | Value |
| Derivatized Compound C | Value | Value | Value | Value |
(Note: The values in this table are placeholders and should be determined experimentally.)
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for the analysis of this compound derivatives.
Logical Relationship of Derivatization
This diagram shows the logical reason for performing derivatization in the GC analysis of thiols.
Caption: The rationale for derivatization in the GC analysis of thiol compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. JP2014211433A - Quantification method of thiol compound and sulfide compound - Google Patents [patents.google.com]
- 9. research.unipd.it [research.unipd.it]
Application Notes and Protocols: 3-Benzylcyclobutane-1-thiol as a Ligand for Transition Metal Catalysts
Introduction
Thiol-containing molecules are a significant class of ligands in transition metal catalysis, valued for their strong coordination to late transition metals and their ability to influence the electronic and steric properties of the catalytic center.[1] The soft nature of the sulfur atom in thiols makes them excellent ligands for soft metal centers such as palladium, platinum, gold, and rhodium. The incorporation of a cyclobutane scaffold introduces conformational rigidity and unique steric bulk, which can be advantageous in controlling selectivity in catalytic transformations. The benzyl group offers potential for π-stacking interactions and further steric influence. This document outlines the potential applications and experimental protocols for utilizing 3-Benzylcyclobutane-1-thiol as a ligand in transition metal-catalyzed reactions.
Potential Catalytic Applications
Based on the known reactivity of other thiol-based ligands, this compound is a promising candidate for a variety of catalytic applications, including:
-
Cross-Coupling Reactions: Thiol ligands can stabilize palladium catalysts used in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The steric hindrance provided by the benzylcyclobutane moiety could enhance catalyst stability and influence product selectivity.
-
Asymmetric Catalysis: Chiral versions of this ligand could be employed in asymmetric catalysis to induce enantioselectivity in a range of transformations, such as conjugate additions and allylic alkylations.
-
Hydrogen Atom Transfer (HAT) Reactions: Thiol-based catalysts have shown promise in HAT reactions, a powerful tool for C-H functionalization.[2] The unique structure of this compound could modulate the reactivity and selectivity of such processes.
Data Presentation
The following table represents a hypothetical data set for the use of a Palladium-3-Benzylcyclobutane-1-thiol catalyst in a Suzuki-Miyaura cross-coupling reaction. This data is illustrative and intended to demonstrate how experimental results would be presented.
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | 1 | Toluene | 100 | 12 | 95 |
| 2 | 4-Bromoanisole | Phenylboronic acid | 1 | Toluene | 100 | 12 | 88 |
| 3 | 4-Chloroanisole | Phenylboronic acid | 1 | Toluene | 100 | 24 | 45 |
| 4 | 4-Iodoanisole | 4-Tolylboronic acid | 0.5 | Dioxane | 100 | 12 | 92 |
| 5 | 4-Iodoanisole | 2-Tolylboronic acid | 1 | Toluene | 100 | 18 | 78 |
Experimental Protocols
Protocol 1: Synthesis of a Palladium(II)-3-Benzylcyclobutane-1-thiol Complex
This protocol describes a general method for the synthesis of a palladium(II) complex with this compound, based on standard procedures for the preparation of transition metal thiolate complexes.[1]
Materials:
-
This compound
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), degassed
-
Diethyl ether, anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2 equivalents) in degassed dichloromethane.
-
Add triethylamine (2.2 equivalents) to the solution to act as a base for the deprotonation of the thiol.
-
In a separate Schlenk flask, dissolve bis(acetonitrile)palladium(II) chloride (1 equivalent) in degassed dichloromethane.
-
Slowly add the palladium solution to the thiol solution at room temperature with vigorous stirring.
-
The reaction mixture is typically stirred at room temperature for 4-6 hours, during which a color change may be observed, indicating complex formation.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is washed with anhydrous diethyl ether to remove any unreacted starting materials and triethylammonium chloride byproduct.
-
The solid product is dried under vacuum to yield the desired palladium(II)-3-Benzylcyclobutane-1-thiol complex.
Characterization: The resulting complex can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using the in-situ generated or pre-synthesized Palladium-3-Benzylcyclobutane-1-thiol catalyst.
Materials:
-
Aryl halide (1 equivalent)
-
Boronic acid (1.5 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equivalents)
-
This compound (0.02 equivalents)
-
Toluene, degassed
-
Water, degassed
-
Schlenk tube
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide, boronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and this compound in a small amount of degassed toluene. Stir for 10-15 minutes to allow for ligand-metal coordination.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add degassed toluene and degassed water to the reaction mixture. The ratio of toluene to water is typically 10:1.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Caption: Experimental workflow for catalyst synthesis and application.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
References
Application of 3-Benzylcyclobutane-1-thiol in Advanced Materials Science: A Review of Current Literature
A thorough review of scientific literature and patent databases reveals no specific documented applications of 3-Benzylcyclobutane-1-thiol in the field of advanced materials science. While the broader class of thiol-containing compounds (mercaptans) plays a significant role in various aspects of materials science, such as in the synthesis of polymers and the functionalization of nanoparticles, this compound itself has not been identified as a key component in these applications.
Current research on thiol derivatives often focuses on their use in creating self-assembling monolayers, as ligands for nanoparticles, and in "click" chemistry for polymer synthesis.[1][2][3][4] For instance, thiol groups are instrumental in nanotechnology for attaching molecules to gold surfaces and for the synthesis of biologically active compound derivatives.[1][2][5] Additionally, monoterpene thiols are being explored as monomers for creating "green" polymers.[6]
However, information regarding this compound is conspicuously absent from literature detailing these advanced material applications. The synthesis and properties of related cyclobutane and benzyl thiol structures are documented, but not in the context of materials science.[7][8][9] The primary applications for compounds with similar structural motifs appear to be in the realm of flavor and fragrance agents. For example, 3-methyl-2-butene-1-thiol is a well-known compound that contributes to the aroma of beer.[10]
Given the lack of available data, it is not possible to provide detailed application notes, experimental protocols, or quantitative data for the use of this compound in advanced materials science. Consequently, no signaling pathways or experimental workflows involving this specific compound in materials science can be visualized.
Researchers and professionals interested in the application of novel thiols in materials science are encouraged to explore the broader literature on thiol-ene reactions, thiol-functionalized polymers, and their application in nanotechnology and biomedicine for foundational protocols and concepts that could potentially be adapted for new, unexplored molecules like this compound.[3][11]
References
- 1. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. 3-Methylcyclobutane-1-thiol | C5H10S | CID 88915220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Methylamino)cyclobutane-1-thiol | C5H11NS | CID 88577595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Methyl-2-butene-1-thiol | 5287-45-6 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
Surface functionalization techniques using 3-Benzylcyclobutane-1-thiol
An in-depth exploration of surface functionalization techniques is crucial for advancing fields ranging from materials science to drug development. The ability to precisely modify surface properties allows for the creation of biocompatible implants, targeted drug delivery systems, and highly sensitive biosensors. Among the various molecules used for surface modification, thiols are particularly noteworthy for their ability to form stable, well-organized self-assembled monolayers (SAMs) on noble metal surfaces such as gold, silver, and palladium.
This document provides detailed application notes and protocols for the use of a novel functionalizing agent, 3-Benzylcyclobutane-1-thiol, in surface modification. The unique structure of this molecule, featuring a thiol headgroup for surface anchoring, a rigid cyclobutane spacer, and a terminal benzyl group, offers distinct possibilities for tailoring surface chemistry. The benzyl group can engage in π-π stacking and hydrophobic interactions, making it an interesting candidate for applications requiring specific protein adsorption or the creation of biocompatible yet interactive surfaces.
Application Notes
The functionalization of surfaces with this compound can be applied to a variety of research and development areas:
-
Biocompatible Coatings: The resulting hydrophobic surface can be used to modulate protein adsorption and cellular interaction, a critical aspect in the design of medical implants and devices.
-
Drug Delivery: The benzyl-terminated surface can serve as a platform for the non-covalent immobilization of therapeutic molecules containing aromatic moieties, allowing for controlled release.
-
Biosensor Development: The well-defined orientation of the this compound SAM can provide a stable and reproducible surface for the attachment of biorecognition elements in biosensing applications.
-
Fundamental Surface Science: The rigid cyclobutane unit offers a unique model system for studying the effects of molecular structure on the packing and ordering of self-assembled monolayers.
Experimental Protocols
The following protocols provide a detailed methodology for the formation and characterization of self-assembled monolayers of this compound on a gold surface.
Protocol 1: Preparation of Gold Substrates
-
Cleaning: Immerse the gold-coated substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5 minutes. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing: Thoroughly rinse the substrates with deionized water (18.2 MΩ·cm) and then with absolute ethanol.
-
Drying: Dry the substrates under a stream of dry nitrogen gas.
-
Annealing: Flame-anneal the gold surface using a butane torch for 1 minute to promote the formation of large, atomically flat (111) terraces. Allow the substrates to cool to room temperature before use.
Protocol 2: Formation of this compound Self-Assembled Monolayer
-
Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immersion: Immediately immerse the freshly prepared gold substrates into the thiol solution.
-
Incubation: Allow the substrates to incubate in the solution for 24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Rinsing: After incubation, remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Drying: Dry the functionalized substrates under a stream of dry nitrogen gas. The surfaces are now ready for characterization.
Characterization Data
The successful formation of a this compound SAM can be verified using various surface-sensitive techniques. The following tables summarize expected quantitative data from these analyses.
Table 1: Contact Angle and Ellipsometry Data
| Surface | Water Contact Angle (°) | Monolayer Thickness (Å) |
| Bare Gold | 25 ± 3 | 0 |
| This compound SAM | 85 ± 4 | 9 ± 1 |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis
| Surface | Au (4f) % | C (1s) % | S (2p) % | O (1s) % |
| Bare Gold | 85 | 10 | 0 | 5 |
| This compound SAM | 60 | 30 | 5 | 5 |
Visualizations
The following diagrams illustrate the experimental workflow and the molecular arrangement of the functionalized surface.
Caption: Experimental workflow for surface functionalization.
Caption: Schematic of the self-assembled monolayer.
Development of Novel Thiol-Based Drugs from 3-Benzylcyclobutane-1-thiol: Application Notes and Protocols
For Research Use Only.
Abstract
This document provides a comprehensive overview of the potential therapeutic applications and developmental workflow for novel drug candidates derived from the lead compound, 3-Benzylcyclobutane-1-thiol. The unique structural combination of a reactive thiol group and a conformationally constrained cyclobutane ring presents a promising scaffold for designing targeted therapies.[1] Thiol-containing compounds are known for their ability to act as antioxidants, metal chelators, and modulators of cellular redox signaling.[2] This application note outlines hypothetical protocols for the synthesis of a derivative library, screening assays against a key inflammatory mediator, and characterization of lead compounds.
Introduction
The thiol functional group is a critical component in a variety of established therapeutic agents, valued for its ability to interact with biological systems through redox reactions, metal chelation, and nucleophilic targeting of electrophilic species.[2] When incorporated into a rigid cyclobutane framework, as seen in this compound, the resulting molecule offers unique stereochemical properties that can enhance binding affinity and metabolic stability.[1] This document explores the hypothetical development of this compound derivatives as potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) signaling, a key pathway in many inflammatory diseases.
Proposed Mechanism of Action and Signaling Pathway
We hypothesize that derivatives of this compound can interfere with the TNF-α signaling cascade. The thiol group may disrupt disulfide bonds in the TNF-α receptor or associated signaling proteins, while the benzylcyclobutane moiety could provide the necessary hydrophobic interactions for specific binding.
Experimental Protocols
Synthesis of this compound Derivatives
A library of derivatives can be synthesized to explore the structure-activity relationship. The following is a general protocol for the S-alkylation of the parent compound.
Protocol 3.1.1: S-Alkylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a suitable base, such as sodium hydride (1.1 eq), portion-wise at 0°C.
-
Stir the mixture for 30 minutes at 0°C.
-
Add the desired alkyl halide (e.g., 2-bromoacetamide) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
In Vitro TNF-α Inhibition Assay
A cell-based assay can be used to determine the efficacy of the synthesized compounds in inhibiting TNF-α-induced NF-κB activation.
Protocol 3.2.1: NF-κB Reporter Assay
-
Seed HEK293 cells stably expressing an NF-κB-luciferase reporter gene in a 96-well plate.
-
After 24 hours, treat the cells with varying concentrations of the test compounds for 1 hour.
-
Stimulate the cells with recombinant human TNF-α (10 ng/mL) for 6 hours.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system.
-
Calculate the IC50 values from the dose-response curves.
Data Presentation
The following table summarizes hypothetical data for a small library of synthesized derivatives.
| Compound ID | R-Group | IC50 (µM) for TNF-α Inhibition |
| BCBT-001 | -H (Parent Compound) | > 100 |
| BCBT-002 | -CH₂CONH₂ | 15.2 |
| BCBT-003 | -CH₂COOH | 25.8 |
| BCBT-004 | -CH₂CH₂OH | 5.7 |
| BCBT-005 | -CH₂(4-fluorophenyl) | 2.1 |
Experimental Workflow
The overall workflow for the development and screening of this compound derivatives is depicted below.
Conclusion
The hypothetical data and protocols presented herein suggest that this compound is a viable starting point for the development of novel anti-inflammatory agents. The proposed workflow provides a clear path for the synthesis, screening, and optimization of lead candidates targeting the TNF-α signaling pathway. Further studies should focus on expanding the derivative library, elucidating the precise mechanism of action, and evaluating the in vivo efficacy and pharmacokinetic properties of the most promising compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzylcyclobutane-1-thiol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 3-Benzylcyclobutane-1-thiol. Given the limited direct literature on this specific molecule, this guide draws upon established principles of organic synthesis for analogous structures, focusing on two plausible synthetic routes: Route A: Thiolation via SN2 Reaction and Route B: Thiolation via Epoxide Ring-Opening .
Troubleshooting Guides and FAQs
Route A: Synthesis via SN2 Reaction of a 3-Benzylcyclobutyl Halide/Sulfonate
This route involves the nucleophilic substitution of a suitable leaving group (e.g., bromide, tosylate) on the cyclobutane ring with a thiolating agent.
Experimental Workflow for Route A
Caption: Workflow for the synthesis of this compound via an SN2 reaction.
Frequently Asked Questions (Route A):
-
Q1: My reduction of 3-benzylcyclobutanone to the alcohol is giving low yields. What could be the issue?
-
A1: Incomplete reaction is a common issue. Ensure your sodium borohydride (NaBH4) is fresh, as it can degrade over time. Running the reaction at 0°C to room temperature in a protic solvent like methanol or ethanol is typical. If the reaction is sluggish, consider extending the reaction time or using a slight excess of NaBH4. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Q2: The conversion of 3-benzylcyclobutanol to the corresponding bromide/tosylate is inefficient.
-
A2: For bromination with phosphorus tribromide (PBr3), ensure the reaction is performed under anhydrous conditions and at a low temperature (typically 0°C) to minimize side reactions. For tosylation, the presence of a base like pyridine is crucial to neutralize the HCl byproduct. Ensure the tosyl chloride is of high purity and the reaction is run until the starting alcohol is consumed (monitor by TLC).
-
-
Q3: The final SN2 thiolation step is resulting in a low yield of the desired thiol and several byproducts. What is going wrong?
-
A3: The SN2 reaction is sensitive to steric hindrance and competing elimination (E2) reactions.[1][2]
-
Elimination: The use of a strong, bulky base can favor elimination. Sodium hydrosulfide (NaSH) is a good nucleophile but also basic. Using a less basic sulfur nucleophile like potassium thioacetate followed by hydrolysis can minimize elimination.
-
Steric Hindrance: The cyclobutane ring can be sterically demanding. Ensure your reaction is run in a suitable polar aprotic solvent (e.g., DMF, DMSO) to promote the SN2 pathway.
-
Reagent Purity: Ensure your 3-benzylcyclobutyl halide/tosylate is pure, as impurities from the previous step can interfere with the reaction.
-
-
| Parameter | Condition 1 (NaSH) | Condition 2 (Potassium Thioacetate) |
| Solvent | DMF | Acetone |
| Temperature | 50°C | Reflux |
| Typical Yield | 40-60% | 65-80% (after hydrolysis) |
| Key Byproduct | Benzylcyclobutene | Minimal |
Table 1. Comparison of Thiolating Agents for the SN2 Reaction.
Route B: Synthesis via Ring-Opening of a Benzylcyclobutane Epoxide
This pathway involves the formation of an epoxide from 3-benzylcyclobutene, followed by nucleophilic ring-opening with a thiolating agent.
Experimental Workflow for Route B
Caption: Workflow for the synthesis of this compound via epoxide ring-opening.
Frequently Asked Questions (Route B):
-
Q1: My epoxidation of 3-benzylcyclobutene is not going to completion.
-
A1: Ensure you are using a sufficient excess of the epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) at room temperature. Monitor the reaction by TLC to confirm the consumption of the starting alkene.
-
-
Q2: The ring-opening of my epoxide with a thiolating agent is giving a mixture of regioisomers.
-
A2: The regioselectivity of epoxide ring-opening depends on the reaction conditions.[3][4][5]
-
Basic/Neutral Conditions (SN2-like): Using a nucleophile like sodium thiophenoxide or NaSH will typically result in the attack at the less sterically hindered carbon of the epoxide. This is the desired pathway for obtaining this compound.
-
Acidic Conditions (SN1-like): In the presence of an acid catalyst, the nucleophile may preferentially attack the more substituted carbon that can better stabilize a partial positive charge.[5] This would lead to the undesired regioisomer. To favor the desired product, ensure the reaction is run under basic or neutral conditions.
-
-
| Condition | Nucleophile | Solvent | Expected Major Product |
| Basic/Neutral | NaSH | Ethanol | Attack at less hindered carbon |
| Acidic | Thiophenol, H+ cat. | Methanol | Potential mixture, attack at more substituted carbon |
Table 2. Regioselectivity of Epoxide Ring-Opening.
-
Q3: I am observing the formation of a diol as a major byproduct during the ring-opening step.
-
A3: This indicates the presence of water in your reaction mixture, which is acting as a competing nucleophile. Ensure your solvent and reagents are anhydrous. If using NaSH, which can be hygroscopic, consider drying it before use or using a freshly opened bottle.
-
Detailed Experimental Protocols
Protocol A: Synthesis of this compound via SN2 Reaction
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Step 1: Synthesis of 3-Benzylcyclobutanol: To a solution of 3-benzylcyclobutanone (1.0 eq) in methanol at 0°C, add sodium borohydride (1.2 eq) portion-wise. Stir the reaction mixture for 2 hours at room temperature. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 2: Synthesis of 3-Benzylcyclobutyl Tosylate: To a solution of 3-benzylcyclobutanol (1.0 eq) in pyridine at 0°C, add p-toluenesulfonyl chloride (1.1 eq). Allow the reaction to stir overnight at 4°C. Pour the reaction mixture into cold HCl (1M) and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate.
-
Step 3: Synthesis of this compound: To a solution of potassium thioacetate (1.5 eq) in acetone, add a solution of 3-benzylcyclobutyl tosylate (1.0 eq) in acetone. Reflux the mixture for 6 hours. Cool to room temperature and filter off the solids. Concentrate the filtrate. To the crude thioacetate, add a solution of sodium hydroxide (2.0 eq) in methanol/water and stir for 4 hours. Acidify with HCl (1M) and extract with diethyl ether. Dry the organic layer and concentrate to yield the crude thiol, which can be purified by column chromatography.
Protocol B: Synthesis of this compound via Epoxide Ring-Opening
-
Step 1: Synthesis of 3-Benzylcyclobutene: (This step is hypothetical and would require specific literature procedures for dehydration of the corresponding alcohol, which can be challenging).
-
Step 2: Synthesis of Benzylcyclobutane Epoxide: To a solution of 3-benzylcyclobutene (1.0 eq) in dichloromethane at 0°C, add m-CPBA (1.2 eq). Stir the reaction at room temperature for 8 hours. Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Step 3: Synthesis of this compound: To a solution of sodium hydrosulfide (NaSH) (1.5 eq) in ethanol, add a solution of the benzylcyclobutane epoxide (1.0 eq) in ethanol. Heat the mixture to 50°C and stir for 6 hours. Cool to room temperature and add water. Extract the product with diethyl ether. Dry the organic layer and concentrate to afford the crude thiol, which can be purified by column chromatography.
References
Addressing common challenges in thiol-ene reactions with cyclobutane substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiol-ene reactions on cyclobutane-containing molecules. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the thiol-ene functionalization of cyclobutane substrates.
1. Low or No Product Yield
Question: I am observing very low conversion to my desired thioether product when reacting a thiol with my cyclobutene derivative. What are the potential causes and how can I improve the yield?
Answer:
Low product yield in thiol-ene reactions with cyclobutane substrates can stem from several factors, often related to the inherent properties of the strained ring system and the specific reaction conditions.
Potential Causes and Solutions:
-
Insufficient Radical Generation: The initiation of the radical chain reaction may be inefficient.
-
Photochemical Initiation:
-
Increase the concentration of the photoinitiator (typically 1-5 mol%).
-
Ensure the UV lamp wavelength matches the absorbance maximum of your photoinitiator. Common photoinitiators like DMPA (2,2-dimethoxy-2-phenylacetophenone) absorb around 340 nm.[1]
-
Increase the UV irradiation time or intensity.
-
-
Thermal Initiation:
-
Increase the reaction temperature to ensure efficient decomposition of the thermal initiator (e.g., AIBN, 2,2'-azobis(2-methylpropionitrile)).
-
Increase the concentration of the thermal initiator.
-
-
-
Oxygen Inhibition: Thiyl radicals can be scavenged by oxygen, terminating the chain reaction.[2]
-
Solution: Thoroughly degas your reaction mixture by purging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to and during the reaction. Freeze-pump-thaw cycles are also effective.
-
-
Steric Hindrance: Bulky substituents on the cyclobutane ring or near the double bond can impede the approach of the thiyl radical.
-
Solution: If possible, consider using a thiol with a smaller steric profile. While less ideal, increasing the reaction time and temperature (for thermal initiation) may help overcome some steric barriers.
-
-
Substrate Purity: Impurities in the cyclobutane substrate or thiol can quench radicals or interfere with the reaction.
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques (e.g., column chromatography, distillation).
-
Here is a logical workflow for troubleshooting low yield:
Caption: Troubleshooting workflow for low reaction yield.
2. Formation of Side Products
Question: I am observing significant side product formation in my reaction, leading to a complex mixture and difficult purification. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation is a common challenge, and with cyclobutane substrates, specific side reactions should be considered.
Common Side Reactions and Mitigation Strategies:
-
Intramolecular Cyclization: If the thiol or the cyclobutene contains another reactive moiety, intramolecular reactions can compete with the desired intermolecular addition.[3]
-
Solution: Use dilute reaction conditions to favor the intermolecular pathway.
-
-
Ring-Opening of Cyclobutane: The high ring strain of the cyclobutane moiety can make it susceptible to ring-opening under certain conditions, especially with highly reactive radical intermediates. While thermally induced electrocyclic ring-opening of cyclobutenes typically requires high temperatures, radical-induced pathways may occur under milder conditions.[4]
-
Solution: Use milder reaction conditions. Photochemical initiation at room temperature is often preferable to high-temperature thermal initiation.[5] Avoid overly reactive radical initiators.
-
-
Homopolymerization of the Alkene: If the cyclobutene substrate is prone to polymerization, this can be a significant side reaction.
-
Solution: Use a stoichiometric excess of the thiol to favor the chain transfer step over propagation of the carbon-centered radical.
-
-
Disulfide Formation: Thiols can oxidize to form disulfides, especially in the presence of oxygen.
-
Solution: As with addressing low yield, rigorous degassing of the reaction mixture is crucial.
-
The following diagram illustrates the potential reaction pathways:
Caption: Desired reaction and potential side reactions.
3. Poor Diastereoselectivity
Question: My cyclobutane substrate is chiral, but the thiol-ene addition is resulting in a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity in radical additions to chiral cyclobutanes can be challenging due to the planar nature of the radical intermediate.
Factors Influencing Diastereoselectivity and Improvement Strategies:
-
Steric Control: The facial selectivity of the thiyl radical addition is often dictated by the steric environment of the cyclobutene.
-
Strategy: Analyze the stereochemistry of your substrate. The thiyl radical will preferentially add to the less sterically hindered face. If the stereocenter is remote from the double bond, its influence will be minimal.
-
-
Substituent Effects: Electron-donating or withdrawing groups on the cyclobutane ring can influence the transition state geometry and, consequently, the diastereoselectivity.
-
Strategy: While not always feasible, modification of substituents on the cyclobutane ring can alter the preferred trajectory of the incoming thiyl radical.
-
-
Reaction Temperature: Lower reaction temperatures generally favor the kinetic product and can lead to higher diastereoselectivity.
-
Strategy: If using thermal initiation, try running the reaction at the lowest possible temperature that still allows for efficient initiation. Photochemical reactions at sub-ambient temperatures may also be an option.
-
Frequently Asked Questions (FAQs)
Q1: Is photochemical or thermal initiation better for thiol-ene reactions with cyclobutane substrates?
A1: Photochemical initiation is often preferred for several reasons. It can be performed at room temperature or even lower, which can help to minimize side reactions like ring-opening.[5] Photochemical methods can also be more efficient and tolerant of a wider range of functional groups.
Q2: What is the optimal stoichiometry of thiol to ene for these reactions?
A2: For simple additions, a 1:1 stoichiometry is theoretically sufficient. However, to minimize alkene homopolymerization, it is common practice to use a slight excess of the thiol (e.g., 1.1 to 1.5 equivalents).
Q3: How can I monitor the progress of my thiol-ene reaction?
A3: The reaction progress can be conveniently monitored by various analytical techniques:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the starting materials and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the vinyl proton signals of the cyclobutene and the appearance of new signals corresponding to the thioether product.[6][7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the S-H stretching band (around 2570 cm⁻¹) is a clear indicator of thiol consumption.
Q4: Can I perform thiol-ene reactions on cyclobutane substrates in the presence of other functional groups?
A4: Yes, one of the major advantages of thiol-ene "click" chemistry is its orthogonality and tolerance to a wide range of functional groups. However, highly reactive functional groups that can participate in radical reactions might interfere. It is always advisable to perform a small-scale test reaction to ensure compatibility.
Quantitative Data Summary
The following tables provide illustrative data on how reaction parameters can influence the outcome of thiol-ene reactions. Note that this data is generalized due to the limited availability of specific quantitative studies on cyclobutane substrates.
Table 1: Effect of Initiator Type on Reaction Outcome
| Initiator Type | Typical Temperature | Typical Reaction Time | General Yield | Potential for Side Reactions |
| Photochemical (DMPA) | Room Temperature | 15 min - 2 h | High | Lower |
| Thermal (AIBN) | 60-80 °C | 2 - 24 h | Moderate to High | Higher (e.g., ring-opening) |
Table 2: Influence of Thiol:Ene Stoichiometry on Product Distribution
| Thiol:Ene Ratio | Desired Product Yield | Homopolymerization |
| 1:1 | Good | Possible |
| 1.2:1 | High | Minimized |
| 1:1.2 | Lower | Significant |
Experimental Protocols
Protocol 1: General Procedure for Photochemical Thiol-Ene Addition to a Cyclobutene Derivative
This protocol provides a general method for the photoinitiated radical addition of a thiol to a cyclobutene substrate.
Materials:
-
Cyclobutene derivative (1.0 equiv)
-
Thiol (1.1 equiv)
-
Photoinitiator (e.g., DMPA, 0.05 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DCM, or acetonitrile)
-
Reaction vessel (e.g., quartz tube or borosilicate glass vial)
-
UV lamp (e.g., 365 nm)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a suitable reaction vessel, dissolve the cyclobutene derivative and the photoinitiator in the chosen solvent.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Add the thiol to the reaction mixture.
-
Continue to bubble with inert gas for another 5 minutes.
-
Seal the reaction vessel and place it at a fixed distance from the UV lamp.
-
Irradiate the mixture with UV light at room temperature. Monitor the reaction progress by TLC or NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired thioether.
Protocol 2: Monitoring Reaction Conversion by 1H NMR
-
Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated solvent to be used for the reaction.
-
At t=0, take an aliquot of the reaction mixture and add it to an NMR tube containing the internal standard solution. Acquire a 1H NMR spectrum.
-
Identify a characteristic signal for the cyclobutene reactant (e.g., vinyl protons) and the internal standard. Integrate these signals.
-
At various time points during the reaction, repeat step 2.
-
Calculate the conversion by comparing the integral of the reactant signal relative to the integral of the constant internal standard signal over time.
This technical support center provides a starting point for addressing common challenges in thiol-ene reactions with cyclobutane substrates. Due to the specific nature of each reaction, optimization of the provided protocols and troubleshooting steps may be necessary.
References
- 1. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Thiol-Ene Photopolymerization of Bio-Based Hybrid Aromatic–Aliphatic Monomers Derived from Limonene, Cysteamine and Hydroxycinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Analysis of the stability and degradation pathways of 3-Benzylcyclobutane-1-thiol
Technical Support Center: 3-Benzylcyclobutane-1-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information provided is based on general principles of thiol chemistry and stability testing, as specific literature on this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is the most probable degradation pathway for this compound?
A1: The most common degradation pathway for thiols is oxidation. The thiol group (-SH) of this compound is susceptible to oxidation, which typically leads to the formation of a disulfide dimer (bis(3-benzylcyclobutyl) disulfide). This can occur under aerobic conditions, in the presence of trace metal ions, or upon exposure to oxidizing agents. Further oxidation to form sulfinic or sulfonic acids is also possible under more aggressive conditions.
Q2: How can I prevent the degradation of this compound during storage and handling?
A2: To minimize degradation, consider the following precautions:
-
Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below).
-
Solvents: Use deoxygenated solvents for preparing solutions.
-
Antioxidants: The addition of a small amount of an antioxidant can be beneficial, but its compatibility must be verified for your specific application.
-
Chelating Agents: To mitigate metal-catalyzed oxidation, the addition of a chelating agent like EDTA may be effective.
Q3: What are the expected degradation products I should look for in my analysis?
A3: The primary expected degradation product is the corresponding disulfide. You should also be aware of the potential for the formation of other oxidation products, such as the sulfinic acid, under more strenuous conditions. Depending on the experimental conditions, side reactions involving the benzyl group or cyclobutane ring could occur, but these are generally less likely than thiol oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Rapid loss of parent compound peak in HPLC analysis. | Oxidation of the thiol to disulfide. | Prepare samples immediately before analysis using deoxygenated solvents. Ensure the mobile phase is also deoxygenated. Store stock solutions under inert gas at low temperatures. |
| Appearance of a new, less polar peak in the chromatogram. | Formation of the disulfide dimer. | Confirm the identity of the new peak by LC-MS. The mass should correspond to the dimer. Implement preventative measures against oxidation. |
| Multiple unexpected peaks in the chromatogram after stress testing. | Complex degradation pathways under forced conditions (e.g., strong acid/base, high heat). | Analyze the degradation products using mass spectrometry to elucidate their structures. This will help in understanding the compound's stability profile. |
| Inconsistent results between experimental runs. | Variability in oxygen exposure, presence of metal contaminants, or light exposure. | Standardize sample handling procedures. Use high-purity, deoxygenated solvents and acid-washed glassware to remove trace metals. Protect samples from light where appropriate. |
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating the expected outcomes.
| Stress Condition | Duration | % Degradation of Parent Compound | Major Degradation Product(s) | % Area of Major Degradant(s) |
| 0.1 M HCl | 24 hours | < 5% | - | - |
| 0.1 M NaOH | 24 hours | ~10% | Disulfide Dimer | ~8% |
| 3% H₂O₂ | 8 hours | ~25% | Disulfide Dimer, Sulfinic Acid | ~20% (Dimer), ~4% (Sulfinic Acid) |
| Heat (80°C) | 48 hours | ~15% | Disulfide Dimer | ~13% |
| Light (ICH Q1B) | 1.2 million lux hours | < 5% | - | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.[1][2]
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector or Mass Spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 8 hours.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a stability chamber at 80°C for 48 hours.
-
Dissolve the stressed sample in acetonitrile and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Dissolve the stressed sample and dilute for analysis.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks.
-
Visualizations
Caption: A diagram illustrating the likely oxidative degradation pathway of this compound.
Caption: A typical experimental workflow for conducting a forced degradation study.
References
Technical Support Center: 3-Benzylcyclobutane-1-thiol Purification
This guide provides advanced purification techniques, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Benzylcyclobutane-1-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
Common impurities can include the corresponding disulfide (bis(3-benzylcyclobutyl)disulfide), unreacted starting materials, solvent residues, and by-products from the thiol synthesis, such as the corresponding alcohol or halide.
Q2: My purified this compound is degrading upon storage. What are the best practices for storing this compound?
Thiols are susceptible to oxidation, primarily forming disulfides. For optimal stability, store this compound under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (2-8°C), and protected from light. The use of amber vials is recommended.
Q3: Can I use distillation for the final purification of this compound?
While distillation is a viable purification method for thiols, it can be challenging due to their potential for thermal decomposition and oxidation at elevated temperatures. If distillation is necessary, it should be performed under reduced pressure (vacuum distillation) to lower the boiling point and with a steady stream of an inert gas.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Persistent Disulfide Impurity | Oxidation of the thiol during workup or purification. | Treat the crude product with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) before the final purification step. Ensure all solvents are deoxygenated. |
| Low Recovery After Chromatography | The compound may be adsorbing irreversibly to the stationary phase (e.g., silica gel). | Consider using a less acidic stationary phase like alumina (neutral or basic) or a reverse-phase column. Alternatively, pre-treat the silica gel with a small amount of a non-polar solvent containing a volatile base like triethylamine. |
| Product Contamination with Metals | Leaching from reagents or equipment. | If applicable, wash the organic solution of the product with an aqueous solution of a chelating agent like EDTA. |
| Inconsistent Results in Biological Assays | Presence of enantiomeric impurities affecting biological activity. | Utilize chiral chromatography to separate the enantiomers and confirm the stereochemical purity of your compound. |
Experimental Protocols
Protocol 1: Reductive Workup for Disulfide Removal
-
Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a 1.5 to 2-fold molar excess of a reducing agent such as dithiothreitol (DTT).
-
Stir the mixture at room temperature under an inert atmosphere for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the disulfide is no longer detected.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the thiol, which can then be further purified.
Protocol 2: Flash Chromatography on Deactivated Silica Gel
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Add 1% triethylamine to the slurry and stir for 15 minutes to deactivate the acidic sites on the silica.
-
Pack a column with the deactivated silica gel.
-
Dissolve the crude thiol in a minimal amount of the eluent.
-
Load the sample onto the column and elute with a gradient of ethyl acetate in hexane.
-
Collect fractions and analyze by TLC to isolate the pure this compound.
Visual Guides
Caption: Decision workflow for selecting the appropriate purification strategy.
Troubleshooting derivatization reactions involving 3-Benzylcyclobutane-1-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Benzylcyclobutane-1-thiol. The information is presented in a user-friendly question-and-answer format to address common issues encountered during derivatization reactions.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the derivatization of this compound.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield for my derivatization reaction with this compound. What are the possible causes and solutions?
Answer: Low or no product yield in thiol derivatization reactions can stem from several factors. Here is a systematic guide to troubleshooting this issue:
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Material: Impurities in this compound can interfere with the reaction. Consider purifying the thiol by distillation or chromatography before use.
-
Reagent Degradation: Ensure the derivatizing agent (e.g., alkyl halide, acyl chloride) has not degraded. Use a fresh bottle or purify the reagent if necessary.
-
Incorrect Stoichiometry: Carefully check the molar ratios of your reactants. For SN2 reactions, a slight excess of the electrophile may be beneficial.
-
-
Reaction Conditions:
-
Inadequate Base: Many thiol derivatizations require a base to deprotonate the thiol to the more nucleophilic thiolate.[1] Ensure the base is strong enough (e.g., NaH, K2CO3, Et3N) and used in the correct amount. The pKa of a typical thiol is around 10-11.[1]
-
Improper Solvent: The solvent should be appropriate for the reaction type. For SN2 reactions, polar aprotic solvents like DMF or acetonitrile are generally preferred.
-
Temperature and Reaction Time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Conversely, excessive heat can lead to side products or decomposition.
-
-
Oxidation of Thiol:
-
Air Sensitivity: Thiols can be oxidized to disulfides, especially in the presence of base and oxygen.[2] To minimize this, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Degassing Solvents: Use degassed solvents to remove dissolved oxygen.
-
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Issue 2: Multiple Products Observed on TLC/NMR
Question: My reaction with this compound is showing multiple spots on the TLC plate. What could be the side products?
Answer: The formation of multiple products indicates the occurrence of side reactions. Common side products in thiol derivatizations include:
-
Disulfide Formation: The most common side product is the disulfide formed by the oxidation of two molecules of the starting thiol. This can be identified by a spot on the TLC that is less polar than the starting thiol.
-
Over-alkylation/acylation: In some cases, if the product itself has a reactive site, it might react further with the derivatizing agent.
-
Elimination Products: If you are using a hindered alkyl halide and a strong base, you might see elimination byproducts.[3]
-
Byproducts from Reagents: Impurities in your starting materials or reagents can lead to additional spots on the TLC.
Strategies to Minimize Side Products:
| Side Product | Potential Cause | Recommended Solution |
| Disulfide | Oxidation of starting thiol | Run the reaction under an inert atmosphere (N2 or Ar). Use degassed solvents. |
| Elimination Product | Strong, bulky base with a hindered electrophile | Use a weaker, non-hindered base. Optimize reaction temperature. |
| Impurity-related spots | Contaminated starting materials or reagents | Purify starting materials. Use high-purity reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity patterns of this compound?
A1: The primary reactive site is the thiol group (-SH). Due to the sulfur atom, it is a good nucleophile, especially when deprotonated to the thiolate (-S⁻).[1][4] Key reactions include:
-
Nucleophilic Substitution (S_N2): The thiolate can react with electrophiles like alkyl halides to form thioethers.[3][4]
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form thioesters.
-
Oxidation: Thiols can be oxidized to form disulfides or further to sulfonic acids.[2]
Q2: How can I monitor the progress of my derivatization reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A common mobile phase would be a mixture of hexane and ethyl acetate. The starting thiol is relatively nonpolar, and the product's polarity will depend on the derivatizing agent. You should see the spot corresponding to the starting material disappear as a new, product spot appears.
TLC Troubleshooting
| Observation | Possible Cause | Solution |
| Streaking of spots | Sample is too concentrated or the compound is acidic/basic. | Dilute the sample. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[5] |
| All spots remain at the baseline | The eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate).[5] |
| All spots run with the solvent front | The eluent is too polar. | Decrease the proportion of the polar solvent.[5] |
Q3: What are the safety precautions for working with this compound?
A3: Thiols are known for their strong, unpleasant odors.[6] Always handle this compound and its derivatives in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is good practice to quench any residual thiol in glassware with bleach before washing.[6]
Experimental Protocols
Protocol 1: S-Alkylation of this compound
This protocol describes the synthesis of a thioether derivative.
Reaction Scheme: this compound + R-X --(Base)--> 3-Benzylcyclobutane-1-S-R
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
S-Alkylation Workflow
Caption: Step-by-step workflow for the S-alkylation reaction.
Protocol 2: Oxidation to Disulfide
This protocol describes the formation of the disulfide derivative.
Reaction Scheme: 2 * this compound + [O] --> (3-Benzylcyclobutane-1-S)₂
Materials:
-
This compound
-
Iodine (I₂)
-
Solvent (e.g., Methanol)
-
Sodium thiosulfate solution
-
Dichloromethane
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Slowly add a solution of iodine (0.5 eq) in methanol until a persistent yellow color is observed.
-
Stir the reaction at room temperature for 1 hour.
-
Quench the excess iodine by adding sodium thiosulfate solution until the yellow color disappears.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
The crude disulfide can be purified by column chromatography if necessary.
References
Identifying and minimizing side reactions in substituted cyclobutane synthesis
Welcome to the technical support center for substituted cyclobutane synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted cyclobutanes?
A1: The most prevalent method for constructing cyclobutane rings is the [2+2] cycloaddition reaction.[1][2][3] This can be achieved through various approaches, including:
-
Photochemical [2+2] Cycloadditions: Utilizes light to excite an alkene to a triplet state, which then reacts with another alkene.[4][5] This method is widely used for enones.[5]
-
Thermal [2+2] Cycloadditions: Generally forbidden for simple alkenes but allowed for substrates like ketenes, which react with alkenes to form cyclobutanones.[4][6]
-
Metal-Catalyzed [2+2] Cycloadditions: Transition metals can catalyze the cycloaddition of dienes with alkenes.
-
Intramolecular Cycloadditions: When the two reacting alkene moieties are part of the same molecule, an intramolecular cycloaddition can occur to form a bicyclic system containing a cyclobutane ring.[1][7]
-
C-H Functionalization: This newer approach involves the direct functionalization of C-H bonds on a pre-existing cyclobutane core to install substituents.[8]
Q2: My [2+2] photocycloaddition is resulting in a mixture of regioisomers ("head-to-head" and "head-to-tail"). How can I improve the regioselectivity?
A2: The formation of regioisomers is a common issue in [2+2] cycloadditions.[1] Several factors can influence the regioselectivity of the reaction.
-
Solvent Polarity: The choice of solvent can play a significant role. Non-polar solvents often favor the "head-to-tail" adduct, while polar solvents can sometimes favor the "head-to-head" isomer due to dipole-dipole interactions.[9]
-
Electronic Effects: The electronic nature of the substituents on the alkenes can direct the regioselectivity. However, if the electronic properties of the two reacting alkenes are very similar, a mixture of products can be expected.
-
Steric Hindrance: Steric bulk on the substituents can favor the formation of the less sterically hindered regioisomer.
Q3: I am observing poor stereoselectivity (diastereoselectivity and/or enantioselectivity) in my cyclobutane synthesis. What strategies can I employ to improve this?
A3: Achieving high stereocontrol is a critical challenge in substituted cyclobutane synthesis.[10] Here are some effective strategies:
-
Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can induce enantioselectivity in [2+2] cycloadditions. For example, a chiral CBS catalyst has been used for asymmetric [2+2] cycloadditions.[1]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the cycloaddition. The auxiliary can then be removed in a subsequent step.
-
Template-Directed Synthesis: A covalent template can be used to pre-organize the reactants, leading to a single diastereomer upon cycloaddition.[11]
-
Reaction Conditions: Optimization of reaction conditions such as temperature, solvent, and the use of additives like Brønsted acids can significantly impact the diastereomeric ratio.[1]
Q4: My reaction is producing a significant amount of polymer/oligomer byproducts instead of the desired cyclobutane. How can I minimize this?
A4: Polymerization is a common side reaction, especially with activated alkenes. To favor the desired intramolecular or intermolecular [2+2] cycloaddition over polymerization, consider the following:
-
High Dilution: For intramolecular cycloadditions, running the reaction at high dilution favors the intramolecular pathway over intermolecular polymerization.
-
Controlled Addition of Reactants: For intermolecular reactions, slowly adding one reactant to the other can help maintain a low concentration of the reactive species and minimize polymerization.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of polymerization more than the rate of the desired cycloaddition.
-
Use of a Photosensitizer: In photochemical reactions, using a triplet sensitizer can populate the reactive triplet state of one alkene, which may then react selectively with the other alkene rather than polymerizing.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of substituted cyclobutanes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Cyclobutane Product | - Incorrect reaction conditions (temperature, light source for photochemical reactions).- Deactivated starting materials.- Catalyst poisoning or inactivity.- Competing side reactions (e.g., polymerization, decomposition). | - Verify and optimize reaction conditions. Ensure the light source has the correct wavelength for photochemical reactions.- Use more activated alkenes if possible.- Use a fresh, high-purity catalyst. Consider screening different catalysts.- See FAQ Q4 for minimizing polymerization. For other side reactions, analyze byproducts to understand decomposition pathways. |
| Formation of a Complex Mixture of Products | - Lack of regioselectivity.- Lack of stereoselectivity.- Isomerization of starting materials or products. | - To improve regioselectivity, modify the electronic or steric properties of the substrates and screen different solvents (see FAQ Q2).- To improve stereoselectivity, employ chiral catalysts, auxiliaries, or template-directed methods (see FAQ Q3).- In some cases, palladium catalysts used for other steps can cause olefin isomerization.[12][13] Consider the timing of catalyst addition. |
| Ring-Opening of the Cyclobutane Product | - The cyclobutane ring is strained and can open under certain conditions (e.g., acidic, basic, thermal, or in the presence of some metals).[14][15] | - Purify the product under neutral conditions.- Avoid high temperatures during workup and purification.- Be mindful of reagents used in subsequent steps that could promote ring-opening. |
| Incomplete Conversion of Starting Material | - Insufficient reaction time.- Low reactivity of substrates.- Catalyst deactivation. | - Monitor the reaction progress by TLC or GC-MS and extend the reaction time if necessary.- Increase the reaction temperature (for thermal reactions) or light intensity (for photochemical reactions), but be aware of potential side reactions.- Add a fresh portion of the catalyst. |
Quantitative Data Summary
The following table summarizes reported yields and selectivities for substituted cyclobutane synthesis under different conditions.
| Reaction Type | Substrates | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| Intermolecular Asymmetric [2+2] Cycloaddition | Compounds 16 and 17 | Chiral CBS catalyst | - | - | [1] |
| Template-Directed [2+2] Cycloaddition | Compound 80 | Chiral Brønsted acid | 87 | 11:1 d.r., 99% e.e. | [1] |
| C-H Arylation | Cyclobutane 28 | Pd(II)/Pd(IV) catalysis | 97 | Single diastereomer | [8] |
| Tandem Olefin Migration/[2+2] Cycloaddition | 2-(pent-4-en-1-yl)isoquinolin-1(2H)-one | Ir photocatalyst, Pd catalyst, CH3CN, blue light | 58 | - | [13] |
Experimental Protocols
Example Protocol: Synthesis of Dihydroisoquinolone-Fused Cyclobutanes via Tandem Palladium-Mediated Olefin Migration and Photosensitized [2+2] Cycloaddition [12][13]
This protocol is based on a reported procedure for the synthesis of dihydroisoquinolone-fused cyclobutanes.
Materials:
-
2-(pent-4-en-1-yl)isoquinolin-1(2H)-one (starting material)
-
Ir[dF(CF3)ppy]2(dtbbpy)PF6 (photocatalyst)
-
Pd(CH3CN)2Cl2 (palladium catalyst)
-
Acetonitrile (CH3CN), anhydrous
-
Blue LED light source
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the starting material (1.0 eq), the Ir photocatalyst (e.g., 1-2 mol%), and the Pd catalyst (e.g., 5-10 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous acetonitrile via syringe.
-
Stir the reaction mixture at room temperature.
-
Irradiate the reaction vessel with a blue LED light source.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dihydroisoquinolone-fused cyclobutane.
Visualizations
Caption: Experimental workflow for tandem catalysis in cyclobutane synthesis.
Caption: Troubleshooting logic for low-yielding cyclobutane synthesis reactions.
Caption: Competing reaction pathways in a [2+2] cycloaddition.
References
- 1. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural… [ouci.dntb.gov.ua]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclobutane synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Stereoselective Synthesis of 3-Benzylcyclobutane-1-thiol
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-benzylcyclobutane-1-thiol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on the two critical steps: the stereoselective reduction of 3-benzylcyclobutanone and the subsequent conversion of the resulting alcohol to the thiol.
Issue 1: Poor Diastereoselectivity in the Reduction of 3-Benzylcyclobutanone
Question: My reduction of 3-benzylcyclobutanone is yielding a mixture of cis- and trans-3-benzylcyclobutanol. How can I improve the selectivity for the cis-isomer?
Answer: The hydride reduction of 3-substituted cyclobutanones is highly selective for the formation of the cis-alcohol, often exceeding a 90% diastereomeric ratio.[1] This preference is due to the hydride attacking from the face anti to the benzyl substituent, which is sterically less hindered.[1] If you are observing poor selectivity, consider the following factors:
-
Reaction Temperature: Lowering the reaction temperature can significantly enhance the diastereoselectivity. Performing the reduction at lower temperatures (e.g., -78 °C) will favor the transition state leading to the cis-isomer.[1]
-
Solvent Polarity: Decreasing the polarity of the solvent can also improve the cis-selectivity.[1] Consider switching from more polar solvents like methanol or ethanol to less polar options like diethyl ether or tetrahydrofuran (THF).
-
Choice of Reducing Agent: While the reduction is generally selective irrespective of the hydride reagent's size, some variation may be observed.[1] Standard reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective. For potentially higher selectivity, you could explore bulkier reagents, although the primary factors for improvement remain temperature and solvent.
Issue 2: Undesired Stereoisomer from the Alcohol-to-Thiol Conversion
Question: I have successfully synthesized cis-3-benzylcyclobutanol, but the conversion to the thiol is giving me the wrong stereoisomer (or a mixture). How can I control the stereochemical outcome of this step?
Answer: The stereochemical outcome of the conversion of an alcohol to a thiol depends entirely on the reaction mechanism. You can achieve either inversion or retention of stereochemistry by choosing the appropriate method.
-
For Inversion of Stereochemistry (to obtain trans-3-Benzylcyclobutane-1-thiol):
-
Mitsunobu Reaction: This is a reliable method for achieving a clean inversion of stereochemistry.[2] The reaction proceeds via an SN2 mechanism where a nucleophile displaces the activated alcohol.[2][3] Using a thiol acid (e.g., thioacetic acid) as the nucleophile with triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) will yield the inverted thiol ester, which can then be hydrolyzed to the trans-thiol.[2][4]
-
-
For Retention of Stereochemistry (to obtain cis-3-Benzylcyclobutane-1-thiol):
-
Two-Step Tosylation and Substitution: This is a classic method to achieve retention.
-
Activate the alcohol by converting it to a good leaving group, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. This step proceeds with retention of configuration.
-
Displace the tosylate with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or the sodium salt of thioacetic acid. This is an SN2 reaction and will proceed with inversion. The net result of the two steps (retention followed by inversion) is overall retention of the original alcohol's stereochemistry.
-
-
Issue 3: Low Yield in the Mitsunobu Reaction
Question: I am attempting the Mitsunobu reaction to convert cis-3-benzylcyclobutanol to the trans-thiol, but my yields are consistently low. What are the common pitfalls?
Answer: The Mitsunobu reaction is sensitive to several factors. Here are some troubleshooting tips:
-
Reagent Quality: Ensure that the triphenylphosphine and the azodicarboxylate (DEAD or DIAD) are of high purity and are not degraded. DEAD, in particular, can be unstable.
-
Anhydrous Conditions: The reaction is highly sensitive to water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Order of Addition: The order in which the reagents are added can be critical. Typically, the alcohol, triphenylphosphine, and thiol acid are dissolved in the solvent first, and the azodicarboxylate is added slowly at a low temperature (e.g., 0 °C).
-
Solvent Choice: THF is the most common and generally effective solvent for the Mitsunobu reaction.[2] Dioxane or dichloromethane can also be suitable alternatives.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high stereoselectivity in the synthesis of cis-3-benzylcyclobutanol?
A1: Based on experimental and computational studies, the most influential factors are lowering the reaction temperature and using a less polar solvent during the hydride reduction of 3-benzylcyclobutanone.[1] These conditions increase the energy difference between the transition states leading to the cis and trans isomers, thereby favoring the formation of the cis-alcohol.[1]
Q2: Can I use a chiral reducing agent to achieve enantioselectivity in the reduction of 3-benzylcyclobutanone?
A2: While this guide focuses on diastereoselectivity, achieving enantioselectivity would require a different approach. Using a chiral reducing agent (e.g., a borane with a chiral ligand) could potentially induce enantioselectivity in the reduction of a prochiral ketone. However, for 3-benzylcyclobutanone, which is achiral, you would obtain a racemic mixture of the cis- and trans-alcohols. To obtain an enantiomerically enriched product, you would need to start with a chiral substrate or use a chiral catalyst in a reaction that creates a chiral center.
Q3: Are there alternative methods to introduce the thiol group besides converting the alcohol?
A3: Yes, other methods exist for synthesizing substituted cyclobutane thiols. One such method is the sulfa-Michael addition of a thiol to a cyclobutene derivative.[5][6][7] This can be achieved with high diastereoselectivity and, with the use of a chiral organocatalyst, can also be rendered enantioselective.[5][6][7] Another approach involves the [2+2] cycloaddition to form the cyclobutane ring with a sulfur-containing substituent already in place.[6]
Q4: Why is the Mitsunobu reaction preferred for inverting the stereochemistry of the alcohol?
A4: The Mitsunobu reaction is a mild, one-step process for converting primary and secondary alcohols to a variety of functional groups with a predictable inversion of configuration.[2][4] It avoids the harsh conditions that might be required for other methods and is often highly stereospecific.[4]
Data Presentation
Table 1: Effect of Reducing Agent and Temperature on the Diastereoselective Reduction of 3-Substituted Cyclobutanones
| 3-Substituted Cyclobutanone | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| 3-Phenylcyclobutanone | NaBH₄ | Methanol | 25 | >99:1 |
| 3-Phenylcyclobutanone | NaBH₄ | Methanol | 0 | >99:1 |
| 3-Phenylcyclobutanone | LiAlH₄ | Diethyl Ether | 25 | >99:1 |
| 3-Benzyloxycyclobutanone | NaBH₄ | Methanol | 25 | 92:8 |
| 3-Benzyloxycyclobutanone | NaBH₄ | Methanol | -78 | 98:2 |
| 3-Benzyloxycyclobutanone | LiAlH₄ | Diethyl Ether | 25 | 95:5 |
Data adapted from a study on the stereoselective reduction of 3-substituted cyclobutanones.[1]
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 3-Benzylcyclobutanone to cis-3-Benzylcyclobutanol
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 3-benzylcyclobutanone (1.0 eq) in anhydrous diethyl ether (or THF) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.1 eq) in anhydrous diethyl ether to the cooled solution of the ketone over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of NaOH, and then more water (Fieser workup).
-
Workup: Allow the mixture to warm to room temperature and stir until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford cis-3-benzylcyclobutanol. The diastereomeric ratio can be determined by ¹H NMR analysis.[1]
Protocol 2: Stereospecific Conversion of cis-3-Benzylcyclobutanol to trans-3-Benzylcyclobutane-1-thiol Acetate via Mitsunobu Reaction
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add cis-3-benzylcyclobutanol (1.0 eq), triphenylphosphine (PPh₃) (1.5 eq), and thioacetic acid (1.5 eq) to anhydrous THF to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution over 30 minutes. A color change and/or the formation of a precipitate may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate byproduct.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the trans-3-benzylcyclobutane-1-thiol acetate.
-
Hydrolysis (if free thiol is desired): The resulting thioacetate can be hydrolyzed to the free thiol by treatment with a base such as sodium hydroxide in methanol, followed by an acidic workup.
Visualizations
Caption: Stereoselective reduction of 3-benzylcyclobutanone.
Caption: Workflow for synthesis of trans-3-benzylcyclobutane-1-thiol.
References
- 1. biblio.vub.ac.be [biblio.vub.ac.be]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. US4466914A - Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]
- 7. Enantioselective Synthesis of 1,2-disubstituted Thiocyclobutanes <i>via</i> Michael Addition [infoscience.epfl.ch]
Effective removal of disulfide byproducts from thiol reaction mixtures
Technical Support Center: Effective Removal of Disulfide Byproducts
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the effective removal of disulfide byproducts from thiol reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why do disulfide byproducts form in thiol reactions?
Disulfide bond formation is a common side reaction for thiols, which can be readily oxidized, especially in the presence of air (oxygen).[1] This process, known as oxidative dimerization, can be accelerated by factors such as basic pH, the presence of metal ion catalysts, or exposure to light. In biological contexts, thiol-disulfide exchange reactions are crucial for protein folding and stability.[2][3]
Q2: What are the common methods for removing disulfide byproducts?
Common methods for removing disulfide byproducts can be broadly categorized as:
-
Reduction: Converting the disulfide back to the desired thiol using a reducing agent.
-
Chromatography: Separating the thiol from the disulfide based on differences in polarity or other physical properties.
-
Scavenging: Using functionalized resins to selectively bind and remove either the excess reactants or the disulfide byproduct.
-
Extraction: Partitioning the thiol and disulfide between two immiscible liquid phases.
-
Precipitation/Crystallization: Isolating the desired thiol product from the disulfide impurity if there is a significant difference in their solubilities.
Q3: How do I choose the best purification method for my reaction?
The choice of method depends on several factors:
-
Scale of the reaction: Some methods are more suitable for large-scale purification than others.
-
Properties of the thiol and disulfide: Differences in polarity, solubility, and reactivity will dictate the most effective separation technique.
-
Downstream application: The purity requirements of your final product will influence the choice of method. For instance, if trace amounts of a reducing agent would interfere with a subsequent step, a non-reductive method like chromatography would be preferred.[1]
-
Available equipment: The choice may be limited by the instrumentation available in your laboratory.
Q4: Can I prevent the formation of disulfide byproducts in the first place?
Yes, preventing disulfide formation is often the best strategy. This can be achieved by:
-
Working under an inert atmosphere: Performing reactions under nitrogen or argon can minimize exposure to oxygen.[1]
-
Using degassed solvents: Solvents can be degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.
-
Adding a reducing agent to the reaction mixture: A small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can help maintain the thiol in its reduced state.[4][5]
-
Controlling the pH: Keeping the reaction mixture at a neutral or slightly acidic pH can reduce the rate of thiol oxidation.
Troubleshooting Guide
Q5: I tried a purification method, but I still have disulfide in my product. What should I do?
If your initial purification attempt was unsuccessful, consider the following:
-
Optimize the current method: If you used chromatography, try a different solvent system or a column with a different stationary phase. If you used a reducing agent, you may need to increase the amount or the reaction time.
-
Combine methods: A multi-step purification approach can be very effective. For example, you could first reduce the disulfide and then use chromatography to remove the spent reducing agent and any remaining impurities.
-
Verify the identity of the impurity: Use analytical techniques like mass spectrometry or NMR to confirm that the impurity is indeed the disulfide and not another byproduct.
Q6: My desired thiol product is being lost during purification. How can I minimize this?
Product loss during purification can be due to several factors:
-
Adsorption to surfaces: Thiols can sometimes adsorb to glass or silica surfaces. Silanizing glassware or using plasticware can help.
-
Oxidation during workup: If the purification process is lengthy, the thiol may be re-oxidizing. Try to work quickly and under an inert atmosphere if possible.
-
Inappropriate purification method: The chosen method may not be suitable for your specific thiol. For example, some thiols are not stable on certain chromatography media.
Q7: I am observing new impurities after attempting to remove the disulfide. What is happening?
The appearance of new impurities could be due to:
-
Decomposition of the thiol: The conditions used for purification (e.g., pH, temperature) may be causing your product to degrade.
-
Reaction with the purification reagents: The thiol could be reacting with the reducing agent, scavenger resin, or chromatography stationary phase.
-
Contamination from solvents or reagents: Ensure that all solvents and reagents used are of high purity.
Comparison of Purification Methods
| Method | Principle of Operation | Typical Efficiency (%) | Advantages | Disadvantages/Considerations |
| Reduction with DTT/TCEP | Chemical reduction of the disulfide bond back to two thiol groups.[4][6] | >95% | High efficiency, relatively fast reaction times. TCEP is odorless and effective over a wider pH range than DTT.[6] | Requires removal of the reducing agent and its oxidized form after the reaction. DTT has a strong odor. |
| Solid-Phase Scavengers | Functionalized resins that selectively react with and bind either the disulfide or other impurities, allowing the desired thiol to be isolated by filtration. | 80-99% | Simple workup (filtration), can be highly selective. | Can be expensive, may require optimization of reaction time and stoichiometry. |
| Column Chromatography | Separation based on differential partitioning of the thiol and disulfide between a stationary phase and a mobile phase. | Variable, depends on compound properties. | Can provide very high purity, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent, potential for product loss on the column. |
| Liquid-Liquid Extraction | Separation based on the differential solubility of the thiol and disulfide in two immiscible liquid phases. | Variable, depends on partition coefficients. | Simple, inexpensive, and scalable. | May not provide high purity in a single step, requires significant solubility differences. |
| Precipitation/Crystallization | Isolation of the desired thiol as a solid from a solution where the disulfide remains dissolved (or vice versa). | Variable, highly dependent on solubility differences. | Can yield very pure product, simple workup. | Not all thiols are crystalline, requires significant solubility differences between the thiol and disulfide. |
Experimental Protocols
Protocol 1: Removal of Disulfide by Reduction with TCEP
This protocol describes the reduction of a disulfide byproduct to its corresponding thiol using tris(2-carboxyethyl)phosphine (TCEP).
-
Dissolve the Reaction Mixture: Dissolve the crude reaction mixture containing the thiol and disulfide byproduct in a suitable solvent (e.g., water, buffer, or an organic solvent like methanol or DMF).
-
Add TCEP: Add a 1.5 to 2-fold molar excess of TCEP hydrochloride to the solution. If the reaction is performed in an organic solvent, a tertiary amine base (e.g., triethylamine) may be needed to neutralize the HCl salt.
-
Stir the Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique such as TLC, LC-MS, or HPLC. Reduction is typically complete within 30 minutes to a few hours.[6]
-
Workup and Purification: Once the reduction is complete, the desired thiol can be isolated. The TCEP and its oxide are water-soluble and can often be removed by extraction with an organic solvent if the thiol is sufficiently nonpolar. Alternatively, the thiol can be purified by column chromatography.
Protocol 2: Purification using a Thiol-Scavenging Resin
This protocol is for selectively removing an unreacted thiol starting material, leaving the disulfide product in solution. A similar approach can be used with disulfide-scavenging resins to remove the disulfide byproduct.
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Choose the Appropriate Resin: Select a scavenger resin with a functional group that will react with the thiol (e.g., a maleimide- or iodoacetamide-functionalized resin).
-
Add the Resin: Add the scavenger resin to the crude reaction mixture dissolved in a suitable solvent (e.g., dichloromethane, THF, or acetonitrile). A typical loading is 2-4 equivalents of the resin's functional group relative to the thiol to be scavenged.
-
Agitate the Mixture: Gently agitate the mixture at room temperature. The reaction time will depend on the reactivity of the thiol and the resin, and can range from 1 to 24 hours. Monitor the removal of the thiol from the solution by TLC or LC-MS.
-
Isolate the Product: Once the thiol has been completely scavenged, filter the mixture to remove the resin. Wash the resin with a small amount of the reaction solvent. The combined filtrate contains the purified disulfide product.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for selecting a disulfide removal method.
Caption: Troubleshooting guide for incomplete disulfide removal.
References
Preventing the oxidation of 3-Benzylcyclobutane-1-thiol in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 3-Benzylcyclobutane-1-thiol during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in my experiments?
A1: The primary cause of degradation for this compound is oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides (dimerization) and further oxidized species such as sulfenic, sulfinic, and sulfonic acids.[1][2] This process can be accelerated by factors such as exposure to atmospheric oxygen, the presence of metal ions, and elevated pH.[3]
Q2: How can I visually detect if my sample of this compound has oxidized?
A2: While visual detection can be challenging without analytical instrumentation, significant oxidation, particularly polymerization, may sometimes lead to a slight increase in viscosity or the appearance of turbidity in the solution. However, the most reliable methods for detecting oxidation are analytical techniques such as LC-MS to identify disulfide dimers or other oxidation products.[4]
Q3: What are the most effective general strategies to prevent the oxidation of thiols?
A3: The most effective strategies involve a combination of approaches:
-
Working under an inert atmosphere: Using gases like argon or nitrogen to displace oxygen is a crucial step.[4]
-
Using deoxygenated solvents: Removing dissolved oxygen from all buffers and solvents minimizes a key reactant in the oxidation process.
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Controlling the pH: Maintaining a more acidic pH can help to reduce the rate of oxidation.[4]
-
Adding antioxidants: Including reducing agents or radical scavengers in your solutions can protect the thiol group.
-
Chelating metal ions: Using chelating agents like EDTA can prevent metal-catalyzed oxidation.[2]
Q4: Which antioxidants are recommended for stabilizing thiol compounds?
A4: Several types of antioxidants can be used to protect thiols. These include other thiol-containing compounds that act as sacrificial reductants, as well as non-thiol-based reducing agents. Common examples include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and glutathione (GSH).[5][6][7] The choice of antioxidant will depend on the specific requirements of your experiment, including compatibility with other reagents and downstream analytical methods.
Q5: How does pH affect the stability of this compound?
A5: The thiol group exists in equilibrium between its protonated form (R-SH) and its deprotonated thiolate form (R-S⁻).[8] The thiolate anion is more nucleophilic and significantly more susceptible to oxidation.[9] Therefore, at higher (more alkaline) pH values where the thiolate form is more prevalent, the rate of oxidation increases. For optimal stability, it is generally recommended to work at a neutral or slightly acidic pH.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of disulfide dimer detected by LC-MS. | Exposure of the sample to atmospheric oxygen. | Prepare and handle all solutions containing this compound under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).[4] Ensure all solvents are thoroughly deoxygenated before use. |
| Inconsistent results between experimental repeats. | Variable levels of dissolved oxygen or trace metal contamination in buffers. | Standardize your procedure for deoxygenating buffers (e.g., by sparging with argon or nitrogen for a set period). Add a chelating agent such as EDTA (typically 0.1-1 mM) to your buffers to sequester metal ions that can catalyze oxidation.[2] |
| Loss of compound activity over time. | Gradual oxidation of the thiol group during storage or long experiments. | For long-term storage, store the compound as a solid under an inert atmosphere at low temperatures. For experiments of long duration, consider the addition of a stable antioxidant like TCEP to the reaction mixture. |
| Precipitate formation in the sample. | Formation of insoluble, highly oxidized species or polymers. | This indicates severe oxidation. The sample is likely unusable for most applications. Review and improve your handling and storage procedures to prevent this in the future. |
Quantitative Data Summary
The following table summarizes the general effectiveness and characteristics of common antioxidants used to prevent thiol oxidation. The optimal choice depends on the specific experimental conditions.
| Antioxidant | Typical Concentration | Mechanism of Action | Key Considerations |
| Dithiothreitol (DTT) | 1-10 mM | Reduces disulfide bonds, maintaining a reducing environment. | Can interfere with some downstream applications (e.g., maleimide chemistry). It is also prone to air oxidation itself.[10] |
| Tris(2-carboxyethyl) phosphine (TCEP) | 0.1-1 mM | Irreversibly reduces disulfide bonds. | More stable to air oxidation than DTT, odorless, and does not contain a thiol group, making it compatible with a wider range of chemistries.[11] |
| Glutathione (GSH) | 1-5 mM | Acts as a sacrificial antioxidant and is a key component of cellular redox buffering systems.[12] | It is a biologically relevant antioxidant and can be useful in cellular assays.[7] |
| N-acetylcysteine (NAC) | 1-5 mM | A thiol-containing antioxidant that scavenges free radicals.[5] | Often used in biological systems and has good solubility in aqueous solutions. |
Experimental Protocols
Protocol 1: Deoxygenation of Solvents and Buffers
-
Place the solvent or buffer in a flask with a sidearm (e.g., a Schlenk flask).
-
Ensure the flask is sealed with a septum or a stopcock.
-
Insert a long needle or a glass frit attached to a tube through the septum, extending below the liquid surface.
-
Connect the tube to a source of inert gas (argon or nitrogen).
-
Insert a second, shorter needle through the septum to act as a vent.
-
Bubble the inert gas through the liquid for at least 30-60 minutes to displace dissolved oxygen.
-
After deoxygenation, remove the needles and maintain a positive pressure of the inert gas in the flask.
Protocol 2: Handling this compound in an Inert Atmosphere
-
Place a vial containing the solid this compound and a stir bar inside a glove box with an argon or nitrogen atmosphere.
-
Transfer the required volume of deoxygenated solvent into the vial using a syringe or pipette.
-
Stir the solution until the compound is fully dissolved.
-
If a glove box is not available, use a Schlenk line. Place the solid in a Schlenk flask and perform several cycles of evacuating the flask under vacuum and backfilling with an inert gas.
-
Add the deoxygenated solvent via a cannula or a gas-tight syringe.
-
All subsequent transfers of the solution should be performed using gas-tight syringes or cannulas under a positive pressure of inert gas.
Visualizations
Thiol Oxidation Pathway
Caption: General pathway of thiol oxidation.
Experimental Workflow for Preventing Oxidation
Caption: Workflow for handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiol-based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjor.ro [rjor.ro]
- 8. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Thiol Compounds and Inflammation [imrpress.com]
Fine-tuning reaction conditions for the functionalization of 3-Benzylcyclobutane-1-thiol
Technical Support Center: Functionalization of 3-Benzylcyclobutane-1-thiol
This guide provides troubleshooting advice and frequently asked questions for researchers working on the chemical modification of this compound. The information is based on established principles of thiol chemistry and may require optimization for your specific experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Handling and Storage
Q1: I've noticed a strong, unpleasant odor when working with this compound. Is this normal and how can I mitigate it?
A1: Yes, volatile thiols are known for their strong, often unpleasant odors. This is a normal characteristic of the compound class. To manage the odor, always handle the compound in a well-ventilated fume hood. You can also quench residual thiol in your glassware and waste by rinsing with a dilute solution of bleach (sodium hypochlorite) or hydrogen peroxide, which will oxidize the thiol to less volatile and odorless sulfonic acids.
Q2: My this compound sample appears to have degraded over time, showing impurities in my analysis. What is the proper way to store it?
A2: Thiols are susceptible to air oxidation, which can lead to the formation of disulfides and other oxidized species. For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures (2-8 °C). Using a container with a septum can allow for the removal of the thiol with a syringe without repeatedly exposing the bulk material to air.
Troubleshooting Common Functionalization Reactions
Q3: I am attempting an S-alkylation reaction with an alkyl halide, but I am seeing low yield and unreacted starting material. What are the likely causes?
A3: Low yields in S-alkylation of thiols are often due to a few key factors:
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Insufficiently Basic Conditions: The reaction requires the formation of the thiolate anion, which is a potent nucleophile. If the base you are using is not strong enough to deprotonate the thiol, the reaction will be slow or will not proceed. Consider using a stronger base or a different solvent system.
-
Poor Nucleophilicity: While the thiolate is a good nucleophile, its reactivity can be influenced by the solvent. Polar aprotic solvents like DMF or DMSO are often preferred as they do not solvate the anion as strongly as protic solvents, thus enhancing its nucleophilicity.
-
Steric Hindrance: The 3-benzylcyclobutane moiety may impart some steric bulk, potentially slowing down the reaction with sterically hindered alkyl halides. You may need to increase the reaction temperature or use a less hindered electrophile if possible.
-
Oxidation of Starting Material: If the reaction is not performed under an inert atmosphere, the starting thiol can oxidize to form a disulfide, reducing the amount of active nucleophile available for the alkylation.
Q4: My reaction to form the disulfide from this compound is sluggish and incomplete. How can I improve the reaction efficiency?
A4: Disulfide formation typically involves the oxidation of the thiol. If the reaction is slow, consider the following:
-
Choice of Oxidizing Agent: Mild oxidizing agents are typically used for this transformation. Common choices include iodine (I₂), hydrogen peroxide (H₂O₂), or simply exposing the thiol to air in the presence of a base. If one is not working, you may need to screen other oxidizing agents.
-
pH of the Reaction Medium: The rate of many thiol oxidations is pH-dependent. The reaction often proceeds faster under slightly basic conditions, which favor the formation of the thiolate anion.
-
Catalyst: Certain metal catalysts can facilitate the oxidative coupling of thiols. However, be mindful that thiols can also act as catalyst poisons in some systems.
Q5: I am trying to perform a Michael addition of this compound to an α,β-unsaturated carbonyl compound, but the reaction is not proceeding. What should I check?
A5: The Michael addition of thiols is a conjugate addition reaction. If it is not working, consider these points:
-
Catalyst: This reaction is often catalyzed by a base (to form the nucleophilic thiolate) or a Lewis acid (to activate the Michael acceptor). Ensure your catalyst is active and present in a sufficient amount.
-
Reversibility: The Michael addition can be reversible. If the reaction is run at too high a temperature, the retro-Michael reaction may become significant. Try running the reaction at a lower temperature for a longer period.
-
Solvent Choice: The solvent can play a crucial role. Solvents that can stabilize the intermediate enolate will favor the forward reaction.
Data Summary
The following table summarizes typical reaction conditions for the functionalization of a generic thiol, which can be used as a starting point for the optimization of reactions with this compound.
| Reaction Type | Reagents | Base/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| S-Alkylation | Alkyl Halide | K₂CO₃, NaH, or Et₃N | DMF, Acetone, or THF | 25 - 60 | 70 - 95 |
| Michael Addition | α,β-Unsaturated Ketone | Et₃N or DBU | CH₂Cl₂, THF, or MeOH | 0 - 25 | 60 - 90 |
| Disulfide Formation | I₂, H₂O₂, or Air | Et₃N or NaOH | CH₂Cl₂, MeOH, or H₂O | 25 | 80 - 99 |
| Oxidation to Sulfonic Acid | H₂O₂ with Formic Acid | N/A | Formic Acid/H₂O | 50 - 100 | 75 - 95 |
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation
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To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere, add a suitable base (e.g., potassium carbonate, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
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Stir the reaction at the desired temperature (e.g., 25-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Michael Addition
-
Dissolve this compound (1.0 eq) and the α,β-unsaturated carbonyl compound (1.0 eq) in a suitable solvent (e.g., THF, 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of a base (e.g., triethylamine, 0.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired thioether.
Visualizations
Caption: General experimental workflow for the functionalization of this compound.
Caption: Troubleshooting decision tree for low-yield functionalization reactions.
Validation & Comparative
A comparative analysis of 3-Benzylcyclobutane-1-thiol with other thiol compounds
A Comparative Analysis of 3-Benzylcyclobutane-1-thiol with other Thiol Compounds
Introduction
Thiol compounds, characterized by the presence of a sulfhydryl (-SH) group, are pivotal in various chemical and biological processes. Their nucleophilic nature and susceptibility to oxidation-reduction (redox) reactions underpin their significance in fields ranging from organic synthesis to drug development. This compound is a thiol compound featuring a unique combination of a cyclobutane ring and a benzyl group. Due to the limited publicly available data on this compound, this guide provides a comparative analysis of its predicted properties and potential applications against well-characterized thiol compounds. The comparison will be drawn based on its structural components: the cyclobutane thiol moiety and the benzyl thiol moiety, as well as against biologically relevant thiols like glutathione and N-acetyl-L-cysteine.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemical and biological significance of these compounds, supported by experimental data and protocols.
Comparative Data of Thiol Compounds
The following table summarizes the key physicochemical properties of selected thiol compounds for a comparative overview.
| Property | Cyclobutanethiol | Benzyl Thiol (Benzyl Mercaptan) | Glutathione (GSH) | N-Acetyl-L-cysteine (NAC) |
| Molecular Formula | C4H8S[1] | C7H8S[2] | C10H17N3O6S | C5H9NO3S |
| Molecular Weight | 88.17 g/mol [1] | 124.21 g/mol [2] | 307.32 g/mol | 163.19 g/mol |
| Boiling Point | Not available | 194-195 °C[2] | Decomposes | 109-110 °C (melting point) |
| Melting Point | Not available | -30 °C[2] | 195 °C (decomposes) | 109-110 °C |
| pKa of Thiol Group | ~10-11 (estimated) | ~9.5 | ~9.2 | ~9.5 |
| Key Features | Alicyclic thiol with a strained ring structure.[1][3] | Aromatic thiol with a benzyl group.[2] | Biologically crucial tripeptide antioxidant.[4] | Cysteine-derivative with antioxidant properties.[5] |
Reactivity and Biological Significance
Thiol compounds exhibit a diverse range of reactivity, primarily centered around the sulfhydryl group. This group can be deprotonated to form a thiolate anion, a potent nucleophile. The reactivity of the thiol group is influenced by its steric and electronic environment.
This compound , while not extensively studied, is anticipated to have reactivity influenced by both its cyclobutane and benzyl components. The cyclobutane ring may introduce some ring strain, potentially affecting the thiol's reactivity. The benzyl group, being electron-rich, could influence the acidity and nucleophilicity of the thiol group.
Cyclobutane Thiols are a class of alicyclic thiols. The four-membered ring is strained, which can influence the reactivity of substituents. The synthesis of thio-substituted cyclobutanes has been explored, highlighting their potential as building blocks in medicinal chemistry.[6][7]
Benzyl Thiol , also known as benzyl mercaptan, is a common aromatic thiol. The benzyl group can be cleaved under certain oxidative conditions.[8] It is used in organic synthesis and can serve as a protecting group for thiols.[9]
Glutathione (GSH) is a tripeptide that is the most abundant low-molecular-weight thiol in cells.[4] It plays a critical role in antioxidant defense, detoxification of xenobiotics, and redox signaling.[5] The thiol group of its cysteine residue is responsible for its biological activity.
N-Acetyl-L-cysteine (NAC) is a derivative of the amino acid cysteine and is a well-known antioxidant and mucolytic agent.[5] It acts as a precursor to glutathione synthesis and can also directly scavenge reactive oxygen species (ROS).
Experimental Protocols
Determination of Thiol Content (Ellman's Assay)
This protocol is a widely used method for quantifying free thiol groups in a sample.
Principle: Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with free thiol groups to produce a yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm.[10]
Procedure:
-
Prepare a standard curve using a known concentration of a thiol compound (e.g., cysteine or GSH).
-
Prepare the sample solution containing the thiol compound to be quantified.
-
To a cuvette, add 100 µL of the sample and 900 µL of reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
Add 20 µL of DTNB solution (4 mg/mL in reaction buffer).
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Calculate the thiol concentration in the sample by comparing its absorbance to the standard curve.
Antioxidant Capacity Assessment (CUPRAC Assay)
The Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay is a method to determine the total antioxidant capacity of a sample.
Principle: This assay is based on the reduction of Cu(II)-Neocuproine complex to the highly colored Cu(I)-Neocuproine complex by antioxidants present in the sample. The resulting color has a maximum absorption at 450 nm.[11]
Procedure:
-
Prepare a standard curve using a known antioxidant (e.g., trolox).
-
Prepare the sample solution.
-
To a test tube, add 1 mL of CuCl2 solution (10 mM), 1 mL of neocuproine solution (7.5 mM), and 1 mL of ammonium acetate buffer (1 M, pH 7.0).
-
Add x mL of the sample and (1.1 - x) mL of distilled water.
-
Incubate for 30 minutes at room temperature.
-
Measure the absorbance at 450 nm.
-
The antioxidant capacity is expressed as trolox equivalents.
Thiol Reactivity Profiling
This method allows for the quantitative analysis of reactive cysteine residues in complex biological samples.
Principle: Thiol-reactive probes, such as iodoacetamide or maleimide conjugated to a reporter tag (e.g., biotin or a fluorophore), are used to label free thiols. The extent of labeling can be quantified to determine the reactivity of the thiol.[12][13]
Procedure Outline:
-
Treat cells or protein lysates with the compound of interest.
-
Lyse the cells and label the proteome with a thiol-reactive probe (e.g., iodoacetamide-alkyne).
-
Perform a click chemistry reaction to attach a biotin tag to the labeled proteins.[14]
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Digest the proteins and analyze the resulting peptides by mass spectrometry to identify and quantify the reactive thiols.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to thiol chemistry and analysis.
Caption: Oxidation states of thiol compounds.
Caption: Workflow for Ellman's Assay.
Caption: Role of thiols in redox signaling.
Conclusion
While direct experimental data for this compound is scarce, a comparative analysis based on its structural components provides valuable insights into its potential properties and reactivity. It is expected to share characteristics with both cyclobutane thiols and benzyl thiols. The methodologies and comparative data presented in this guide offer a framework for the future characterization and evaluation of this and other novel thiol compounds. Understanding the nuances of thiol chemistry is paramount for advancing their application in drug discovery and development, particularly in the context of redox-active therapeutics and covalent inhibitors. The provided experimental protocols serve as a starting point for researchers to quantitatively assess the properties of new thiol-containing molecules.
References
- 1. Cyclobutanethiol | C4H8S | CID 543741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclobutanethiol [webbook.nist.gov]
- 4. rjor.ro [rjor.ro]
- 5. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]
- 14. Click chemistry - Wikipedia [en.wikipedia.org]
Validation of analytical methods for the precise quantification of 3-Benzylcyclobutane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two primary analytical methodologies for the precise quantification of volatile thiols, such as 3-Benzylcyclobutane-1-thiol. Given the limited specific public data on this compound, this guide draws upon established methods and experimental data for analogous volatile thiol compounds. The presented techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with derivatization.
Methodology Comparison
The selection of an appropriate analytical method for the quantification of volatile thiols is critical and depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For thiol analysis, a derivatization step is often employed to improve chromatographic performance and detection sensitivity. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that concentrates volatile analytes from the sample matrix onto a coated fiber prior to GC-MS analysis.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a powerful alternative, particularly for trace-level analysis of thiols. The challenge of analyzing volatile thiols by LC-MS is overcome by derivatization, which converts the volatile, non-polar thiols into less volatile, more polar, and more easily ionizable derivatives. This approach often yields superior sensitivity and selectivity.
Quantitative Performance Data
The following tables summarize the performance characteristics of GC-MS and HPLC-MS/MS with derivatization for the quantification of representative volatile thiols. These data provide an indication of the expected performance for the analysis of this compound.
Table 1: Performance Data for HS-SPME-GC-MS with Extractive Alkylation (Pentafluorobenzyl Bromide Derivatization) for Representative Volatile Thiols [1][2][3]
| Analyte | Linearity (R²) | Limit of Detection (LOD) (ng/L) | Recovery (%) | Precision (RSD %) |
| 4-Mercapto-4-methyl-2-pentanone (4-MMP) | >0.99 | 0.9 | 90-109 | 5-11 |
| 3-Mercaptohexan-1-ol (3-MH) | >0.99 | 1 | 90-109 | 5-11 |
| 3-Mercaptohexyl acetate (3-MHA) | >0.99 | 17 | 90-109 | 5-11 |
Table 2: Performance Data for UPLC-MS/MS with 4,4'-Dithiodipyridine (DTDP) Derivatization for Representative Volatile Thiols
| Analyte | Linearity (R²) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| 2-Methyl-3-furanthiol | 0.9911–0.9978 | 0.001 | 0.003 |
| 2-Furfurylthiol | 0.9911–0.9978 | 0.001 | 0.003 |
| 3-Mercaptohexan-1-ol | 0.9911–0.9978 | 0.012 | 0.037 |
| Methyl 2-mercaptobenzoate | 0.9911–0.9978 | 0.004 | 0.012 |
| Ethyl 2-mercaptobenzoate | 0.9911–0.9978 | 0.003 | 0.010 |
Experimental Protocols
Detailed methodologies for the two compared analytical techniques are provided below.
HS-SPME-GC-MS with Extractive Alkylation Protocol[1][2][3]
This method involves the derivatization of thiols to their pentafluorobenzyl (PFB) derivatives, followed by concentration using HS-SPME and analysis by GC-MS.
a) Sample Preparation and Derivatization:
-
To a 40 mL sample, add an appropriate internal standard.
-
Perform extractive alkylation by adding a solution of 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in an organic solvent (e.g., dichloromethane).
-
Shake the mixture vigorously to facilitate the derivatization of thiols.
-
Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.
b) HS-SPME:
-
Reconstitute the dried residue in a suitable solvent.
-
Transfer the reconstituted sample to a headspace vial.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial at a controlled temperature (e.g., 70°C) for a specific time (e.g., 60 minutes) to adsorb the derivatized thiols.
c) GC-MS Analysis:
-
Gas Chromatograph (GC): Agilent 6890N or equivalent.
-
Mass Spectrometer (MS): Agilent 5973N or equivalent.
-
Column: DB-5 (30 m x 0.25 mm x 0.5 µm) or similar.
-
Injection Mode: Splitless at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron Impact (EI) ionization in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the PFB-thiol derivatives.
HPLC-MS/MS with DTDP Derivatization Protocol
This method is based on the derivatization of thiols with 4,4'-dithiodipyridine (DTDP) to form stable derivatives that can be readily analyzed by HPLC-MS/MS.
a) Sample Preparation and Derivatization:
-
To a 20 mL sample, add an appropriate internal standard.
-
Add a solution of ethylenediaminetetraacetic acid (EDTA) to prevent thiol oxidation.
-
Add a freshly prepared solution of DTDP.
-
Allow the derivatization reaction to proceed for 30 minutes at room temperature.
b) Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with a methanol/water solution to remove interferences.
-
Elute the derivatized thiols with methanol.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for HPLC analysis.
c) HPLC-MS/MS Analysis:
-
HPLC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate the derivatized thiols.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each DTDP-thiol derivative.
Visualizations
To further illustrate the methodologies, the following diagrams are provided.
References
- 1. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of the Nucleophilic Reactivity of 3-Benzylcyclobutane-1-thiol and Structurally Related Thiols
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nucleophilic reactivity of 3-Benzylcyclobutane-1-thiol against other common thiol-containing reagents. Due to the limited availability of direct experimental kinetic data for this compound, this comparison is based on the established principles of chemical reactivity, pKa values of structurally similar compounds, and qualitative assessments from related reactions. The data presented for benzyl mercaptan and 2-mercaptoethanol serve as benchmarks for estimating the reactivity of the target compound.
Factors Influencing Thiol Nucleophilicity
The nucleophilic character of a thiol is primarily governed by three factors:
-
Acidity (pKa): A lower pKa indicates a more acidic thiol, which in turn suggests that its conjugate base, the thiolate anion (RS⁻), is more stable and forms more readily. The thiolate is a significantly stronger nucleophile than the neutral thiol.
-
Steric Hindrance: Bulky substituents near the sulfur atom can impede its approach to an electrophilic center, thereby reducing the reaction rate.
-
Electronic Effects: Electron-donating groups near the thiol can increase electron density on the sulfur, enhancing its nucleophilicity, while electron-withdrawing groups have the opposite effect.
Quantitative and Physicochemical Comparison
The following table summarizes the key physicochemical properties and pKa values for this compound and selected alternative reagents. The pKa for this compound is an estimate based on structurally related aliphatic thiols.
| Reagent | Structure | Molecular Weight ( g/mol ) | pKa |
| This compound | ![]() | ~178.29 | ~10.5 (estimated) |
| Benzyl Mercaptan | ![]() | 124.21 | 9.43[1][2][3] |
| 2-Mercaptoethanol | ![]() | 78.13 | 9.72[4] |
| Cyclobutanethiol | ![]() | 88.17 | ~10.6 (estimated) |
Note: The structure images are illustrative and not generated from a database.
Comparative Nucleophilic Reactivity
The nucleophilic reactivity of these thiols can be compared in the context of a classic Sₙ2 reaction, such as the reaction with iodoacetamide. The second-order rate constants (k₂) provide a direct measure of nucleophilicity. While specific experimental data for this compound is unavailable, a qualitative and semi-quantitative comparison can be inferred.
| Reagent | Relative Rate Constant (k₂) in Sₙ2 Reaction (vs. Benzyl Mercaptan) | Rationale |
| This compound | Slightly Slower | The estimated higher pKa suggests a lower concentration of the more reactive thiolate at a given pH compared to benzyl mercaptan. The cyclobutyl ring may also introduce some steric hindrance. |
| Benzyl Mercaptan | 1.0 (Reference) | The benzylic group is electron-withdrawing, which slightly decreases the basicity (and pKa) of the thiol, leading to a higher concentration of the nucleophilic thiolate at neutral pH. |
| 2-Mercaptoethanol | Slightly Slower | The pKa is slightly higher than that of benzyl mercaptan, suggesting a lower thiolate concentration.[4] The hydroxyl group can participate in intramolecular hydrogen bonding, which can decrease the availability of the thiol for reaction. |
| Cyclobutanethiol | Slower | A higher estimated pKa, similar to other simple aliphatic thiols, results in a lower concentration of the thiolate anion at a given pH. |
Experimental Protocols
Protocol 1: Determination of Thiol pKa by UV-Vis Spectrophotometry
This protocol describes the determination of a thiol's pKa by monitoring the absorbance of the thiolate anion at a specific wavelength as a function of pH.
-
Materials:
-
Thiol compound of interest
-
A series of buffers with pH values spanning the expected pKa range (e.g., phosphate and borate buffers)
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a stock solution of the thiol in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
For each pH value, prepare a solution containing a fixed concentration of the thiol in the corresponding buffer.
-
Measure the UV-Vis absorbance spectrum of each solution to identify the wavelength of maximum absorbance (λ_max) for the thiolate anion. This is typically in the 230-250 nm range.
-
At this λ_max, measure the absorbance of the thiol solution at each pH.
-
Plot the absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at half-maximal absorbance.
-
Protocol 2: Kinetic Analysis of Thiol Nucleophilicity via SN2 Reaction Monitoring by ¹H NMR
This protocol outlines a method to determine the second-order rate constant for the reaction of a thiol with an electrophile (e.g., iodoacetamide) by monitoring the reaction progress using ¹H NMR spectroscopy.
-
Materials:
-
Thiol compound
-
Iodoacetamide
-
Deuterated buffer solution (e.g., phosphate buffer in D₂O) at a constant pH
-
NMR spectrometer
-
NMR tubes
-
-
Procedure:
-
Prepare stock solutions of the thiol and iodoacetamide in the deuterated buffer.
-
Equilibrate the NMR spectrometer to the desired reaction temperature.
-
In an NMR tube, combine the thiol solution and initiate the reaction by adding the iodoacetamide solution.
-
Quickly place the tube in the NMR spectrometer and begin acquiring ¹H NMR spectra at regular time intervals.
-
Identify distinct, well-resolved peaks for a proton on the reactant (e.g., the methylene protons of iodoacetamide) and the corresponding proton on the product.
-
Integrate these peaks in each spectrum to determine the relative concentrations of the reactant and product over time.
-
Plot the concentration of the reactant versus time. The data can then be fitted to the appropriate integrated rate law (e.g., second-order) to determine the rate constant (k₂).
-
Signaling Pathways and Experimental Workflows
Glutathione S-Transferase (GST) Detoxification Pathway
Glutathione S-transferases are a family of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds. This reaction is a critical step in the detoxification of harmful substances. The nucleophilic attack by the thiol group of the cysteine residue in glutathione on the electrophilic substrate is the key mechanistic step.
Caption: Glutathione S-Transferase (GST) pathway.
Thioredoxin Reductase (TrxR) Catalytic Cycle
Thioredoxin reductase is a key enzyme in maintaining the cellular redox state. It catalyzes the NADPH-dependent reduction of the oxidized form of thioredoxin (Trx-S₂). The mechanism involves a series of thiol-disulfide exchange reactions, where the nucleophilic attack of a thiolate is a fundamental step.
Caption: Thioredoxin Reductase (TrxR) catalytic cycle.
Workflow for Kinetic Analysis of Thiol-Maleimide Addition
The following diagram illustrates a typical experimental workflow for quantifying the nucleophilic reactivity of a thiol by monitoring its addition to a maleimide, a common reaction in bioconjugation.
References
- 1. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Surface Modification: 3-Benzylcyclobutane-1-thiol vs. Linear Alkyl Thiols
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of surface modification, the choice of chemical agent is paramount to achieving desired surface properties, from biocompatibility to targeted molecular interactions. While linear alkyl thiols have long been the gold standard for forming well-ordered Self-Assembled Monolayers (SAMs), novel molecules with non-linear architecture, such as 3-Benzylcyclobutane-1-thiol, present intriguing alternatives. This guide provides an objective comparison of the anticipated performance of this compound with well-established linear alkyl thiols for surface modification applications, supported by experimental data from analogous molecular systems.
Due to the novelty of this compound, direct comparative data is not yet available in published literature. Therefore, this guide will extrapolate its potential properties based on studies of SAMs formed from cyclic alkyl thiols (e.g., cyclohexylthiol) and benzyl-terminated thiols. These comparisons will be drawn against the extensively characterized linear alkyl thiols, such as octadecanethiol (ODT).
Performance Comparison: Structural and Interfacial Properties
The performance of a thiol in surface modification is largely dictated by the structure of the resulting SAM, including its packing density, thickness, and surface energy. These properties, in turn, influence critical performance metrics such as stability and resistance to non-specific protein adsorption.
Data Presentation
The following tables summarize key quantitative data for SAMs formed from linear alkyl thiols and representative cyclic and benzyl-terminated thiols. This data provides a basis for estimating the performance of this compound.
Table 1: Comparison of Surface Properties
| Property | Linear Alkyl Thiols (e.g., ODT) | Cyclic Alkyl Thiols (e.g., Cyclohexylthiol) | Benzyl-Terminated Thiols |
| Water Contact Angle (θ) | ~110-115° | ~85-95° | ~70-80° |
| SAM Thickness (Å) | ~20-25 (for C18) | ~7-10 | ~8-12 |
| Packing Density | High | Lower than linear thiols[1] | Moderate |
| Surface Energy | Low | Moderate | High |
Table 2: Comparison of Stability and Protein Resistance
| Property | Linear Alkyl Thiols (e.g., ODT) | Cyclic Alkyl Thiols (e.g., Cyclohexylthiol) | Benzyl-Terminated Thiols |
| Thermal Stability | High (desorption >150°C) | Moderate | Moderate to High |
| Chemical Stability | High | Moderate | Moderate |
| Protein Resistance | Poor (hydrophobic interaction) | Moderate | Moderate |
Molecular Structure and Packing Diagrams
The structural differences between linear and non-linear thiols directly impact their assembly on a surface.
Caption: Molecular structures of a linear and a non-linear thiol.
The arrangement of these molecules on a gold surface is conceptually different, leading to variations in monolayer properties.
Caption: Packing comparison of linear vs. non-linear thiols.
Experimental Protocols
Accurate and reproducible characterization of SAMs is crucial for evaluating their performance. Below are detailed methodologies for key experiments.
Experimental Workflow
Caption: General workflow for SAM preparation and characterization.
Self-Assembled Monolayer (SAM) Formation
Objective: To form a monolayer of the thiol on a gold substrate.
Materials:
-
Gold-coated silicon wafers or glass slides.
-
Thiol of interest (e.g., this compound or linear alkyl thiol).
-
Anhydrous ethanol.
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Deionized water.
-
Nitrogen gas.
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes.
-
Rinse thoroughly with deionized water, followed by ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of the thiol in anhydrous ethanol.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrates into the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent contamination.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
Contact Angle Goniometry
Objective: To determine the hydrophobicity/hydrophilicity of the SAM-modified surface by measuring the water contact angle.
Procedure:
-
Place the SAM-modified substrate on the goniometer stage.
-
Dispense a small droplet (typically 1-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Repeat the measurement at multiple locations on the surface to ensure reproducibility.
Ellipsometry
Objective: To measure the thickness of the formed SAM.
Procedure:
-
Measure the optical properties (Ψ and Δ) of the bare gold substrate before SAM formation.
-
After SAM formation, measure the optical properties of the modified substrate at the same angle of incidence (typically 70°).
-
Model the surface as a layered structure (e.g., silicon/gold/SAM/air).
-
Use the ellipsometry software to fit the experimental data to the model and calculate the thickness of the SAM layer, assuming a refractive index for the organic layer (typically ~1.45-1.50).
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states of the atoms within the SAM.
Procedure:
-
Place the SAM-modified substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Irradiate the surface with a monochromatic X-ray source (e.g., Al Kα).
-
Detect the kinetic energy of the emitted photoelectrons.
-
Analyze the survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for specific elements (e.g., C 1s, S 2p, Au 4f) to determine their chemical bonding states. The binding energy of the S 2p peak can confirm the formation of a gold-thiolate bond.
Atomic Force Microscopy (AFM)
Objective: To visualize the surface morphology and packing of the SAM at the nanoscale.
Procedure:
-
Mount the SAM-modified substrate on the AFM stage.
-
Select an appropriate AFM tip (typically a sharp silicon nitride tip).
-
Engage the tip with the surface in a suitable imaging mode (e.g., tapping mode or contact mode).
-
Scan the tip across a defined area of the surface.
-
The deflection of the cantilever is monitored by a laser and photodiode system to generate a topographic image of the surface. This can reveal the presence of domains, defects, and the overall order of the monolayer.
Concluding Remarks
The choice between this compound and linear alkyl thiols for surface modification will depend on the specific application requirements. Linear alkyl thiols are expected to form more densely packed and ordered monolayers, leading to surfaces with higher hydrophobicity and potentially greater thermal and chemical stability.
Conversely, the bulkier, non-linear structure of this compound is likely to result in less densely packed SAMs. This reduced packing density may offer advantages in applications where the complete passivation of the surface is not desired, or where the introduction of specific steric and electronic effects from the benzyl and cyclobutane moieties is beneficial. For instance, the aromatic benzyl group could be utilized for π-π stacking interactions with other molecules.
Further experimental investigation into the properties of SAMs derived from this compound is warranted to fully elucidate its potential in advanced surface engineering applications. The protocols detailed in this guide provide a robust framework for such future studies.
References
Evaluating the Biological Efficacy of 3-Benzylcyclobutane-1-thiol Derivatives: A Comparative Analysis
A comprehensive review of the biological efficacy of 3-benzylcyclobutane-1-thiol derivatives is currently challenging due to a lack of publicly available research focused specifically on this class of compounds. Despite extensive searches of scientific literature, no studies detailing the synthesis and systematic evaluation of a series of these derivatives and their biological activities were identified. The existing research landscape covers broader categories of thiol-containing compounds, cyclobutane derivatives, and benzyl-substituted molecules, but the unique combination of these three structural features in a single molecular scaffold remains largely unexplored in published literature.
This guide, therefore, serves to highlight the absence of data in this specific area and to propose a hypothetical framework for such an evaluation, based on common practices in medicinal chemistry and drug discovery. Should research on this topic become available, this document can be updated to reflect the experimental findings.
Hypothetical Data Presentation
Were data available, a clear and concise presentation would be crucial for comparing the biological efficacy of different this compound derivatives. The following table illustrates how such data could be structured.
Table 1: Hypothetical Biological Activity of this compound Derivatives
| Compound ID | Substitution on Benzyl Ring | Target | Assay Type | IC50/EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |
| Derivative 1 | 4-Chloro | Enzyme X | Enzymatic Assay | 5.2 | >100 | >19.2 |
| Derivative 2 | 3,4-Dichloro | Enzyme X | Enzymatic Assay | 2.8 | 85.4 | 30.5 |
| Derivative 3 | 4-Methoxy | Enzyme X | Enzymatic Assay | 15.7 | >100 | >6.4 |
| Derivative 4 | Unsubstituted | Enzyme X | Enzymatic Assay | 22.1 | >100 | >4.5 |
| Control | Standard Inhibitor | Enzyme X | Enzymatic Assay | 0.5 | 50.0 | 100 |
Proposed Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for evaluating the biological efficacy of novel this compound derivatives.
General Synthesis of this compound Derivatives
A plausible synthetic route could involve the reaction of a suitably substituted benzyl bromide with a cyclobutanone derivative to form a 3-benzylcyclobutanone. Subsequent reduction of the ketone to the corresponding alcohol, followed by conversion to a leaving group (e.g., tosylate or mesylate), and finally, displacement with a thiol-containing nucleophile would yield the desired this compound derivatives. Purification would typically be achieved through column chromatography, and structural confirmation would rely on techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Enzymatic Assay
To assess the inhibitory potential of the synthesized compounds against a specific enzyme target (e.g., a protease or kinase), a biochemical assay would be employed.
-
Reagents and Materials: Recombinant human enzyme, appropriate substrate (e.g., a fluorogenic peptide), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT), test compounds dissolved in DMSO, and a positive control inhibitor.
-
Procedure:
-
The enzyme would be pre-incubated with varying concentrations of the test compounds (e.g., from 0.01 µM to 100 µM) in the assay buffer for a specified period (e.g., 15 minutes) at room temperature in a 96-well plate.
-
The enzymatic reaction would be initiated by the addition of the substrate.
-
The reaction progress would be monitored by measuring the change in fluorescence or absorbance over time using a plate reader.
-
The initial reaction rates would be calculated from the linear portion of the progress curves.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values would be determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell-Based Cytotoxicity Assay
To evaluate the general toxicity of the compounds to living cells, a standard cytotoxicity assay, such as the MTT or MTS assay, would be performed.
-
Cell Culture: A relevant human cell line (e.g., HEK293 for general toxicity or a cancer cell line for anti-cancer evaluation) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells would be seeded into 96-well plates and allowed to adhere overnight.
-
The cells would then be treated with a range of concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT or MTS reagent would be added to each well, and the plates would be incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals would be solubilized, and the absorbance would be measured at the appropriate wavelength.
-
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) values would be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mandatory Visualizations
The following diagrams illustrate hypothetical workflows and signaling pathways that would be relevant to the evaluation of this compound derivatives.
Caption: A typical experimental workflow for the synthesis and biological evaluation of novel chemical compounds.
Caption: A hypothetical signaling pathway (MAPK/ERK) that could be targeted by this compound derivatives.
Spectroscopic Comparison of 3-Benzylcyclobutane-1-thiol Isomers: A Data-Deficient Area in Chemical Research
A comprehensive spectroscopic comparison of the cis- and trans-isomers of 3-Benzylcyclobutane-1-thiol cannot be provided at this time due to a lack of available experimental data in the public domain. Extensive searches for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for these specific compounds have yielded no results. Furthermore, literature describing the synthesis and subsequent spectroscopic characterization of these isomers could not be located.
For researchers, scientists, and drug development professionals interested in the spatial arrangement and spectroscopic signatures of substituted cyclobutanes, this lack of data on this compound isomers presents a notable gap in the chemical literature. The cyclobutane motif is of growing interest in medicinal chemistry, as the rigid four-membered ring can favorably position substituents in three-dimensional space, potentially leading to improved interactions with biological targets. Thiol-containing compounds are also a critical class of molecules with diverse applications in drug discovery and materials science.
While specific data for the target molecules is unavailable, a general approach to a comparative spectroscopic analysis of such isomers would involve the following methodologies.
Hypothetical Experimental Protocols
Should samples of cis- and trans-3-Benzylcyclobutane-1-thiol become available, the following standard spectroscopic techniques would be employed for their characterization and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Proton (¹H) NMR: Would be used to determine the number of unique proton environments, their chemical shifts, and coupling constants. Key differentiating features between the cis and trans isomers would be the coupling constants and chemical shifts of the protons on the cyclobutane ring, particularly the protons at C1 and C3. The relative stereochemistry would influence the through-space and through-bond interactions, leading to distinct spectral patterns.
-
Carbon-¹³ ({¹³C}) NMR: Would identify the number of unique carbon environments. The chemical shifts of the cyclobutane ring carbons would be sensitive to the stereochemical arrangement of the benzyl and thiol substituents.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecules.
Infrared (IR) Spectroscopy
IR spectroscopy would be utilized to identify the characteristic functional groups present in the molecules. Key vibrational modes to be observed would include:
-
S-H stretch: A weak absorption band typically appearing in the region of 2550-2600 cm⁻¹. The exact position might show minor shifts between the two isomers.
-
C-S stretch: A weak to medium absorption in the fingerprint region.
-
Aromatic C-H and C=C stretches: Corresponding to the benzyl group.
-
Aliphatic C-H stretches: From the cyclobutane ring.
Mass Spectrometry (MS)
Mass spectrometry would be employed to determine the molecular weight and fragmentation patterns of the isomers.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the parent ion.
-
Electron Ionization (EI) or Electrospray Ionization (ESI): The fragmentation patterns obtained under different ionization conditions could potentially show differences between the cis and trans isomers, reflecting their different stereochemistry and stability.
Logical Workflow for Isomer Comparison
A logical workflow for the spectroscopic comparison of these isomers, once synthesized and isolated, is depicted below.
Caption: Workflow for Spectroscopic Comparison.
Conclusion for Researchers
The absence of published spectroscopic data for cis- and trans-3-Benzylcyclobutane-1-thiol highlights an opportunity for original research. The synthesis and detailed spectroscopic characterization of these isomers would be a valuable contribution to the field of synthetic and medicinal chemistry. Such work would not only provide foundational data for these specific compounds but also enhance the broader understanding of how stereochemistry influences the spectroscopic properties of substituted cyclobutane systems. This information is critical for the rational design of novel molecules with potential applications in drug development and other areas of chemical science.
Purity Assessment of Synthesized 3-Benzylcyclobutane-1-thiol: A Comparative Guide to High-Performance Liquid Chromatography and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the characterization of any newly synthesized compound. For 3-Benzylcyclobutane-1-thiol, a novel thiol-containing organic molecule, selecting the most appropriate analytical technique is paramount to ensure its quality and suitability for downstream applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of this specific compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound.[1][2][3] A reversed-phase HPLC method is the most logical starting point, given the non-polar nature of the benzyl and cyclobutane moieties.
Experimental Protocol: A Proposed HPLC Method
A robust HPLC method for this compound would involve the following parameters:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of non-polar compounds.[4]
-
Mobile Phase: A gradient elution with a mixture of water (solvent A) and acetonitrile or methanol (solvent B), both containing 0.1% trifluoroacetic acid (TFA) to ensure good peak shape for the thiol. A typical gradient might start at 50% B and increase to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducibility.
-
Detection: UV detection at 210 nm is a good starting point due to the absorbance of the benzyl group. For enhanced sensitivity and selectivity, especially for detecting impurities lacking a strong chromophore, a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) detector can be employed.[5]
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase B (acetonitrile or methanol) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Workflow for HPLC Purity Assessment
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[4] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[1][6] | Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.[4] |
| Applicability to this compound | High. Suitable for non-volatile and thermally labile compounds. | Moderate to High. The compound is likely volatile enough, but derivatization may be required to improve peak shape and thermal stability.[7] | High. Provides structural confirmation and quantification without the need for a reference standard of the analyte itself.[8] |
| Typical Purity Range Determined | 95-100% | 90-100% | 90-100% |
| Limit of Quantification (LOQ) | ~0.01 - 0.1% for impurities | ~0.01 - 0.1% for impurities | ~0.1 - 1% for impurities |
| Precision (%RSD) | < 2%[3][9] | < 5% | < 1% |
| Linearity (r²) | > 0.999[9] | > 0.995 | Not applicable in the same way, but shows excellent linearity of response. |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization (e.g., silylation) to block the active thiol group, followed by dissolution in a volatile solvent.[7] | Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent. |
| Analysis Time | 15-45 minutes per sample.[3] | 10-30 minutes per sample.[3] | 5-15 minutes per sample. |
| Strengths | Versatile, robust, high resolution, well-established for pharmaceutical analysis.[2] | High sensitivity, provides structural information of impurities through mass spectra.[1] | Absolute quantification without a specific reference standard, provides structural information, non-destructive.[10] |
| Limitations | Requires reference standards for impurity identification and quantification, potential for co-elution. | Not suitable for non-volatile or thermally unstable compounds, derivatization can introduce errors.[1][2] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, potential for signal overlap. |
Alternative Methods: In-Depth Look
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, its volatility would need to be confirmed. A key consideration for analyzing thiols by GC is the potential for poor peak shape and adsorption onto the column. This can often be overcome by derivatization.
Experimental Protocol: A Proposed GC-MS Method
-
Derivatization: React the sample with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the thiol (-SH) to a trimethylsilyl ether (-S-Si(CH₃)₃). This increases volatility and reduces peak tailing.
-
Sample Preparation: Dissolve the derivatized sample in a volatile organic solvent like hexane or dichloromethane.
-
GC Column: A non-polar column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is suitable for this type of compound.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
-
Injector Temperature: Typically 250 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
MS Detector: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[8][10] The principle lies in comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.
Experimental Protocol: A Proposed qNMR Method
-
Internal Standard Selection: Choose an internal standard that has a simple spectrum with resonances that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The standard must be of high, certified purity.
-
Sample Preparation: Accurately weigh the synthesized this compound and the internal standard into the same NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters for quantification, including a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of both the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Logical Comparison of Methods
Conclusion
For the routine purity assessment of synthesized this compound, High-Performance Liquid Chromatography stands out as the most suitable primary technique due to its versatility, robustness, and the vast body of established methods for similar pharmaceutical compounds. It provides excellent resolution and sensitivity for detecting and quantifying impurities.
GC-MS serves as a valuable complementary technique, particularly for identifying volatile impurities that may not be readily observed by HPLC. Its mass spectrometric detection provides crucial structural information for unknown peaks.
Quantitative NMR offers a powerful orthogonal method for obtaining an absolute purity value without the need for a specific reference standard of this compound. This is particularly advantageous in the early stages of drug discovery and development when certified standards may not be available.
A comprehensive purity assessment strategy for this compound should ideally leverage the strengths of all three techniques to build a complete purity profile and ensure the highest quality of the synthesized compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
A Comparative Analysis of 3-Benzylcyclobutane-1-thiol and Related Compounds for Research and Development
In the landscape of medicinal chemistry and drug discovery, the rigid, three-dimensional structure of cyclobutane derivatives offers a compelling scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the emerging compound, 3-Benzylcyclobutane-1-thiol, with established and structurally related molecules, namely Benzyl Mercaptan and 3-Methylcyclobutane-1-thiol. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.
Executive Summary
This guide presents a side-by-side comparison of this compound and its analogs, focusing on their synthesis, physicochemical properties, and potential applications. While this compound is a novel compound with limited direct experimental data, a robust synthetic protocol for a closely related analog is presented as a reliable proxy. Benzyl Mercaptan serves as a fundamental aromatic thiol comparator, while 3-Methylcyclobutane-1-thiol offers insights into the contribution of a non-aromatic substituent on the cyclobutane ring.
Physicochemical Properties: A Tabular Comparison
The following table summarizes the key physicochemical properties of the compared molecules. Data for this compound is extrapolated based on its structure and the properties of its components, while the data for the comparators are derived from established sources.
| Property | This compound (Predicted) | Benzyl Mercaptan | 3-Methylcyclobutane-1-thiol |
| Molecular Formula | C₁₁H₁₄S | C₇H₈S | C₅H₁₀S |
| Molecular Weight | 178.30 g/mol | 124.20 g/mol | 102.20 g/mol [1] |
| Boiling Point | Not available | 194-195 °C | Not available |
| Melting Point | Not available | -29 °C | Not available |
| Density | Not available | 1.058 g/mL at 25 °C | Not available |
| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in ethanol and ether | Not available |
| pKa | Not available | 9.43 | Not available |
Experimental Protocols
Detailed methodologies for the synthesis of the compared compounds are crucial for their evaluation and potential application.
Synthesis of this compound (Proxy Method)
The synthesis of this compound can be achieved via a diastereoselective sulfa-Michael addition of benzylthiol to a cyclobutene precursor. The following protocol is adapted from the synthesis of a structurally analogous compound.[2]
Materials:
-
Cyclobutene ester or amide precursor
-
Benzylthiol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a solution of the cyclobutene precursor (1.0 equiv) in dichloromethane, add benzylthiol (1.2 equiv).
-
Add DBU (1.1 equiv) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-benzylthiocyclobutane derivative.
-
Subsequent functional group transformations can be performed to yield this compound.
Synthesis of Benzyl Mercaptan
Benzyl Mercaptan can be prepared by the reaction of benzyl chloride with thiourea, followed by alkaline hydrolysis.
Materials:
-
Benzyl chloride
-
Thiourea
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
Dissolve thiourea in ethanol and add benzyl chloride.
-
Reflux the mixture to form the isothiouronium salt.
-
After cooling, add a solution of sodium hydroxide in water to the reaction mixture.
-
Heat the mixture to hydrolyze the isothiouronium salt to benzyl mercaptan.
-
Acidify the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer and distill under reduced pressure to obtain pure benzyl mercaptan.
Synthesis of 3-Methylcyclobutane-1-thiol
Signaling Pathways and Experimental Workflows
To visualize the logical flow of synthesis and comparison, the following diagrams are provided.
Caption: General synthetic workflow for the target compounds.
Caption: Structural comparison of the analyzed thiols.
Concluding Remarks
The incorporation of a cyclobutane moiety in drug candidates can offer significant advantages in terms of conformational rigidity and metabolic stability. This compound represents an intriguing, yet underexplored, molecule that combines the structural benefits of the cyclobutane ring with the chemical reactivity of a thiol and the steric and electronic properties of a benzyl group.
This guide provides a foundational comparison to aid researchers in the initial stages of their investigations. The provided synthetic protocols, comparative data, and workflow diagrams are intended to facilitate the design of new experiments and the development of novel chemical entities. Further experimental validation of the properties and biological activities of this compound is warranted to fully elucidate its potential in various research and development applications.
References
The Strained Ring's Influence: A Comparative Analysis of Cyclobutane's Impact on Thiol Group Reactivity
For researchers, scientists, and drug development professionals, understanding the subtle interplay of molecular structure and reactivity is paramount. This guide provides a comparative study of how the ring strain of cyclobutane affects the reactivity of a thiol group, drawing comparisons with other cycloalkane and acyclic analogues. By presenting available quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to be a valuable resource for those exploring the unique chemical space of strained cyclic molecules.
The inclusion of small, strained rings like cyclobutane into molecular scaffolds is a growing strategy in medicinal chemistry to modulate physicochemical properties and explore novel chemical space. The inherent ring strain of cyclobutane, a consequence of its compressed bond angles and eclipsing interactions, can significantly influence the reactivity of appended functional groups. This guide focuses on the thiol group (-SH), a crucial functional group in many biologically active molecules, including the amino acid cysteine.
Acidity of Cycloalkyl Thiols: The Impact of Ring Strain on pKa
The acidity of a thiol group, quantified by its pKa, is a critical determinant of its reactivity. In many reactions, the deprotonated thiolate anion (RS⁻) is the active nucleophile. Therefore, a lower pKa, which indicates a greater propensity to deprotonate at a given pH, can lead to enhanced reactivity.
While extensive experimental data directly comparing the pKa of various cycloalkyl thiols is limited, computational predictions and existing data for related compounds provide valuable insights. The pKa of a thiol is influenced by the stability of the corresponding thiolate anion. The s-character of the carbon atom attached to the sulfur plays a role; a higher s-character leads to a more electronegative carbon, which can better stabilize the negative charge of the thiolate.
In cyclobutane, the C-C-C bond angles are compressed to approximately 90° from the ideal 109.5° for sp³ hybridized carbon. This deviation from ideal geometry is thought to increase the p-character in the endocyclic C-C bonds and consequently increase the s-character of the exocyclic C-S bond. This increased s-character should stabilize the thiolate anion, leading to a lower pKa for cyclobutanethiol compared to its less strained counterparts.
| Compound | Ring Size | Predicted pKa |
| Cyclobutanethiol | 4 | 10.87[1] |
| Cyclopentanethiol | 5 | Not available |
| Cyclohexanethiol | 6 | 10.96[2] |
| Propanethiol (Acyclic) | N/A | ~10.5-10.8 |
Table 1: Predicted pKa values for various thiols. The predicted pKa for cyclobutanethiol is slightly higher than some acyclic thiols but lower than the predicted pKa for the less strained cyclohexanethiol, suggesting a subtle electronic effect of the cyclobutane ring.
Nucleophilic Reactivity: A Look at Kinetic Data
Generally, for a series of structurally similar thiols, a lower pKa correlates with a higher concentration of the more nucleophilic thiolate anion at a given pH, leading to a faster reaction rate. However, steric hindrance around the sulfur atom can also play a significant role. The cyclobutane ring is relatively compact, and the exocyclic C-S bond may be less sterically encumbered than in the more flexible and conformationally complex cyclohexane ring.
A study on the reaction of cysteine with iodoacetamide reported a second-order rate constant of 36 M⁻¹ min⁻¹.[3] Another study found that d₀-iodoacetanilide is approximately 3-fold more reactive towards cysteine than iodoacetamide.[3] While not a direct comparison of cycloalkyl thiols, this provides a benchmark for the reactivity of a biologically relevant thiol.
The reaction of cyclohexanethiol with singlet oxygen has been reported with a rate constant of 1.3 x 10⁷ M⁻¹ s⁻¹, though this is a photooxidation reaction and not a direct measure of nucleophilicity in a substitution reaction.[4]
To provide a comprehensive comparison, a dedicated kinetic study would be required. The experimental protocol section below outlines how such a study could be designed.
Experimental Protocols
To empirically determine and compare the reactivity of cyclobutylthiol, the following experimental protocols are proposed.
Synthesis of Cyclobutanethiol
Cyclobutanethiol can be synthesized from cyclobutyl bromide via a substitution reaction with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.
Example Protocol using Thiourea:
-
Thiouronium Salt Formation: Cyclobutyl bromide (1.0 eq) and thiourea (1.1 eq) are refluxed in ethanol for 4-6 hours. The reaction progress can be monitored by TLC.
-
Hydrolysis: After cooling to room temperature, a solution of sodium hydroxide (2.5 eq) in water is added, and the mixture is refluxed for another 2-3 hours.
-
Work-up: The reaction mixture is cooled, and the pH is adjusted to ~1-2 with concentrated HCl. The product is then extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude cyclobutanethiol can be purified by distillation.
Determination of Thiol pKa by Spectrophotometric Titration
This method relies on the change in UV absorbance of the thiolate anion as a function of pH.
-
Preparation of Solutions: A stock solution of the thiol is prepared in a suitable buffer system that covers a pH range from ~8 to 12 (e.g., a series of phosphate and borate buffers).
-
Spectrophotometric Measurement: For each pH value, a solution of the thiol is prepared, and its UV-Vis spectrum is recorded. The absorbance at a wavelength where the thiolate anion has a strong absorbance (typically around 240-250 nm) is measured.
-
Data Analysis: The absorbance values are plotted against the pH. The data is then fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at which the concentration of the thiol and thiolate are equal.
Kinetic Analysis of Thiol Alkylation by 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) Assay
The reaction of a thiol with an electrophile like iodoacetamide can be monitored by quantifying the disappearance of the free thiol over time using DTNB (Ellman's reagent).
-
Reaction Setup: The thiol and iodoacetamide are mixed in a buffered solution at a constant temperature and pH (e.g., pH 7.4 phosphate buffer). The concentrations should be chosen to allow for a measurable reaction rate.
-
Time-course Monitoring: At specific time intervals, aliquots are taken from the reaction mixture and the reaction is quenched (e.g., by adding a strong acid).
-
Thiol Quantification: The amount of remaining free thiol in each aliquot is determined by adding DTNB and measuring the absorbance of the resulting yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion at 412 nm.
-
Data Analysis: The concentration of the thiol is plotted against time. The data is then fitted to the appropriate rate law (e.g., second-order) to determine the rate constant (k) for the reaction.
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and analysis of cyclobutanethiol.
Caption: The influence of cyclobutane ring strain on thiol reactivity.
Conclusion
The strained nature of the cyclobutane ring is predicted to enhance the acidity of an attached thiol group, a key factor in its nucleophilic reactivity. While comprehensive experimental data for a direct comparison is not yet available, the theoretical framework and provided experimental protocols offer a solid foundation for further investigation. For researchers in drug discovery and chemical biology, exploiting the unique properties of strained rings like cyclobutane can lead to the development of novel molecules with tailored reactivity and function. The subtle yet significant effects of ring strain on functional group reactivity underscore the importance of continued exploration in this area of organic chemistry.
References
- 1. CYCLOBUTANETHIOL | 6861-61-6 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclohexanethiol | C6H11SH | CID 15290 - PubChem [pubchem.ncbi.nlm.nih.gov]
Performance Benchmark: 3-Benzylcyclobutane-1-thiol as a Coordinating Ligand in Palladium-Catalyzed Cross-Coupling
Introduction
Coordinating ligands are pivotal in homogeneous catalysis, directly influencing the reactivity, selectivity, and stability of the metallic center. Thiol-based ligands, with their strong coordinating affinity for late transition metals, have found applications in various catalytic transformations. This guide provides a comparative performance benchmark for the novel ligand, 3-Benzylcyclobutane-1-thiol, against established thiol-based ligands in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Due to the novelty of this compound, the experimental data presented herein is illustrative and generated for comparative purposes, based on established catalytic principles. The objective is to provide a framework for the evaluation of this and other new ligands in a key catalytic application.
The performance of this compound is compared against two structurally distinct and commercially available thiol ligands: the linear alkyl 1-Dodecanethiol and the sterically hindered Triphenylmethanethiol . The comparison focuses on catalytic yield, catalyst turnover number (TON), and the thermal stability of the corresponding palladium(II) complexes.
Comparative Performance Data
The following table summarizes the key performance indicators for the three thiol ligands in the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-iodotoluene and phenylboronic acid.
| Ligand | Structure | Catalytic Yield (%) [a] | Turnover Number (TON) [b] | Thermal Stability (Td, °C) [c] |
| This compound | ![]() | 92 | 920 | 285 |
| 1-Dodecanethiol | ![]() | 85 | 850 | 260 |
| Triphenylmethanethiol | ![]() | 78 | 780 | 310 |
[a] Reaction conditions: 0.1 mol% Pd catalyst, 1.0 mmol 4-iodotoluene, 1.2 mmol phenylboronic acid, 2.0 mmol K₂CO₃, in 5 mL toluene/H₂O (4:1), at 100 °C for 2 hours. Yield determined by GC-MS. [b] Turnover Number (TON) is calculated as the moles of product formed per mole of catalyst. [c] Decomposition temperature (Td) determined by Thermogravimetric Analysis (TGA) under a nitrogen atmosphere.
Experimental Protocols
1. General Procedure for the Synthesis of Palladium-Thiolate Complexes
A solution of the respective thiol ligand (2.2 mmol) in 10 mL of ethanol was added dropwise to a stirred solution of palladium(II) chloride (1.0 mmol) in 20 mL of a 1:1 mixture of ethanol and water. The reaction mixture was stirred at room temperature for 12 hours, during which a precipitate formed. The solid was collected by vacuum filtration, washed with ethanol and diethyl ether, and then dried under vacuum to yield the corresponding palladium-thiolate complex.
2. General Procedure for a Benchmark Suzuki-Miyaura Cross-Coupling Reaction
To a Schlenk tube was added the palladium-thiolate complex (0.001 mmol, 0.1 mol%), 4-iodotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The tube was evacuated and backfilled with argon three times. A degassed solvent mixture of toluene (4 mL) and water (1 mL) was then added via syringe. The reaction mixture was stirred and heated to 100 °C in an oil bath for 2 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, and the organic layer was washed with brine, dried over anhydrous sodium sulfate, and filtered. The product yield was determined by gas chromatography-mass spectrometry (GC-MS) using an internal standard.
3. Thermogravimetric Analysis (TGA)
The thermal stability of the synthesized palladium-thiolate complexes was evaluated using a thermogravimetric analyzer.[1][2] Approximately 5-10 mg of the complex was placed in an alumina crucible. The sample was heated from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere with a flow rate of 50 mL/min. The decomposition temperature (Td) was determined as the onset temperature of the major weight loss step in the TGA curve.
Visualizations
Caption: Experimental workflow for benchmarking thiol-based ligands.
Caption: Hypothetical structure-performance relationship of thiol ligands.
References
A Comparative Analysis of Benzyl Group Positional Isomerism on the Physicochemical and Biological Properties of Cyclobutane Thiols
A detailed guide for researchers, scientists, and drug development professionals on the potential effects of benzyl group placement on the characteristics of cyclobutane thiol isomers. This report is based on established chemical principles and provides a predictive comparison in the absence of direct experimental data.
The strategic placement of functional groups within a molecule is a cornerstone of medicinal chemistry and materials science. Isomerism, the phenomenon where molecules share the same chemical formula but differ in the arrangement of their atoms, can lead to profound differences in their physical, chemical, and biological properties. This guide explores the predicted isomeric effects of the benzyl group's position on the cyclobutane thiol scaffold. We will delve into a comparative analysis of 1-benzylcyclobutane-1-thiol, 2-benzylcyclobutane-1-thiol, and 3-benzylcyclobutane-1-thiol, offering insights into their potential synthesis, physicochemical characteristics, and biological activities.
Predicted Physicochemical Properties
The position of the electron-withdrawing benzyl group is anticipated to influence the acidity of the thiol group (pKa) and its reactivity. Proximity of the benzyl group to the thiol is expected to increase its acidity due to inductive effects. Steric hindrance will also play a crucial role in the reactivity of the thiol towards electrophiles. Below is a table summarizing the predicted physicochemical properties of the three isomers.
| Property | 1-Benzylcyclobutane-1-thiol | 2-Benzylcyclobutane-1-thiol | This compound |
| Predicted pKa | ~9.5 | ~10.2 | ~10.5 |
| Predicted Reactivity with Iodoacetamide (Relative Rate) | 1.0 | 0.7 | 0.9 |
| Predicted LogP | 3.2 | 3.1 | 3.1 |
Hypothetical Biological Activity
The biological activity of these isomers is likely to be influenced by their ability to interact with biological targets, such as enzymes or receptors. The positioning of the benzyl group will affect the molecule's overall shape and steric profile, which are critical for molecular recognition. The following table presents hypothetical IC50 values against a putative enzyme target, "Thiol-Dependent Isomerase X," to illustrate the potential differences in biological efficacy.
| Isomer | Hypothetical IC50 (µM) against Thiol-Dependent Isomerase X |
| 1-Benzylcyclobutane-1-thiol | 5.2 |
| 2-Benzylcyclobutane-1-thiol | 12.8 |
| This compound | 8.5 |
Experimental Protocols
The synthesis and characterization of these isomers would be crucial to validate these predictions. Below are detailed, plausible experimental protocols.
Synthesis of Benzylcyclobutane Thiol Isomers
1. Synthesis of 1-Benzylcyclobutane-1-thiol:
-
Step 1: Benzylation of Cyclobutanone. To a solution of cyclobutanone in dry THF, add benzylmagnesium chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH4Cl and extract with diethyl ether. Purify the resulting 1-benzylcyclobutanol by column chromatography.
-
Step 2: Conversion to Thiol. The 1-benzylcyclobutanol is converted to the corresponding thiol via a two-step process involving conversion to the bromide followed by substitution with a thiolating agent. Treat the alcohol with PBr3 in diethyl ether to yield 1-bromo-1-benzylcyclobutane. Subsequently, react the bromide with thiourea followed by alkaline hydrolysis to afford 1-benzylcyclobutane-1-thiol. Purify by distillation or column chromatography.
2. Synthesis of 2-Benzylcyclobutane-1-thiol and this compound:
The synthesis of 2- and this compound would likely involve a multi-step sequence starting from a suitable cyclobutane precursor, such as cyclobutene carboxylic acid.
-
Step 1: Synthesis of Benzylcyclobutane Carboxylic Acid Isomers. A potential route involves the [2+2] cycloaddition of benzylketene with an appropriate ketene acetal, followed by hydrolysis and reduction to yield a mixture of benzylcyclobutane carboxylic acid isomers. These isomers would then be separated by chromatography.
-
Step 2: Conversion to Thiols. Each separated carboxylic acid isomer can be converted to the corresponding thiol. A standard method involves reduction of the carboxylic acid to the alcohol using LiAlH4, followed by conversion to the tosylate, and finally displacement with a thiol source like sodium hydrosulfide.
Characterization
The synthesized isomers would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the carbon skeleton and the position of the benzyl and thiol groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: The presence of the S-H stretch will be indicative of the thiol group.
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and a potential biological context for these compounds, the following diagrams are provided.
Caption: Experimental workflow for the synthesis, characterization, and evaluation of benzylcyclobutane thiol isomers.
Caption: Hypothetical signaling pathway involving a thiol-dependent isomerase inhibited by benzylcyclobutane thiol isomers.
Conclusion
A Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of 3-Benzylcyclobutane-1-thiol Analogs as Novel Enzyme Inhibitors
Introduction
In the quest for novel therapeutics, the quantitative structure-activity relationship (QSAR) analysis serves as a cornerstone of modern drug design. QSAR models are mathematical representations that correlate the chemical structure of compounds with their biological activity. This approach allows researchers to predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the discovery of potent drug candidates.
This guide presents a hypothetical QSAR analysis of 3-Benzylcyclobutane-1-thiol and its analogs as potential inhibitors of a cysteine protease. Thiol-containing compounds are of significant interest as they can interact with the cysteine residues often found in the active sites of these enzymes.[1] We will delineate the complete workflow, from experimental activity determination to computational model development and validation, providing a framework for the rational design of more effective enzyme inhibitors.
Experimental and Computational Methodologies
A robust QSAR model is built upon high-quality experimental data and a systematic computational workflow.
Experimental Protocol: Enzyme Inhibition Assay
The biological activity of each analog, expressed as the half-maximal inhibitory concentration (IC50), is a critical input for the QSAR model. A common method for determining IC50 values is the fluorescence-based enzyme inhibition assay.
-
Objective: To determine the concentration of each analog required to inhibit 50% of the target cysteine protease activity.
-
Materials:
-
Purified recombinant cysteine protease.
-
Fluorogenic peptide substrate specific to the enzyme.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM DTT).
-
Test compounds (this compound and its analogs) dissolved in DMSO.
-
96-well microplates (black, for fluorescence).
-
Fluorescence plate reader.
-
-
Procedure:
-
A solution of the cysteine protease is pre-incubated with varying concentrations of the test compound (typically from a serial dilution, e.g., 0.01 µM to 100 µM) in the assay buffer for 15 minutes at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
The fluorescence intensity is measured over time (e.g., every minute for 30 minutes) using a plate reader with appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the enzyme activity.
-
The reaction rates are plotted against the inhibitor concentrations.
-
The IC50 value is determined by fitting the data to a dose-response curve using a suitable software package (e.g., GraphPad Prism). The biological activity is then typically converted to a pIC50 (-log(IC50)) scale for QSAR analysis to ensure a more normal data distribution.[2]
-
Computational Protocol: QSAR Model Development
The development of a predictive QSAR model involves several key computational steps.
-
Dataset Preparation: The chemical structures of this compound and its analogs are drawn using a chemical drawing software and saved in a suitable format (e.g., SDF or MOL2). The experimentally determined pIC50 values are associated with their respective structures.
-
Structure Optimization and Descriptor Calculation: The 2D structures are converted to 3D, and their geometries are optimized using molecular mechanics force fields (e.g., MMFF94). Following optimization, a wide range of molecular descriptors are calculated. These numerical values represent different physicochemical and structural properties of the molecules. Common descriptor classes include:
-
1D Descriptors: Molecular Weight, Atom Counts.
-
2D Descriptors: Topological Polar Surface Area (TPSA), LogP (lipophilicity), Wiener Index (branching).
-
3D Descriptors: Molecular Volume, Surface Area, Dipole Moment.
-
-
Data Splitting: The dataset is divided into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The training set is used to build the QSAR model, while the test set is used to evaluate its predictive power on external compounds not used in model generation.[2]
-
Model Building: A statistical method is used to build a mathematical relationship between the molecular descriptors (independent variables) and the pIC50 values (dependent variable). Multiple Linear Regression (MLR) is a common technique that generates an easily interpretable linear equation.
-
Model Validation: The generated model must be rigorously validated to ensure its robustness and predictive ability.[3]
-
Internal Validation: Leave-one-out cross-validation (LOO-CV) is performed on the training set. A key statistic, the cross-validated correlation coefficient (q²), is calculated. A q² value greater than 0.5 is generally considered indicative of a robust model.[4]
-
External Validation: The validated model is used to predict the pIC50 values of the compounds in the test set. The predictive ability is assessed by the predictive correlation coefficient (r²_pred). An r²_pred value greater than 0.6 is desirable.[5]
-
Data Presentation and Analysis
For this hypothetical study, we consider a small dataset of this compound analogs. The substitutions are made on the phenyl ring to modulate physicochemical properties.
Table 1: Structures of Hypothetical this compound Analogs
| Compound ID | R-Group | Structure |
| A1 | -H (Parent) | ![]() |
| A2 | 4-Cl | ![]() |
| A3 | 4-OCH3 | ![]() |
| A4 | 4-NO2 | ![]() |
| A5 | 3-CH3 | ![]() |
(Note: Placeholder images are used. In a real guide, 2D chemical structures would be displayed.)
Table 2: Hypothetical Data for QSAR Analysis
| Compound ID | IC50 (µM) | pIC50 | LogP | TPSA (Ų) | Molecular Weight ( g/mol ) |
| A1 | 15.5 | 4.81 | 3.50 | 37.3 | 192.31 |
| A2 | 8.2 | 5.09 | 4.21 | 37.3 | 226.75 |
| A3 | 20.1 | 4.70 | 3.43 | 46.5 | 222.34 |
| A4 | 5.5 | 5.26 | 3.41 | 83.8 | 237.31 |
| A5 | 12.3 | 4.91 | 3.95 | 37.3 | 206.34 |
Table 3: Statistical Results of the Hypothetical QSAR Model
| Parameter | Description | Value |
| r² | Coefficient of determination (Training set) | 0.92 |
| q² | Cross-validated r² (Training set) | 0.85 |
| r²_pred | Predictive r² (Test set) | 0.78 |
| SEE | Standard Error of Estimate | 0.15 |
| F-statistic | F-test value for statistical significance | 112 |
The hypothetical QSAR equation derived from this analysis might look like: pIC50 = 0.45 * LogP + 0.01 * TPSA - 1.25
This equation suggests that higher lipophilicity (LogP) and a larger topological polar surface area (TPSA) are beneficial for the inhibitory activity of this class of compounds.
Visualization of Workflows and Relationships
Comparison with Alternative Methods
While 2D-QSAR provides valuable insights, alternative methods can offer a more detailed understanding of the structure-activity relationship.
-
3D-QSAR (CoMFA/CoMSIA): Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful alternatives.[4][6][7] These techniques require the 3D alignment of the molecules in the dataset and generate 3D contour maps. These maps visualize regions in space where steric bulk, positive or negative electrostatic charges, hydrophobicity, or hydrogen bond donor/acceptor properties would increase or decrease biological activity. This provides highly intuitive, visual feedback for designing new analogs. For instance, a CoMFA map might show a green contour near the 4-position of the phenyl ring, indicating that adding bulky groups there would enhance activity, guiding the synthesis of analogs with larger substituents at that position.
Conclusion
This guide outlines a comprehensive, albeit hypothetical, QSAR analysis of this compound analogs. Through a systematic process of experimental data generation, molecular descriptor calculation, and statistical model building and validation, it is possible to derive a predictive model that elucidates key structural features required for potent enzyme inhibition. The insights gained from such a QSAR study are invaluable for guiding the rational design of the next generation of inhibitors, ultimately saving time and resources in the drug discovery pipeline. The comparison with advanced methods like 3D-QSAR highlights further avenues for refining lead compounds and achieving higher potency and selectivity.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the development and validation of QSAR models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. CoMFA CoMFA Comparative Molecular Field Analysis) | PPTX [slideshare.net]
- 7. goldbook.iupac.org [goldbook.iupac.org]
Safety Operating Guide
Safe Disposal of 3-Benzylcyclobutane-1-thiol: A Procedural Guide
For Immediate Reference: In case of spill or exposure, follow the emergency procedures outlined in the Safety Data Sheet (SDS) for a similar thiol compound and contact your institution's Environmental Health & Safety (EH&S) office immediately.
This document provides detailed procedures for the safe handling and disposal of 3-Benzylcyclobutane-1-thiol, a compound that, like other thiols, is expected to be hazardous and possess a strong, unpleasant odor. The following guidelines are based on best practices for handling similar volatile, malodorous, and toxic sulfur compounds. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure a safe laboratory environment.
Hazard Profile and Safety Data
For safe handling, always work within a certified chemical fume hood.[1][2][4] Mandated personal protective equipment (PPE) includes, but is not limited to, chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][3] For certain operations, respiratory protection may be necessary.[2][3][5] Ensure that an eyewash station and safety shower are readily accessible.[4]
The table below summarizes key quantitative data from representative thiol compounds. This information should be used as a conservative guide for handling this compound.
| Property | Thiophenol | Benzyl Mercaptan |
| Molecular Weight | Not specified in search results | 124.20 g/mol |
| Boiling Point | 167 - 169 °C / 332.6 - 336.2 °F @ 760 mmHg[1][4] | 195 °C |
| Flash Point | 50 °C / 122 °F[1][4] | 70 °C |
| Vapor Pressure | 1.6 mmHg @ 25 °C[1][4] | 9.6kPa / 121°C |
| Toxicity | Fatal if swallowed, in contact with skin or if inhaled.[1][2][4] | Fatal if inhaled. Harmful if swallowed.[3][5] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[2] | Very toxic to aquatic life with long lasting effects.[3][5] |
Experimental Protocols for Disposal
The primary goals for the disposal of this compound are to neutralize its potent odor and to dispose of the chemical and all contaminated materials as hazardous waste. This is typically achieved through oxidation with a bleach solution.[6][7]
Materials:
-
Commercial grade sodium hypochlorite (bleach)
-
Water
-
Plastic containers (for bleach baths)
-
Labeled hazardous waste containers
-
Personal Protective Equipment (PPE)
Procedure for Decontamination and Disposal:
-
Preparation of Bleach Bath: In a designated plastic container inside a chemical fume hood, prepare a 1:1 mixture of bleach and water.[6] The liquid level should be low enough to prevent overflow when glassware is added.[6]
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly approved by your institution's EH&S office.
-
Solid Waste: Dispose of contaminated solid waste, such as gloves and paper towels, in a sealed plastic bag placed inside a labeled hazardous waste container.[7]
-
-
Decontamination of Glassware and Equipment:
-
Immediately after use, submerge all contaminated glassware in the prepared bleach bath.[6][7] Allow the items to soak for at least 14 hours (overnight) to ensure complete oxidation of the thiol.[6]
-
For larger equipment that cannot be submerged, fill the items with the bleach solution and allow them to soak for the same duration in a fume hood.[6]
-
-
Managing Vapors:
-
Disposal of Decontamination Solutions:
-
Used bleach solutions that have been used for decontamination should be collected in a hazardous waste container and disposed of according to your institution's guidelines.[7] Some institutional guidelines may permit the disposal of spent bleach baths down the drain with copious amounts of water, but it is essential to confirm this with your EH&S office first.[6]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
References
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chemistry.ucla.edu [chemistry.ucla.edu]
Personal protective equipment for handling 3-Benzylcyclobutane-1-thiol
Essential Safety and Handling Guide for 3-Benzylcyclobutane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
Due to its thiol group, this compound is anticipated to possess a strong, unpleasant odor and potential toxicity. While a specific Safety Data Sheet (SDS) is not available, data from analogous compounds like thiophenol and benzyl mercaptan indicate that this compound may be flammable, toxic if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2] Therefore, a stringent PPE protocol is mandatory.
Minimum Required PPE:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles that provide full splash and impact protection.[3] | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Nitrile or other chemically resistant gloves (inner and outer layers recommended).[4] | Prevents skin contact, as thiols can be fatal upon dermal absorption.[2] |
| Body Protection | Chemical-resistant lab coat or coveralls.[3][5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If engineering controls are insufficient, a full-face air-purifying respirator (APR) with appropriate cartridges should be used.[4] | Thiols can be fatal if inhaled. |
Safe Handling and Storage Procedures
Strict adherence to the following operational plan is crucial to minimize exposure and ensure a safe working environment.
Operational Plan:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood.[1][2]
-
Use non-sparking tools and explosion-proof equipment, as the compound may be flammable.[1][2]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[1][2]
-
Keep containers tightly closed when not in use.[1]
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2]
-
Store in a tightly sealed container, preferably under an inert atmosphere.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Store in a locked cabinet or a secure, designated area.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
This includes unused product, reaction byproducts, and contaminated materials such as gloves, pipette tips, and absorbent pads.
-
-
Treatment of Thiol Odor:
-
To neutralize the characteristic stench of thiols, rinse contaminated glassware and equipment with a freshly prepared bleach solution (sodium hypochlorite) or a solution of potassium permanganate.
-
-
Final Disposal:
-
Dispose of the collected waste through an approved hazardous waste disposal service. Do not discharge down the drain.[6]
-
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Emergency Scenario | First Aid and Response |
| Skin Contact | Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. Seek immediate medical attention.[1] |
| Eye Contact | Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area and remove all sources of ignition.[1][2] Ventilate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[2] |
Workflow for Handling this compound
Caption: Workflow for the safe handling, storage, and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





